molecular formula C12H11NO3S B1149335 Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate CAS No. 113334-60-4

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Cat. No.: B1149335
CAS No.: 113334-60-4
M. Wt: 249.284
InChI Key: WLIJYTARJZEHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQDDUPBNHWQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Thiazole derivatives are integral scaffolds in a multitude of biologically active compounds, and a mastery of their synthesis is paramount for drug development professionals.[1][2][3] This document outlines a robust and efficient synthetic strategy centered on the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[4][5] The synthesis is deconstructed into a logical, three-stage process: the preparation of two key intermediates, 4-hydroxythiobenzamide and ethyl bromopyruvate, followed by their condensation to yield the final product. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and an explanation of the causality behind critical experimental choices. This guide is intended for researchers, scientists, and process chemists, providing the necessary technical detail to replicate and optimize this synthesis.

Introduction

The thiazole nucleus is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and natural products.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with applications as antibacterial, anti-inflammatory, antifungal, and anti-HIV agents.[1][3] The target molecule of this guide, this compound, combines this critical thiazole scaffold with a hydroxyphenyl group—a common feature in pharmacologically active molecules—and a carboxylate ester, which provides a handle for further synthetic modification.

The synthesis of substituted thiazoles is a cornerstone of medicinal chemistry. Among the various methods, the Hantzsch thiazole synthesis, first described in 1887, remains one of the most versatile and high-yielding approaches.[5] The reaction classically involves the condensation of an α-haloketone with a thioamide.[1][4][5] This guide leverages the Hantzsch synthesis to construct the target molecule, providing a detailed exploration of the synthesis of the requisite precursors and their final, successful condensation.

Retrosynthetic Strategy and Workflow

The synthesis of this compound is most logically approached via a convergent strategy based on the Hantzsch thiazole synthesis. This involves the preparation of two key building blocks that are then combined in the final step. The retrosynthetic analysis is as follows:

G FinalProduct This compound Hantzsch Hantzsch Thiazole Synthesis FinalProduct->Hantzsch Disconnection Intermediate1 4-Hydroxythiobenzamide Hantzsch->Intermediate1 Intermediate2 Ethyl Bromopyruvate Hantzsch->Intermediate2 FromCyanophenol Thionation of Nitrile Intermediate1->FromCyanophenol Disconnection FromPyruvate α-Bromination Intermediate2->FromPyruvate Disconnection Start1 4-Cyanophenol FromCyanophenol->Start1 Start2 Ethyl Pyruvate FromPyruvate->Start2

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis logically divides the overall process into three distinct experimental sections, which are detailed below.

Section 1: Synthesis of Key Intermediate I: 4-Hydroxythiobenzamide

4-Hydroxythiobenzamide serves as the thioamide component in the Hantzsch synthesis. It is a crucial intermediate for various pharmaceuticals, including the anti-gout medication Febuxostat.[6][7] While several routes exist for its preparation, a common and effective method involves the reaction of 4-cyanophenol with a sulfur source, such as sodium hydrosulfide (NaHS).[6][7]

Protocol 1: Synthesis of 4-Hydroxythiobenzamide from 4-Cyanophenol

This protocol is adapted from established industrial and laboratory procedures.[6][7]

Materials & Equipment:

  • 4-Cyanophenol

  • Sodium hydrosulfide (NaSH)

  • Distilled water

  • 2 M Hydrochloric acid (HCl)

  • Three-necked round-bottom flask, magnetic stirrer, condenser, dropping funnel, heating mantle

Experimental Procedure:

  • In a three-necked round-bottom flask, combine 4-Cyanophenol (e.g., 0.42 mol) and Sodium Hydrosulfide (e.g., 0.21 mol) in distilled water (e.g., 125 mL).[7]

  • Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity.[7]

  • Optional (for enhanced reactivity): The reaction can be conducted under an atmosphere of hydrogen sulfide (H₂S) gas at elevated pressure (e.g., 40-60 psi) and temperature (e.g., 70°C) for several hours to drive the reaction to completion.[7] For standard laboratory conditions, proceeding without H₂S pressure is often sufficient, though it may require longer reaction times or reflux.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture to a pH of 5-7 by the slow, dropwise addition of 2 M HCl.[7] This step protonates the phenoxide and precipitates the product.

  • Filter the resulting solid precipitate using a Buchner funnel.

  • Wash the filter cake thoroughly with distilled water (e.g., 2 x 50 mL) to remove any inorganic salts.[7]

  • Dry the collected solid under vacuum at 80-85°C to yield 4-Hydroxythiobenzamide as a solid product.[7]

Causality and Experimental Rationale:
  • Choice of Reagents: 4-Cyanophenol is a readily available starting material. NaSH serves as a nucleophilic sulfur source that attacks the electrophilic carbon of the nitrile group.

  • pH Control: The initial reaction is typically basic due to the presence of NaSH. The final neutralization is critical; adding acid protonates the intermediate and precipitates the final thioamide product, which is less soluble in the aqueous medium. Careful pH control prevents unwanted side reactions.

Section 2: Synthesis of Key Intermediate II: Ethyl Bromopyruvate

Ethyl bromopyruvate is a highly reactive α-halo ester that serves as the electrophilic component in the Hantzsch synthesis.[8] It is typically synthesized by the direct α-bromination of ethyl pyruvate.

Protocol 2: Synthesis of Ethyl Bromopyruvate

This protocol is based on well-established bromination procedures.[8][9]

Materials & Equipment:

  • Ethyl pyruvate

  • Bromine (Br₂)

  • Dry diethyl ether or chloroform

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Experimental Procedure:

  • Set up a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Charge the flask with ethyl pyruvate (e.g., 18.0 g, 0.155 mol) and a dry solvent like diethyl ether (100 mL).[8][9]

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add bromine (e.g., 8 mL, 0.155 mol) dropwise from the dropping funnel. It is critical to maintain the reaction temperature between 20-34°C to control the reaction rate and minimize side-product formation.[8][9]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.[8][9]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic phase sequentially with saturated sodium chloride solution and then with saturated sodium bicarbonate solution until the aqueous layer is neutral (ceases effervescence).[9] This step removes any unreacted bromine and acidic byproducts.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude ethyl bromopyruvate.

  • The product can be further purified by vacuum distillation if necessary.

Causality and Experimental Rationale:
  • Temperature Control: The bromination of ketones and esters is an exothermic process. Slow, dropwise addition of bromine and initial cooling are essential to prevent a runaway reaction and the formation of poly-brominated byproducts.

  • Acid-Catalyzed Mechanism: The reaction proceeds via an enol or enolate intermediate. The hydrogen bromide (HBr) generated during the reaction catalyzes the enolization of ethyl pyruvate, facilitating the electrophilic attack by bromine at the α-carbon.

  • Work-up Procedure: The wash with sodium bicarbonate is crucial to neutralize the HBr byproduct. Failure to do so can lead to product degradation and complications in the subsequent Hantzsch reaction.

Section 3: Hantzsch Condensation: Synthesis of this compound

This final stage involves the cyclocondensation of the two prepared intermediates. The reaction proceeds through an initial nucleophilic substitution, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][10]

Protocol 3: Hantzsch Thiazole Synthesis

Materials & Equipment:

  • 4-Hydroxythiobenzamide (from Section 1)

  • Ethyl bromopyruvate (from Section 2)

  • Ethanol or Methanol

  • Sodium bicarbonate or a mild base

  • Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

Experimental Procedure:

  • In a round-bottom flask, dissolve 4-Hydroxythiobenzamide (1.0 equivalent) in a suitable solvent like ethanol.

  • Add Ethyl bromopyruvate (1.0-1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction time can vary from 30 minutes to several hours.[4] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction contents into a beaker containing a dilute aqueous solution of a mild base, such as 5% sodium bicarbonate, to neutralize the HBr formed during the reaction and induce precipitation of the product.[4]

  • Collect the precipitated solid by vacuum filtration through a Buchner funnel.

  • Wash the solid with water to remove any residual salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Reaction Mechanism

The Hantzsch synthesis is a multi-step process that efficiently builds the thiazole ring.

G cluster_mech Hantzsch Thiazole Synthesis Mechanism Thioamide 1. Thioamide (Nucleophilic Attack) SN2_Intermediate 2. S-Alkylated Intermediate Thioamide->SN2_Intermediate SN2 attack by Sulfur Cyclization 3. Intramolecular Cyclization SN2_Intermediate->Cyclization Nitrogen attacks carbonyl Hemiaminal 4. Thiazoline Intermediate Cyclization->Hemiaminal Dehydration 5. Dehydration Hemiaminal->Dehydration Loss of H₂O Product 6. Aromatic Thiazole Dehydration->Product

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
  • S-Alkylation: The reaction initiates with a nucleophilic (Sɴ2) attack by the electron-rich sulfur atom of the 4-hydroxythiobenzamide on the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion.[4][10]

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester-ketone moiety.[4][10]

  • Dehydration: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring system of the final product.[10]

Section 4: Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Expected Characterization Data

PropertyExpected Value / Observation
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Appearance Expected to be a crystalline solid (e.g., pale yellow).
Melting Point To be determined experimentally.
¹H NMR Expected signals for: aromatic protons (AA'BB' system for the hydroxyphenyl group), a thiazole ring proton, and an ethyl ester group (quartet and triplet). The phenolic -OH will also be present.
¹³C NMR Expected signals for: aromatic carbons, thiazole ring carbons, ester carbonyl carbon, and ethyl group carbons.
IR Spectroscopy Expected characteristic peaks for: O-H stretch (phenol), C=O stretch (ester), C=N and C=C stretches (aromatic/thiazole rings), and C-O stretch.
Mass Spectrometry Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Conclusion

This guide details a robust and logical synthetic pathway for the preparation of this compound. By employing the classic Hantzsch thiazole synthesis, the target molecule can be efficiently constructed from readily available starting materials. The provided protocols for the synthesis of the key intermediates, 4-hydroxythiobenzamide and ethyl bromopyruvate, along with the final condensation step, are based on established and reliable chemical principles. By understanding the causality behind each experimental step—from temperature control during bromination to pH management during work-up—researchers can confidently execute this synthesis and adapt it for the development of novel thiazole-based compounds.

References

  • The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview.
  • How is Ethyl Bromopyruv
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google P
  • Ethyl Bromopyruvate | High-Purity Reagent Supplier - Benchchem.
  • Hantzsch Thiazole Synthesis - SynArchive.
  • CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google P
  • 4-Hydroxythiobenzamide synthesis - ChemicalBook.
  • synthesis of thiazoles - YouTube.
  • Synthesis of 4-hydroxy-thiobenzamide - PrepChem.com.
  • Thiazole is an aromatic five membered heterocyclic compound - CUTM Courseware.
  • WO/2000/026177 SYNTHESIS OF ETHYL BROMOPYRUVATE - WIPO P
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2 - Benchchem.
  • Ethyl bromopyruvate | CAS 70-23-5 | SCBT - Santa Cruz Biotechnology.
  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Synthesis and reactions of p-hydroxythiobenzamides - Digital Collections.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed Central.
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)
  • ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Ethyl 2-(4-hydroxyphenyl)
  • Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)
  • Ethyl 2-aminothiazole-4-carboxyl
  • Synthesis of Ethyl 2-ethylaminothiazole-4-carboxyl
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate...

Sources

"Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Authored by: A Senior Application Scientist

Foreword: Unveiling a Pivotal Intermediate in Modern Therapeutics

In the landscape of pharmaceutical development, the journey from a conceptual molecule to a life-changing therapeutic is paved with critical chemical intermediates. These molecules, while not the final drug product, are the unsung heroes that enable the efficient and scalable synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of one such pivotal molecule: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate .

This document is structured to serve researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, aiming instead to provide a causal understanding of the compound's synthesis, properties, and applications. We will explore not just the "what" but the "why" behind its utility, grounded in established chemical principles and supported by authoritative references. The protocols and data presented herein are designed to be self-validating, reflecting the rigorous standards of scientific integrity and trustworthiness essential to our field.

Core Compound Identification and Significance

The subject of this guide is formally identified as Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate . It is crucial to note that while the query specified "thiazole-4-carboxylate," the overwhelmingly documented, commercially available, and therapeutically relevant compound is the thiazole-5-carboxylate isomer. Therefore, this guide will focus on this well-established molecule.

Its chemical identity is definitively established by its Chemical Abstracts Service (CAS) number: 161797-99-5 .[1][2][3][4] The core structure features a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen.[5] This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and bioactive agents, prized for its diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties.[6][7][8] The presence of a hydroxyphenyl group and an ethyl ester moiety provides key functional handles for further chemical modification, making it a versatile building block.[9]

Table 1: Compound Identifiers and Key Properties
ParameterValueSource(s)
CAS Number 161797-99-5[1][2][3][4]
IUPAC Name Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[4]
Molecular Formula C₁₃H₁₃NO₃S[1][2][4]
Molecular Weight 263.31 g/mol [2][4]
EC Number 605-268-8[2][4]
Synonyms Febuxostat Impurity 3, Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis, formulation, and quality control.

Table 2: Physicochemical Data
PropertyValueSource(s)
Appearance Yellow or pale yellow powder/solid[10]
Melting Point 180 °C[1][11]
Boiling Point 426.8 ± 55.0 °C (Predicted)[1][11]
Density 1.274 g/cm³[1][11]
Solubility DMSO (Slightly), Methanol (Very Slightly)[1]
Flash Point 211.9 °C[1][11]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[10]
Spectroscopic Characterization

Confirming the identity and purity of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate relies on standard analytical techniques. While specific spectra are proprietary, the expected characteristics can be deduced from the structure.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the thiazole ring, and distinct aromatic signals for the disubstituted benzene ring. The phenolic -OH proton would also be present.

  • ¹³C NMR: The carbon NMR would display unique resonances for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, and the carbons of the ethyl and methyl groups.

  • FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretch of the phenol, C-H stretches (aromatic and aliphatic), a strong C=O stretch from the ester, and C=N and C-S stretches from the thiazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (263.31).

Synthesis Protocol and Mechanistic Insight

The most common and efficient method for constructing the 2,4,5-trisubstituted thiazole core of this molecule is a variation of the Hantzsch Thiazole Synthesis . This classic condensation reaction involves a thioamide and an α-haloketone (or α-halo-β-ketoester in this case).

The primary reactants are 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate . The thiobenzamide provides the N-C-S backbone (atoms N3, C2, and S1 of the thiazole), while the chloroacetoacetate provides the remaining C4, C5, and associated substituents.

Experimental Workflow: Hantzsch Synthesis

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification Reactant1 4-Hydroxythiobenzamide Mix Combine reactants in solvent Reactant1->Mix Reactant2 Ethyl 2-chloroacetoacetate Reactant2->Mix Solvent Ethanol (Solvent) Solvent->Mix Reflux Heat under reflux Mix->Reflux Condensation & Cyclization Occur Cool Cool reaction mixture Reflux->Cool Precipitate Precipitation of product Cool->Precipitate Filter Filter solid product Precipitate->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Recrystallize Recrystallization from suitable solvent (e.g., Ethanol/Water) Dry->Recrystallize Final Pure Ethyl 2-(4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate Recrystallize->Final

Caption: Hantzsch synthesis workflow for the target compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxythiobenzamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Solvation: Add a suitable solvent, typically absolute ethanol, to dissolve or suspend the reactants.

  • Condensation & Cyclization: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves an initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the chlorine, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then further in an ice bath to induce precipitation of the product.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product as a crystalline solid.

Critical Role in Drug Discovery: The Febuxostat Pathway

The primary industrial and scientific importance of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is its role as a late-stage intermediate in the synthesis of Febuxostat . Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the treatment of hyperuricemia in patients with gout.[10]

The synthesis of Febuxostat from our title compound requires two key transformations:

  • Ortho-Formylation: Introduction of a formyl (-CHO) group onto the phenyl ring, ortho to the hydroxyl group.

  • Ester Hydrolysis & Etherification: Saponification of the ethyl ester to a carboxylic acid, followed by etherification of the hydroxyl group and conversion of the formyl group to a nitrile.

Synthetic Pathway to Febuxostat

G A Ethyl 2-(4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate (CAS: 161797-99-5) B Ethyl 2-(3-formyl-4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate (CAS: 161798-01-2) A->B Ortho-Formylation (e.g., Duff reaction or with n-BuLi/DMF) C Febuxostat B->C Multi-step conversion: 1. Etherification 2. Formyl to Nitrile 3. Ester Hydrolysis

Caption: Key synthetic steps from the intermediate to Febuxostat.

Protocol Insight: Ortho-Formylation

A common method for this transformation is ortho-lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

  • Deprotonation: The starting material is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -10°C).[12]

  • Lithiation: A strong base, typically n-butyllithium (n-BuLi), is added dropwise. The base selectively deprotonates the most acidic proton, which is on the aromatic ring ortho to the directing phenolic hydroxyl group.[12]

  • Formylation: N,N-dimethylformamide (DMF) is added to the reaction mixture, which acts as the formyl group source.[12]

  • Quench & Work-up: The reaction is quenched with a weak acid (e.g., acetic acid) and subjected to an aqueous work-up to isolate the formylated product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161798-01-2) .[10][12][13]

This formylated derivative is the immediate precursor that undergoes further elaboration to yield the final Febuxostat API.

Broader Applications and Future Perspectives

Beyond the Febuxostat synthesis, the structural motifs within this compound make it a valuable scaffold for further drug discovery efforts. Research has explored derivatives for various therapeutic targets:

  • Anticancer Research: The thiazole nucleus is a component of several anticancer agents. Studies have investigated derivatives of this compound for their potential antiproliferative activity against cancer cell lines like MCF-7.[14][15]

  • Antioxidant Properties: The phenolic hydroxyl group imparts antioxidant potential, making the compound a candidate for research into mitigating oxidative stress.[9]

  • Antibacterial and Antifungal Agents: The thiazole ring is known for its antimicrobial properties.[7][16] The title compound serves as a starting point for the synthesis of novel agents with potential antibacterial and antifungal activity.[10][17]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount.

  • Hazard Classification: According to aggregated GHS data, this compound is classified as causing serious eye damage (H318).[4]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[10]

Conclusion

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161797-99-5) is more than a mere catalogue chemical; it is a cornerstone intermediate in the production of the important anti-gout medication Febuxostat. Its synthesis is rooted in the classic and robust Hantzsch reaction, and its well-placed functional groups provide a gateway to complex molecular architectures. The inherent biological relevance of the thiazole scaffold, combined with the reactivity of its phenolic and ester moieties, ensures that its utility will continue to expand, offering a promising platform for the development of novel therapeutics in oncology, infectious diseases, and beyond.

References

  • ChemBK. (2024, April 9). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

  • Pharmaffiliates. CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

  • Google Patents. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • ResearchGate. (2021). 2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1). [Link]

  • Chemdad. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. [Link]

  • Journal of Pharmaceutical Research and Reports. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • ResearchGate. Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile. [Link]

  • PubMed. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. [Link]

  • PubMed Central. (2020). Thiazole Ring—A Biologically Active Scaffold. [Link]

  • PubMed Central. (2018). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. [Link]

  • Sci-Hub. (2018). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. [Link]

  • PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • ResearchGate. (2019). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. [Link]

  • Scholarworks@UNIST. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. [Link]

  • PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and electronic properties have made it a privileged scaffold in the design and development of a vast array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by thiazole derivatives. We will explore the synthetic strategies for accessing these compounds, delve into their multifaceted pharmacological profiles—including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects—and elucidate the underlying molecular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further investigation and innovation in this dynamic area of research.

The Thiazole Core: A Gateway to Biological Diversity

The thiazole ring's prevalence in clinically approved drugs underscores its significance in drug discovery.[1][2] Its aromaticity, coupled with the presence of heteroatoms, allows for a multitude of chemical modifications at positions 2, 4, and 5, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This structural versatility is the foundation for the wide spectrum of biological activities observed in its derivatives.[4][5]

Synthetic Pathways to Thiazole Derivatives

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a widely utilized and efficient method for constructing the thiazole core.[6][7] This method's simplicity and high yields have made it a staple in the synthesis of 2-aminothiazole derivatives, which are common precursors for further functionalization.[8][9]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Heating: Heat the mixture on a hot plate at approximately 100°C with continuous stirring for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature.

  • Neutralization: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.

  • Isolation: Collect the solid product by filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry on a tared watch glass.

  • Characterization: Determine the mass, percent yield, and melting point of the dried product. The purity can be assessed by thin-layer chromatography (TLC).

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Intermediate Adduct reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Thiazole Derivative dehydration->product

Caption: Hantzsch Thiazole Synthesis Workflow.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[10][11] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[3][12]

Evaluation of Antimicrobial Efficacy

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][13]

  • Preparation of Antimicrobial Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound A Staphylococcus aureus4.88Candida albicans156.25[14]
Compound B Escherichia coli4.88Aspergillus niger>200[14]
Compound C Pseudomonas aeruginosa128Cryptococcus neoformans32[15]
Compound D Bacillus subtilis15.63Candida glabrata64[15][16]

Anticancer Activity: Targeting Malignant Proliferation

Thiazole-containing compounds are prominent in oncology, with several derivatives approved for clinical use.[1][9] Their anticancer effects are mediated through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[4][9]

Assessment of Cytotoxic Effects

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound E MCF-7 (Breast)2.57[6]
Compound F HepG2 (Liver)7.26[6]
Compound G SaOS-2 (Osteosarcoma)0.190[4]
Compound H A549 (Lung)0.452[17]
Mechanistic Insights: Targeting Signaling Pathways

Many anticancer thiazole derivatives exert their effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[6]

Anticancer_Mechanism Thiazole Thiazole Derivative VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Stimulation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][14]

In Vivo Evaluation of Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[8]

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups) and fast them overnight with free access to water.

  • Compound Administration: Administer the thiazole derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases pose a significant global health challenge. Thiazole derivatives have shown promise as neuroprotective agents by modulating various targets, including enzymes and receptors involved in neuronal function and survival.[18][19]

In Vitro Assessment of Neuroprotection

The SH-SY5Y neuroblastoma cell line is a common in vitro model for studying neurotoxicity and neuroprotection.[17][20]

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the thiazole derivative for a specific duration (e.g., 3 hours).

  • Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺) for 24 hours to induce neuronal damage.

  • Assessment of Cell Viability: Evaluate cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) leakage into the culture medium.

  • Evaluation of Neuroprotective Effects: Compare the viability of cells treated with the thiazole derivative and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

  • Mechanistic Studies: Further investigate the mechanism of neuroprotection by measuring markers of oxidative stress (e.g., intracellular ROS) and mitochondrial function.[17]

Quantitative Neuroprotective Data

The following table provides IC₅₀ values for the neuroprotective effects of selected thiazole derivatives.

Compound IDNeuroprotective Target/AssayIC₅₀Reference
Compound I Acetylcholinesterase (AChE) Inhibition103.24 nM[21]
Compound J Butyrylcholinesterase (BChE) Inhibition1.84 µM[19]
Compound K 5-Lipoxygenase (5-LO) Inhibition56 nM[18]
Compound L Monoamine Oxidase B (MAO-B) Inhibition0.025 µM

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with their synthetic accessibility, make them attractive candidates for the development of new drugs to address a wide range of diseases. Future research should focus on the rational design of novel thiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of the next generation of thiazole-based therapeutics.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7317. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Journal of Pharmaceutical Negative Results, 15(3), 1-8. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLoS ONE, 20(8), e0310131. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). Molecules, 29(7), 1502. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry, 17(16), 1-24. [Link]

  • Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023). Chemical Biology & Drug Design, 102(2), 1-15. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). Molecules, 29(14), 3232. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Common methods for the synthesis of 2-aminothiazole. (2022). ResearchGate. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2014). ResearchGate. [Link]

  • Thiazole derivatives as potential antitumor agents. (2022). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Antibiotics, 11(10), 1337. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5585. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Minimum inhibitory concentration (MIC) values (μg mL⁻¹) of compounds... (2023). ResearchGate. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2021). DARU Journal of Pharmaceutical Sciences, 29(2), 437-451. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(30), 19866-19879. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Medicinal Chemistry, 16(2), 1-15. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Antibiotics, 11(11), 1618. [Link]

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (2019). ResearchGate. [Link]

  • Different antibacterial targets of benzothiazole derivatives [29, 30,... (2020). ResearchGate. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11481-11503. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Frontiers in Chemistry, 11, 1123493. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1143-1152. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). ResearchGate. [Link]

  • In vitro Neuroprotective Effects of Seven Natural Products Against Rotenone-induced Toxicity in a SH-SY5Y Neuroblastoma Cells Model for Parkinson's Disease. (2015). International Journal of Pharmacology, 11(7), 783-789. [Link]

  • Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. (2025). Journal of Fungi, 11(2), 1-15. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Publishing. [Link]

  • Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. (2020). ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). PubMed Central. [Link]

  • (PDF) Evaluation of thiopyrano[2,3‐d]thiazole derivatives as potential anticonvulsant agents. (2024). ResearchGate. [Link]

  • Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. (2013). Pharmacological Reports, 65(4), 964-972. [Link]

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). Chemistry & Biodiversity, 20(2), e202200989. [Link]

  • From Structure-Activity Relationships on Thiazole Derivatives to the In Vivo Evaluation of a New Radiotracer for Cannabinoid Subtype 2 PET Imaging. (2017). Journal of Medicinal Chemistry, 60(22), 9264-9285. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). European Journal of Medicinal Chemistry, 252, 115287. [Link]/)

Sources

"Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Introduction: This technical guide provides a comprehensive overview of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in modern pharmaceutical synthesis. While the initial query specified "Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate," the vast body of scientific literature and chemical databases points predominantly to the significance and widespread use of its methylated and alternatively substituted analogue: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate . This guide will, therefore, focus on this well-documented compound (CAS No. 161797-99-5), which is of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, established synthesis protocols, critical applications as a building block for active pharmaceutical ingredients (APIs), and methods for its characterization and handling.

Core Compound Identification and Physicochemical Properties

The subject of this guide is a thiazole derivative with significant utility in organic synthesis. Its precise identification is paramount for reproducibility and regulatory purposes.

IUPAC Name: ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Synonyms: 2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester, Febuxostat Impurity 3[1] CAS Number: 161797-99-5[1][2][3] Molecular Formula: C₁₃H₁₃NO₃S[1][2][3]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in experimental design.

PropertyValueSource
Molecular Weight 263.31 g/mol [1][3]
Density 1.274 g/cm³[2]
Melting Point 180°C[2]
Boiling Point 426.8°C at 760 mmHg[2]
Flash Point 211.9°C[2]
LogP 3.00080[2]
Refractive Index 1.598[2]

Synthesis Pathway: The Hantzsch Thiazole Synthesis Analogue

The primary route for synthesizing Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a variation of the classic Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. In this specific case, the reaction proceeds between 4-hydroxybenzene-1-carbothioamide and ethyl-2-chloroacetoacetate.[4]

The causality behind this experimental choice lies in the high efficiency and reliability of the Hantzsch synthesis for creating the thiazole core. The 4-hydroxyphenyl group is pre-installed on the thioamide, ensuring its correct placement at the 2-position of the resulting thiazole ring, a critical structural feature for its subsequent use in pharmaceutical synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate[4]
  • Reactant Preparation: Equimolar amounts of 4-hydroxybenzene-1-carbothioamide and ethyl-2-chloroacetoacetate are prepared. The solvent of choice is typically a polar protic solvent like ethanol to facilitate the dissolution of the reactants.

  • Condensation Reaction: The reactants are mixed in the solvent and refluxed. The reaction involves the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

  • Work-up and Isolation: Upon reaction completion (monitored by Thin Layer Chromatography), the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a solid.

Below is a workflow diagram illustrating this synthesis pathway.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product A 4-Hydroxybenzene-1-carbothioamide C Condensation & Cyclization (Hantzsch Synthesis) A->C Ethanol, Reflux B Ethyl-2-chloroacetoacetate B->C D Reaction Work-up (Solvent Removal) C->D Cooling E Purification (Recrystallization) D->E Crude Product F Ethyl 2-(4-hydroxyphenyl)-4- methylthiazole-5-carboxylate E->F Pure Solid G A Ethyl 2-(4-hydroxyphenyl)-4- methylthiazole-5-carboxylate (Starting Material) C Formylation Reaction (Duff Reaction) 93°C, 3 hours A->C B Hexamethylenetetramine (HMTA) + Polyphosphoric Acid (PPA) B->C D Hydrolysis (Dilute Acetic Acid) C->D Quenching E Extraction & Purification D->E F Ethyl 2-(3-formyl-4-hydroxyphenyl)-4- methylthiazole-5-carboxylate (Key Intermediate for Febuxostat) E->F Final Product

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for drug discovery.[2][3] This guide provides an in-depth analysis of the physicochemical properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a key member of this chemical class. We will explore its core characteristics, the scientific principles guiding their measurement, and their direct implications for researchers in pharmacology and drug development. Due to the greater availability of public data for its close structural analog, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (a critical intermediate in the synthesis of the gout medication Febuxostat), this guide will leverage its data to provide a more complete and contextually relevant profile, while clearly distinguishing between the two compounds.[4]

The Thiazole Scaffold: A Pillar of Modern Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active molecules.[5] Its presence is noted in natural products like Vitamin B1 (Thiamine) and in synthetic pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][6] The thiazole ring is not merely a passive linker; its aromaticity, potential for hydrogen bonding, and ability to coordinate with metal ions are crucial to the pharmacological activity of the parent molecule.[1] Understanding the physicochemical properties of substituted thiazoles is therefore fundamental to predicting their pharmacokinetic and pharmacodynamic behavior.

Molecular Profile: this compound

The subject of this guide is a molecule featuring the core 2-phenylthiazole structure, further functionalized with a hydroxyl group on the phenyl ring and an ethyl carboxylate on the thiazole ring. These features are critical determinants of its chemical behavior.

IdentifierThis compoundEthyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Chemical Structure


CAS Number 11334-60-4[7]161797-99-5[8][9]
Molecular Formula C₁₂H₁₁NO₃S[7]C₁₃H₁₃NO₃S[8][9]
Molecular Weight 249.29 g/mol [7]263.31 g/mol [8][9]
IUPAC Name This compoundEthyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[9]

Core Physicochemical Properties: An In-Depth Analysis

The therapeutic potential of any compound is inextricably linked to its physicochemical properties. These parameters govern everything from solubility and membrane permeability to metabolic stability and target engagement.

Summary of Physicochemical Data
PropertyValue (Target Compound)Value (Analog: 4-methyl-5-carboxylate)Significance in Drug Development
Melting Point (°C) Data not available180[8][10]Indicator of purity, lattice energy, and solid-state stability.
Boiling Point (°C) 422.7 (Predicted)[11]426.8 (Predicted)[8]Relates to volatility and thermal stability.
Density (g/cm³) 1.310 (Predicted)[11]1.274[8]Important for formulation and manufacturing processes.
pKa 8.55 (Predicted)[11]Data not availableGoverns the degree of ionization at physiological pH, impacting solubility and receptor interaction.
LogP Data not available3.0 - 3.2[8][9]Measures lipophilicity, a key predictor of absorption, distribution, metabolism, and excretion (ADME).
Solubility Data not availableDMSO (Slightly), Methanol (Very Slightly)[10]Crucial for formulation, bioavailability, and in-vitro assay design.
Acidity (pKa)

The most significant ionizable group in this compound is the phenolic hydroxyl group (-OH). Its predicted pKa of 8.55 indicates it is a weak acid.[11]

  • Expert Insight: A pKa of 8.55 means that at physiological pH (≈7.4), the compound will exist predominantly in its neutral, protonated form. According to the Henderson-Hasselbalch equation, less than 10% of the molecules will be ionized. This is a critical consideration for drug design, as the neutral form is generally more capable of passively diffusing across lipid bilayer membranes (e.g., the gut wall and cell membranes), which is favorable for oral absorption.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or "greasiness." For the closely related analog, the LogP is reported to be between 3.0 and 3.2.[8][9]

  • Expert Insight: A LogP value in this range suggests a compound with significant lipophilic character. This is generally favorable for membrane permeability and aligns with the principles of drug-likeness, such as Lipinski's Rule of Five (which suggests LogP < 5). However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. The observed LogP represents a balance, suggesting the compound can cross membranes without being overly insoluble.

Solubility

The qualitative solubility data for the methylated analog indicates it is sparingly soluble in common organic solvents like DMSO and very slightly soluble in polar protic solvents like methanol.[10]

  • Expert Insight: Poor aqueous solubility is a common challenge for aromatic, heterocyclic compounds. The limited solubility necessitates careful consideration during experimental design. For in vitro biological assays, stock solutions are typically prepared in DMSO at high concentrations and then diluted into aqueous buffer. The final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, poor solubility can severely limit bioavailability and may require advanced formulation strategies, such as co-solvents, cyclodextrins, or amorphous solid dispersions.

Synthesis and Characterization

The Hantzsch Thiazole Synthesis: A Classic and Reliable Route

The most common and efficient method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[12] This reaction involves the condensation of an α-haloketone with a thioamide.[13][14] It is a robust and high-yielding reaction, making it a workhorse in medicinal chemistry.[13]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product thioamide 4-Hydroxythiobenzamide (Thioamide) reaction Condensation & Cyclization thioamide->reaction haloketone Ethyl 2-chloroacetoacetate (α-Haloketone) haloketone->reaction product Ethyl 2-(4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate reaction->product Reflux in Ethanol Dehydration

Caption: General workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of a 2-Phenylthiazole Derivative

This protocol provides a representative, self-validating methodology for the Hantzsch synthesis.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-hydroxythiobenzamide in anhydrous ethanol.

    • Causality: Ethanol is chosen as it effectively dissolves the reactants and has a suitable boiling point for reflux, providing the necessary thermal energy to overcome the reaction's activation barrier.

  • Addition of α-Haloketone: To the stirring solution, add 1.05 equivalents of the appropriate α-haloketone (e.g., ethyl 2-chloroacetoacetate).

    • Causality: A slight excess of the electrophilic haloketone ensures the complete consumption of the more valuable thioamide nucleophile.

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: TLC allows for visual confirmation of the consumption of starting materials and the formation of a new, more nonpolar product spot, indicating reaction completion.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is often concentrated under reduced pressure. The resulting residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution.

    • Causality: The reaction generates one equivalent of HCl (or HBr), which must be neutralized. The thiazole product is often poorly soluble in water and will precipitate upon neutralization, providing a simple initial purification step.[13]

  • Purification: The crude solid is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Self-Validation: The melting point of the purified, crystalline product should be sharp and consistent with literature values. Purity can be further confirmed by analytical techniques.

Analytical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic methods:

  • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the molecular structure.[15]

  • FT-IR Spectroscopy: Identifies characteristic functional groups, such as the phenolic -OH stretch, the ester carbonyl (C=O) stretch, and C=N/C=C stretches within the aromatic rings.[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Elemental Analysis: Determines the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.[16]

Application in Drug Discovery: Intermediate for Febuxostat

The structural analog, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, serves as a testament to the pharmaceutical relevance of this chemical class. It is a documented key intermediate in the industrial synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[4]

Febuxostat_Pathway intermediate1 Ethyl 2-(4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate (CAS: 161797-99-5) intermediate2 Ethyl 2-(3-formyl-4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate (CAS: 161798-01-2) intermediate1->intermediate2 Formylation [14, 15] febuxostat Febuxostat (Final API) intermediate2->febuxostat Further Modification

Caption: Simplified synthetic path from a key intermediate to Febuxostat.

This progression from a simple thiazole building block to a marketed drug underscores the importance of understanding the fundamental properties of these intermediates. The physicochemical characteristics discussed in this guide directly influence the efficiency of each synthetic step and the ultimate purity of the final Active Pharmaceutical Ingredient (API).

Conclusion

This compound and its analogs are more than just laboratory chemicals; they are foundational elements in the quest for new therapeutics. Their physicochemical profile—characterized by weak acidity, balanced lipophilicity, and limited aqueous solubility—presents a classic challenge and opportunity for medicinal chemists. A thorough understanding of these properties, grounded in the experimental and theoretical frameworks outlined here, is essential for any researcher aiming to leverage the potent biological potential of the thiazole scaffold. This knowledge empowers rational drug design, facilitates robust synthesis and purification, and ultimately paves the way for the development of next-generation medicines.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Journal of Pharmaceutical Negative Results. A review on thiazole based compounds & it's pharmacological activities. (2024-10-23).
  • MDPI. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023-09-01).
  • YouTube. synthesis of thiazoles. (2019-01-19).
  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021-08-21).
  • Chem-Impex. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural.
  • International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20).
  • BenchChem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2.
  • ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025-08-07).
  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate.
  • ChemBK. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (2024-04-09).
  • Google Patents. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • ChemicalBook. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (2025-08-11).
  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • ChemicalBook. 5-Thiazolecarboxylic acid, 2-(4-hydroxyphenyl)-, ethyl ester.
  • LookChem. Cas 11334-60-4,2-(4-HYDROXY-PHENYL) - LookChem.
  • PubMed Central. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate.
  • TCI Chemicals. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • ResearchGate. Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF.

Sources

The Enduring Scaffold: A Technical History of Thiazole and Its Impact on Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

From a foundational building block in essential vitamins to the structural core of life-saving antibiotics and modern therapeutics, the thiazole ring is a cornerstone of organic and medicinal chemistry. This five-membered heterocycle, containing both sulfur and nitrogen, possesses a unique combination of aromaticity, reactivity, and structural versatility that has captivated chemists for over a century. This guide provides a comprehensive exploration of the discovery and history of thiazole compounds, tracing their journey from initial synthesis to their indispensable role in nature and drug development. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the pivotal moments that have cemented the thiazole moiety as a "privileged scaffold" in the pharmacopeia.

Part 1: The Dawn of Thiazole Chemistry: Hantzsch's Foundational Synthesis

The story of thiazole chemistry begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The first deliberate and systematic synthesis of the thiazole ring was reported in 1887 by the German chemist Arthur Hantzsch.[1] His work provided a reliable and versatile method to construct this novel heterocyclic system, a method that remains a mainstay in organic synthesis to this day.

The Hantzsch Thiazole Synthesis involves the condensation reaction between an α-haloketone and a thioamide.[2] The causality of this reaction lies in the inherent reactivity of the starting materials: the sulfur of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This initial S-alkylation is followed by an intramolecular cyclization, where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring.[3] This elegant reaction opened the door for the systematic creation and study of a vast array of thiazole derivatives.[1]

Visualizing the Hantzsch Synthesis

The mechanism elegantly proceeds through a nucleophilic substitution followed by cyclization and dehydration to form the stable aromatic ring.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1_ketone α-Haloketone I1 S-Alkylation (SN2 Attack) R1_ketone->I1 R2_thioamide Thioamide R2_thioamide->I1 I2 Intermediate I1->I2 I3 Cyclization (N attacks C=O) I2->I3 I4 Hydroxythiazoline I3->I4 I5 Dehydration I4->I5 P1 Thiazole Derivative I5->P1

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Part 2: Thiazole in Nature's Arsenal

Long before chemists could construct it in the lab, nature had already harnessed the power of the thiazole ring. Its discovery in vital biomolecules underscored its fundamental importance to life and provided new frontiers for scientific investigation.

The Vitamin B1 Revelation: Thiamine

One of the most significant early discoveries was the identification of a thiazole moiety within the structure of thiamine (Vitamin B1) .[4] Thiamine is an essential cofactor for enzymes involved in carbohydrate metabolism, and its deficiency leads to the debilitating disease beriberi. The elucidation of its structure—a pyrimidine ring linked to a thiazole ring—was a major achievement in biochemistry.[4]

Interestingly, the biosynthesis of the thiamine thiazole moiety is a complex enzymatic process that does not follow the Hantzsch pathway.[5] In organisms like Bacillus subtilis, it is formed from 1-deoxy-D-xylulose-5-phosphate (DXP), glycine, and cysteine in a sophisticated oxidative condensation reaction involving multiple proteins, including ThiG (thiazole synthase), which catalyzes the final ring formation.[6][7] This natural synthetic strategy highlights the evolutionary selection of a unique chemical pathway to produce this critical building block.

Visualizing Thiamine Biosynthesis

Nature's route to the thiazole ring in Vitamin B1 is a complex, multi-protein enzymatic cascade.

Thiamine_Biosynthesis DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) Proteins Enzymatic Cascade (ThiG, ThiS, ThiF, ThiO, etc.) DXP->Proteins Glycine Glycine Glycine->Proteins Cysteine Cysteine Cysteine->Proteins Thiazole_P Thiazole Phosphate Moiety Proteins->Thiazole_P Key_Thiazoles Thiamine Thiamine (Vitamin B1) Penicillin Penicillin Core (Thiazolidine Ring) Sulfathiazole Sulfathiazole (Sulfa Drug) HantzschProduct 2,4-Dimethylthiazole (A Hantzsch Product)

Sources

Methodological & Application

Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Arylthiazole Scaffolds in Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Among the vast landscape of thiazole-containing compounds, derivatives of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate have garnered significant attention from researchers in drug discovery and development. The presence of the 4-hydroxyphenyl group at the 2-position and a carboxylate ester at the 4-position provides a rich scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides detailed application notes and protocols for the synthesis of these valuable compounds, with a focus on the well-established Hantzsch thiazole synthesis and its modern variations.

Synthetic Strategies: A Comparative Overview

The construction of the 2-arylthiazole-4-carboxylate core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we will focus on the most prevalent and reliable method, the Hantzsch thiazole synthesis, and briefly touch upon alternative approaches.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

First described by Arthur Hantzsch in 1887, this reaction remains a primary tool for the synthesis of thiazoles. The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 4-hydroxythiobenzamide and an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate.

The reaction proceeds through a well-understood mechanism, which is crucial for rationalizing the experimental conditions.

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product thioamide 4-Hydroxythiobenzamide intermediate1 S-Alkylation Adduct thioamide->intermediate1 Nucleophilic Attack haloketone Ethyl bromopyruvate haloketone->intermediate1 intermediate2 Hemithioacetal intermediate1->intermediate2 Intramolecular Cyclization thiazole Ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate intermediate2->thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The key advantages of the Hantzsch synthesis are its reliability, generally good yields, and the ready availability of the starting materials. However, the handling of lachrymatory α-haloketones requires appropriate safety precautions.

One-Pot Modifications for Enhanced Efficiency

To streamline the synthetic process, one-pot variations of the Hantzsch synthesis have been developed. These methods often involve the in situ generation of one of the reactants, reducing the number of isolation and purification steps, which in turn saves time and resources. For instance, a one-pot reaction can be designed where the α-haloketone is generated in situ from a ketone and a halogenating agent, followed by the addition of the thioamide.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound via the Hantzsch synthesis.

Protocol 1: Classical Hantzsch Synthesis of this compound

Materials:

  • 4-Hydroxythiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxythiobenzamide (1.0 eq) in absolute ethanol (20 mL).

  • Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

protocol_workflow start Start dissolve Dissolve 4-Hydroxythiobenzamide in Ethanol start->dissolve add_reagent Add Ethyl Bromopyruvate dissolve->add_reagent reflux Reflux for 2-4 hours add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the Hantzsch synthesis.

Data Presentation: Expected Outcomes and Characterization
ParameterExpected Value
Appearance Pale yellow to white solid
Yield 60-80%
¹H NMR Signals corresponding to aromatic protons, thiazole proton, ethyl ester protons, and hydroxyl proton.
¹³C NMR Resonances for aromatic carbons, thiazole ring carbons, and ester carbonyl carbon.
IR (cm⁻¹) Peaks for O-H, C=O (ester), C=N, and C-S stretching vibrations.
Mass Spec (m/z) Molecular ion peak corresponding to the calculated mass of the product.

Conclusion and Future Directions

The Hantzsch thiazole synthesis provides a robust and reliable method for the preparation of this compound and its derivatives. The protocols outlined in this guide are designed to be readily implemented in a standard organic chemistry laboratory. The versatility of the thiazole scaffold, coupled with the potential for further functionalization of the hydroxyphenyl and carboxylate moieties, makes these compounds attractive targets for the development of novel therapeutic agents. Future research in this area may focus on the development of more sustainable and efficient catalytic systems for the Hantzsch reaction, as well as the exploration of novel biological activities of the synthesized derivatives.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Gompper, R.; H. U. Wagner. The Hantzsch Thiazole Synthesis. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 5, pp 467-503.
  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, M.; Foroumadi, A. Recent applications of the Hantzsch reaction in the synthesis of thiazole derivatives. Mol. Divers.2015 , 19, 925–963. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

Application Notes and Protocols: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and diverse applications of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a versatile scaffold in medicinal chemistry. This document outlines detailed protocols and explains the scientific rationale behind experimental choices, ensuring technical accuracy and practical insights.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities.[1][2] Thiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, making them a subject of intense research in drug discovery.[3][4][5][6] this compound serves as a crucial intermediate in the synthesis of numerous bioactive molecules, offering a versatile platform for developing novel therapeutics.[7]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydroxythiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxythiobenzamide (1 equivalent) in ethanol.

  • To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[4][8]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-Hydroxythiobenzamide + Ethyl Bromopyruvate Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Reactants->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate Purification->Product Characterization Spectroscopic Analysis (NMR, MS) Product->Characterization

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds.

Anticancer Agents

Thiazole derivatives have shown significant promise as anticancer agents by targeting various cancer cell mechanisms, including the induction of apoptosis and the inhibition of protein kinases.[1][2][9]

Mechanism of Action: One of the key mechanisms through which thiazole derivatives exert their anticancer effects is by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2).[4] VEGFR-2 is a crucial protein in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By blocking VEGFR-2, these compounds can stifle the tumor's blood supply, leading to cell death.[4]

VEGFR-2 Inhibition Pathway

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by thiazole derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of synthesized thiazole derivatives against cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[4]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Thiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the thiazole derivative in the complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).[4]

  • Incubate the plates for 48 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Representative Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[4]
4c HepG2 (Liver)7.26 ± 0.44[4]
4b MCF-7 (Breast)31.5 ± 1.91[4]
4b HepG2 (Liver)51.7 ± 3.13[4]
5 MCF-7 (Breast)28.0 ± 1.69[3]
5 HepG2 (Liver)26.8 ± 1.62[3]
Antimicrobial Agents

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[10][11][12] The versatility of the thiazole scaffold allows for the development of new antimicrobial agents to combat drug-resistant strains.[13]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism.[14]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[12][14]

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Thiazole derivative stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the thiazole derivative in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibitors

Thiazole-containing compounds have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and cholinesterases, which are implicated in several diseases.[15][16][17]

Application in Alzheimer's Disease Research: this compound has been utilized as a precursor for synthesizing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7][18] Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.[18]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of the thiazole core to further functionalization provide a robust platform for the discovery of novel therapeutic agents with a wide range of biological activities. The protocols and data presented in these application notes serve as a practical guide for researchers to explore the full potential of this important chemical scaffold.

References

  • Benchchem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
  • Benchchem. (n.d.). In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.
  • Unknown. (2024). A review on thiazole based compounds & it's pharmacological activities.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PMC - PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives.
  • ResearchGate. (n.d.). Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile.
  • PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Asian Journal of Green Chemistry. (n.d.). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells.
  • CHEMISTRY & BIOLOGY INTERFACE. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives.
  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives.
  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • PMC - NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • PubMed. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Unknown. (n.d.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
  • PubMed. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives.
  • Chem-Impex. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • RSC Publishing. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation.
  • OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • ResearchGate. (n.d.). Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A.
  • PubMed. (n.d.). (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity.

Sources

Application Note: The Synthesis and Application of Thiazole Carboxylate Intermediates in the Febuxostat Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details the synthesis, characterization, and application of ethyl 2-(4-hydroxyphenyl)thiazole-carboxylate intermediates, which are foundational for the production of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase.[1][2] We provide an in-depth analysis of the synthetic pathways, focusing on the Hantzsch thiazole synthesis, and present validated, step-by-step protocols for laboratory execution. This document serves as a technical resource for researchers, chemists, and drug development professionals, explaining the causality behind experimental choices and outlining self-validating analytical procedures to ensure the synthesis of high-purity intermediates crucial for the quality of the final Active Pharmaceutical Ingredient (API).

Introduction: The Role of Intermediates in Febuxostat Quality

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a primary therapeutic agent for managing hyperuricemia and gout by inhibiting the xanthine oxidase enzyme, which is responsible for uric acid production.[2] The control of impurities in any API is a mandate of pharmaceutical manufacturing, as contaminants can compromise both the safety and efficacy of the final drug product.[1] The synthetic pathway to Febuxostat involves several key intermediates, with the thiazole core being central to its structure.

The quality of the initial thiazole intermediate, such as Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate or its more common isomer, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, directly influences the impurity profile of subsequent downstream products and the final API. A robust and well-characterized synthesis of this building block is therefore paramount. This guide will explore the prevalent synthetic routes, focusing on the widely adopted Hantzsch thiazole synthesis.[3][4]

The Synthetic Pathway: Hantzsch Thiazole Synthesis

The formation of the 2-arylthiazole core of Febuxostat is most commonly achieved through the Hantzsch thiazole synthesis, a classic cyclocondensation reaction first described in 1887.[3] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[4][5] The choice of the α-halocarbonyl dictates the substitution pattern on the resulting thiazole ring.

Synthesis of this compound

To obtain the specific intermediate mentioned in the topic, the Hantzsch reaction is performed between 4-hydroxythiobenzamide and an α-haloester lacking a ketone, such as ethyl bromopyruvate. The absence of a methyl ketone on the pyruvate derivative leads to a thiazole ring with the carboxylate group at position 4 and no substituent at position 5.

R1 4-Hydroxythiobenzamide Solvent Ethanol Reflux R1->Solvent R2 Ethyl Bromopyruvate R2->Solvent P Ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate Solvent->P Hantzsch Condensation

Caption: Reaction scheme for the synthesis of the 4-carboxylate intermediate.

Synthesis of the Industrially Prevalent Intermediate: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

In the majority of documented syntheses of Febuxostat, the key intermediate is the 4-methyl-5-carboxylate isomer.[6][7][8][9] This is achieved by reacting 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate. The "aceto" part of the name signifies the presence of a methyl ketone group, which ultimately becomes the methyl group at the 4-position of the thiazole ring, directing the ester to the 5-position. This pathway is often preferred due to the high yields and availability of starting materials.[2]

R1 4-Hydroxythiobenzamide Solvent Isopropanol 75-80°C R1->Solvent R2 Ethyl 2-Chloroacetoacetate R2->Solvent P Ethyl 2-(4-hydroxyphenyl) -4-methylthiazole-5-carboxylate Solvent->P Hantzsch Condensation

Caption: Predominant pathway using ethyl 2-chloroacetoacetate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This protocol is based on established literature procedures for the industrially relevant intermediate.[2][6]

A. Rationale:

  • Solvent: Isopropanol or ethanol is chosen as it effectively dissolves the reactants and facilitates the reaction at reflux temperature without causing significant side reactions.[2][6]

  • Temperature: Heating to reflux (approx. 75-80°C for isopropanol) provides the necessary activation energy for the cyclocondensation to proceed at an efficient rate.[2]

  • Work-up: Cooling the reaction mixture causes the product, which has lower solubility in the cold solvent, to precipitate, allowing for easy isolation by filtration. Washing with fresh solvent removes soluble impurities.

B. Materials & Reagents:

  • 4-Hydroxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Isopropanol (IPA), Reagent Grade

  • Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

C. Step-by-Step Procedure:

  • Charge a round-bottom flask with 4-hydroxythiobenzamide (1.0 eq) and isopropanol (5 mL per gram of thioamide).

  • Begin stirring the suspension at room temperature (25-30°C).

  • Slowly add ethyl 2-chloroacetoacetate (1.2-1.5 eq) to the mixture.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 75-80°C).

  • Maintain the reaction at reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool gradually to room temperature.

  • A pale yellowish solid is expected to precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold isopropanol (2 x 10 mL) to remove residual starting materials.

  • Dry the product in a vacuum oven at 50-55°C until a constant weight is achieved.

D. Self-Validation & Expected Outcome:

  • Yield: Typically high, often in the range of 85-95%.[2][7]

  • Appearance: A pale yellowish solid.

  • Purity: The crude product is often of high purity, suitable for the next step. Further purification can be done by recrystallization if needed.

Protocol 2: Ortho-Formylation to Yield the Downstream Intermediate

The next crucial step is the formylation of the phenol ring at the ortho-position to the hydroxyl group. This is commonly achieved via a Duff reaction or a similar electrophilic aromatic substitution.[8][10]

A. Rationale:

  • Reagents: Hexamethylenetetramine (HMTA) serves as the formylating agent in the presence of a strong acid like polyphosphoric acid (PPA) or trifluoroacetic acid.[10][11] The acid protonates HMTA, leading to the formation of an electrophilic iminium ion which then attacks the electron-rich phenol ring. The ortho-position is activated by the hydroxyl group.

  • Temperature Control: The reaction is often exothermic and requires careful temperature management to prevent side reactions, such as the formation of diformylated impurities.[8]

B. Materials & Reagents:

  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Hexamethylenetetramine (HMTA)

  • Polyphosphoric Acid (PPA)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Deionized Water

C. Step-by-Step Procedure:

  • In a clean, dry reactor, add polyphosphoric acid and heat to 40-50°C with stirring.

  • Carefully add the starting intermediate (1.0 eq) followed by HMTA (1.0-1.1 eq).

  • Heat the reaction mixture to approximately 90-95°C and maintain for 3-5 hours.[10]

  • After completion, cool the reaction mass and slowly pour it into a mixture of ice and water to hydrolyze the reaction intermediate and quench the acid.

  • The aqueous layer is then extracted multiple times with ethyl acetate.

  • The organic layers are combined, washed with a sodium bicarbonate solution to remove residual acid, and then washed with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, can be purified by crystallization.[10]

D. Self-Validation & Expected Outcome:

  • Yield: Reported yields are typically in the range of 80-85%.[7][10]

  • Appearance: A light yellow solid.

  • Purity: Purity should be >99% after crystallization, as this is a critical intermediate for the final steps of Febuxostat synthesis.[12]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized intermediates.

ParameterMethodExpected Result for Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Appearance Visual InspectionPale yellow solid
Melting Point Capillary Method~116 °C (for the formylated product)[13]
Purity RP-HPLC≥99.0% area
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure
Identity Mass SpectrometryMolecular ion peak corresponding to the molecular weight (C₁₃H₁₃NO₃S: 263.31 g/mol )[9]
Protocol 3: Purity Determination by RP-HPLC

This is a general method adaptable for quality control.[14][15][16]

A. Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 315 nm[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

B. Sample Preparation:

  • Accurately weigh about 10 mg of the intermediate into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent (e.g., Acetonitrile:Water 50:50).

  • Filter the solution through a 0.45 µm syringe filter before injection.

C. Data Analysis:

  • The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Overall Workflow Visualization

The entire process from starting materials to the advanced Febuxostat intermediate can be visualized as a multi-step workflow.

cluster_0 Part 1: Hantzsch Synthesis cluster_1 Part 2: Formylation cluster_2 Quality Control Start 4-Hydroxythiobenzamide + Ethyl 2-Chloroacetoacetate Reaction1 Reaction in Isopropanol (Reflux, 3-4h) Start->Reaction1 Isolation1 Precipitation, Filtration & Drying Reaction1->Isolation1 Intermediate1 Intermediate 1: Ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Isolation1->Intermediate1 Reaction2 Reaction with HMTA in PPA (90-95°C, 3-5h) Intermediate1->Reaction2 QC Analytical Characterization: - HPLC Purity - NMR / MS Identity - Melting Point Intermediate1->QC Isolation2 Quenching, Extraction & Crystallization Reaction2->Isolation2 Intermediate2 Intermediate 2: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Isolation2->Intermediate2 Intermediate2->QC

Caption: Workflow from synthesis to characterization of key intermediates.

Conclusion

The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate represents a critical upstream stage in the manufacturing of Febuxostat. The Hantzsch thiazole synthesis provides a reliable and high-yielding route to this essential intermediate. By following robust, well-defined protocols and implementing rigorous analytical controls as outlined in this guide, researchers and manufacturers can ensure the production of a high-purity intermediate. This foundational quality is indispensable for controlling the impurity profile of the final Febuxostat API, ultimately ensuring a safe and effective therapeutic product for patients.

References

  • Zhou, X. (2010). Preparation method of intermediate of febuxostat. SciSpace. Available at: [Link]

  • Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311. Available at: [Link]

  • New Drug Approvals. (2016). Febuxostat. pharmaxchange.info. Available at: [Link]

  • Google Patents. (n.d.). CN112961118A - Synthesis method of febuxostat decarboxylation impurities. Google Patents.
  • Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Google Patents.
  • Google Patents. (n.d.). WO2011066803A1 - Preparation method of intermediate of febuxostat. Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Febuxostat: A Look at the Key Intermediate and its Sourcing Strategy. Available at: [Link]

  • Google Patents. (n.d.). CN102964313A - Synthetic method of febuxostat. Google Patents.
  • WIPO. (2011). WO/2011/066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOSTAT. WIPO. Available at: [Link]

  • Google Patents. (n.d.). CN102086169A - Preparation method of intermediates of Febuxostat. Google Patents.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. IJPSR. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2017). Method Development and Validation of Febuxostat in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method. WJpps. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Shi, L., et al. (2016). Synthesis of Febuxostat and an Impurity of the Key Intermediate. Chinese Journal of Pharmaceuticals, 47(1), 22-24. Available at: [Link]

  • Oxford Academic. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Febuxostat. Journal of Chromatographic Science. Available at: [Link]

  • NIH. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Veeprho. (n.d.). (Z)-ethyl 2-(4-hydroxy-3-((hydroxyimino)methyl)phenyl)-4-methylthiazole-5-carboxylate. Veeprho. Available at: [Link]

  • Chemicalland21. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Chemicalland21. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]

  • Google Patents. (n.d.). WO2012168948A2 - Process for febuxostat. Google Patents.
  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Sci-Hub. (2018). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Journal of Molecular Structure. Available at: [Link]

Sources

Application Notes and Protocols: Antimicrobial Screening of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Introduction: The Rationale for Screening Thiazole Derivatives

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing a thiazole ring, are of significant interest in medicinal chemistry. The thiazole nucleus is a core scaffold in numerous clinically approved drugs, including antibacterials (e.g., Sulfathiazole) and antifungals (e.g., Ravuconazole), demonstrating its versatile therapeutic potential.[3][4][5] Thiazole derivatives have been shown to act on various microbial targets, including enzymes involved in cell wall synthesis, cell division, and fatty acid synthesis.[3][4][6][7]

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a synthetic compound featuring this privileged thiazole scaffold. Its structure, incorporating a hydroxyphenyl group, suggests potential for hydrogen bonding interactions with biological targets, a common feature in many active pharmaceutical ingredients. This document provides a comprehensive guide for the initial antimicrobial screening of this compound, outlining a logical, stepwise approach from preliminary qualitative assays to quantitative determination of antimicrobial potency. The protocols are grounded in standards set by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[8][9][10]

Principle of Antimicrobial Screening

The primary goal of screening is to determine if a compound has any effect on microbial growth and, if so, to quantify that effect. This involves differentiating between two main types of activity:

  • Bacteriostatic/Fungistatic Activity: The ability of the compound to inhibit the visible growth of a microorganism.

  • Bactericidal/Fungicidal Activity: The ability of the compound to kill a microorganism.

This distinction is critical for drug development. A compound that only inhibits growth might be sufficient for treating infections in immunocompetent individuals, whereas a cidal agent is often required for severe infections or in immunocompromised patients.

The screening process typically follows a tiered approach:

  • Primary Screening: A qualitative or semi-quantitative method to quickly identify if the compound has any antimicrobial activity. The Kirby-Bauer disk diffusion assay is a widely used and cost-effective method for this purpose.[11][12][13][14]

  • Secondary Screening (Potency Determination): A quantitative method to determine the minimum concentration of the compound required to inhibit growth. This is known as the Minimum Inhibitory Concentration (MIC) . The broth microdilution method is the gold standard for determining MIC values.[15][16]

  • Cidal Activity Determination: For compounds that show potent inhibitory activity (i.e., a low MIC), it is crucial to determine if they are also cidal. This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) , which is the lowest concentration that kills 99.9% of the initial microbial population.[17][18][19][20]

Experimental Design and Strategy

A robust experimental design is crucial for generating reliable and reproducible data. This involves careful selection of microbial strains, standardization of inocula, and the inclusion of appropriate controls.

Selection of Microbial Strains

The panel of microorganisms should include representatives from key groups of human pathogens:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis.

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Fungi (Yeast): Candida albicans (e.g., ATCC 10231).

Using well-characterized quality control (QC) strains from recognized culture collections like the American Type Culture Collection (ATCC) is mandatory.[21][22][23] These strains have known susceptibility profiles to standard antibiotics, and their inclusion validates the experimental setup.[21][23][24]

Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.

  • Solubility: Confirm the solubility of the compound in the test medium (e.g., Mueller-Hinton Broth) at the highest concentration to be tested. Precipitation can lead to inaccurate results.

Workflow Visualization

The overall screening strategy can be visualized as a logical progression from qualitative detection to quantitative measurement.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Cidal Activity cluster_2 Data Analysis start Test Compound: This compound primary_screen Protocol 1: Kirby-Bauer Disk Diffusion start->primary_screen mic_det Protocol 2: Broth Microdilution (MIC) primary_screen->mic_det If Zone of Inhibition > 0 mbc_det Protocol 3: Subculture for MBC/MFC mic_det->mbc_det If MIC is determined analyze Compare MIC vs. MBC Interpret Results mbc_det->analyze

Caption: Workflow for antimicrobial screening of a novel compound.

Protocol 1: Kirby-Bauer Disk Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[11][12][13]

Materials
  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • Microbial cultures (adjusted to 0.5 McFarland turbidity standard)

  • Sterile cotton swabs

  • Stock solution of the test compound

  • Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control disks (impregnated with solvent, e.g., DMSO)

  • Incubator

Procedure
  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile blank paper disks to the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk.

    • Apply positive and negative control disks to the same plate, ensuring they are at least 24 mm apart to prevent zone overlap.[14]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi (e.g., 28-30°C for 24-48 hours).

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.

Interpretation
  • A zone of inhibition around the test compound disk indicates antimicrobial activity.

  • The negative control (solvent) disk should show no zone of inhibition.

  • The positive control antibiotic disk should produce a zone of inhibition within the established quality control range for the specific QC strain used, validating the test conditions.[21]

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[15][16][25] This protocol is based on CLSI guidelines.[26][27][28]

Materials
  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum prepared and diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells

  • Serial dilutions of the test compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Procedure
  • Plate Setup: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution:

    • Add 50 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column. This creates a plate with decreasing concentrations of the compound.

  • Control Wells:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: A separate row or plate with a standard antibiotic.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15]

Caption: Principle of MIC determination using broth microdilution.

Protocol 3: Determination of MBC/MFC

This protocol is a direct extension of the MIC assay and is performed to determine the concentration of the compound that is cidal.[17][18][29]

Materials
  • MIC plate from Protocol 2

  • Nutrient agar plates (e.g., MHA)

  • Sterile pipette tips or loops

Procedure
  • Subculturing: From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small, defined volume (e.g., 10 µL) of the broth.

  • Plating: Spot the 10 µL aliquot onto a quadrant of a nutrient agar plate.

  • Incubation: Incubate the plates overnight (or for an appropriate duration for fungi).

  • Result Determination: After incubation, count the number of colonies on each spot. The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[18][19][20]

Data Interpretation & Presentation

The relationship between the MIC and MBC is crucial. Generally, an agent is considered bactericidal if the MBC is no more than four times the MIC.[17] If the MBC/MIC ratio is >4, the agent is typically considered bacteriostatic .

Example Data Summary:

Microorganism (ATCC Strain)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationCiprofloxacin MIC (µg/mL)
S. aureus (25923)16322Bactericidal0.5
E. coli (25922)64>256>4Bacteriostatic0.015
P. aeruginosa (27853)>256>256-Inactive0.25
C. albicans (10231)321284FungicidalN/A

(Note: Data are hypothetical and for illustrative purposes only. The Ciprofloxacin column represents a positive control to validate the assay.)

Conclusion and Future Directions

These protocols provide a standardized framework for the initial in vitro antimicrobial evaluation of this compound. Based on the results obtained from this screening cascade, a decision can be made regarding the compound's potential. If promising activity is observed (e.g., low MIC values against specific pathogens), further studies would be warranted. These could include:

  • Screening against a broader panel of clinical isolates, including drug-resistant strains (e.g., MRSA).[30]

  • Time-kill kinetic studies to understand the rate of antimicrobial activity.

  • Mechanism of action studies to identify the cellular target.

  • In silico studies, such as molecular docking, to predict binding interactions.[31]

  • Evaluation of cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.

By following this logical and rigorous screening approach, researchers can efficiently characterize the antimicrobial profile of novel thiazole derivatives and identify promising candidates for further drug development.

References

  • Wikipedia. Minimum bactericidal concentration. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. [Link]

  • American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

  • IntechOpen. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Online. Quality Control Strains (standard strains) and their Uses. [Link]

  • National Institutes of Health. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]

  • Journal of Chemical Reviews. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • Ingenta Connect. Screening Strategies to Identify New Antibiotics. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • National Institutes of Health. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. [Link]

  • Journal of Chemical Reviews. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • National Institutes of Health. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • Slideshare. Antimicrobial susceptibility testing – disk diffusion methods. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • National Institutes of Health. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]

  • Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • National Institutes of Health. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]

  • National Institutes of Health. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

Sources

Application Notes and Protocols for Investigating the Antioxidant Properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate as a Novel Antioxidant

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a multitude of chronic and degenerative diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] The imperative for novel, efficacious antioxidant compounds for therapeutic and research applications is therefore undeniable.

This document outlines a comprehensive experimental framework for the characterization of the antioxidant potential of a promising synthetic molecule: This compound . The chemical architecture of this compound provides a strong rationale for its investigation. It features a phenolic hydroxyl group on the phenyl ring, a moiety well-established for its ability to donate a hydrogen atom to neutralize free radicals. This core structure is integrated with a thiazole ring, a heterocyclic scaffold present in numerous compounds exhibiting a wide array of biological activities, including antioxidant effects.[1][3][4] While direct antioxidant studies on this specific molecule are not yet prevalent in the literature, related structures such as ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have demonstrated significant antioxidant capabilities, underscoring the potential of this chemical class.[5][6][7]

These application notes are designed to guide researchers through a tiered, logical progression of experiments, from fundamental chemical antioxidant capacity assays to more biologically relevant cell-based models and, ultimately, to a conceptual framework for in vivo validation. Each protocol is presented with the underlying scientific principles to ensure a thorough and robust evaluation.

Part 1: Foundational In Vitro Antioxidant Capacity Assessment

The initial phase of investigation focuses on determining the intrinsic ability of this compound to neutralize free radicals in a cell-free environment. These assays are rapid, cost-effective, and provide a fundamental characterization of the compound's chemical antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging activity of a compound.[8][9] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which can be quantified spectrophotometrically.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mg/mL.

    • Prepare a series of dilutions of the test compound from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9][10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that can be measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare dilutions of the test compound and a positive control (Trolox or ascorbic acid) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and positive control.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Part 2: Cellular Antioxidant Activity Assessment

While in vitro chemical assays are valuable, they do not account for biological factors such as cell uptake, metabolism, and localization. Therefore, the next crucial step is to evaluate the antioxidant efficacy of this compound in a cellular context.

Cellular Antioxidant Assay (CAA) using DCFH-DA

Principle: The Cellular Antioxidant Assay (CAA) measures the ability of a compound to inhibit the formation of intracellular ROS.[12][13][14] The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the level of intracellular ROS.[8][13][14]

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable adherent cell line (e.g., HepG2, HeLa, or RAW 264.7) in a 96-well black, clear-bottom microplate until confluent.[12][13]

  • Compound and Probe Incubation:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add 100 µL of treatment medium containing 25 µM DCFH-DA and various concentrations of this compound (e.g., 1-100 µM).

    • Include a positive control (e.g., Quercetin) and a vehicle control (e.g., DMSO).

    • Incubate at 37°C for 60 minutes.

  • Induction of Oxidative Stress:

    • Aspirate the treatment solution and wash the cells three times with warm PBS.

    • Add 100 µL of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the no-stressor control.

  • Data Acquisition and Analysis:

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.

    • Take readings every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated as: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.

    • Determine the IC50 value for the compound.

Lipid Peroxidation Inhibition Assay (MDA Assay)

Principle: Lipid peroxidation is a key event in oxidative damage to cellular membranes. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and serves as a reliable biomarker for oxidative stress.[15] The MDA assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and low pH to form a pink-colored MDA-TBA adduct, which can be quantified colorimetrically or fluorometrically.[15][16]

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., RAW 264.7) in 6-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a few hours.

  • Cell Lysate Preparation:

    • Wash the cells with cold PBS and lyse them in MDA Lysis Buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during sample processing.[15]

    • Centrifuge the lysate to remove insoluble material.

  • MDA-TBA Reaction:

    • Add the TBA solution to the cell lysate.

    • Incubate at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[15]

    • Cool the samples on ice to stop the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 532 nm.

    • Create a standard curve using MDA standards.

    • Calculate the MDA concentration in the samples and normalize it to the total protein concentration of the lysate.

    • Determine the IC50 of the compound for inhibiting MDA formation.

Part 3: Mechanistic Insights - Evaluation of Endogenous Antioxidant Enzyme Activity

Potent antioxidant compounds may not only directly scavenge ROS but also upregulate the body's own defense mechanisms. This section outlines protocols to assess the effect of this compound on the activity of key endogenous antioxidant enzymes. The balance between these enzymes is crucial for cellular redox homeostasis.[17]

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Activity Assays

Principle:

  • SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[17][18]

  • CAT is responsible for the decomposition of H₂O₂ into water and oxygen.[17][18]

  • GPx reduces H₂O₂ and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[17][18]

Protocol:

  • Cell Culture, Treatment, and Lysate Preparation:

    • Culture cells and treat them with the test compound as described in the MDA assay protocol.

    • Prepare cell lysates using an appropriate buffer on ice.

  • Enzyme Activity Measurement:

    • The activity of SOD, CAT, and GPx can be measured using commercially available assay kits, which provide standardized reagents and protocols. These kits are typically based on colorimetric or fluorometric detection methods. It is highly recommended to use these kits for reliable and reproducible results.

    • Alternatively, established spectrophotometric methods can be employed.

  • Data Analysis:

    • Calculate the specific activity of each enzyme (e.g., in units per milligram of protein).

    • Compare the enzyme activities in treated cells to those in untreated and vehicle-treated controls.

Part 4: Conceptual Framework for In Vivo Antioxidant Assessment

To fully understand the physiological relevance of a compound's antioxidant activity, in vivo studies are essential. Non-mammalian model organisms offer a cost-effective and ethically sound approach for preliminary in vivo screening.[19]

Caenorhabditis elegans as a Model for Oxidative Stress Resistance

Principle: C. elegans is a powerful model organism for studying oxidative stress and antioxidant compounds due to its short lifespan, genetic tractability, and conserved stress response pathways.[19][20] The effect of a compound on the worm's ability to survive under oxidative stress conditions can be readily assessed.

Conceptual Protocol:

  • Worm Culture and Compound Administration:

    • Synchronize a population of wild-type C. elegans.

    • Expose the worms to various concentrations of this compound mixed with their E. coli food source.

  • Oxidative Stress Survival Assay:

    • After a period of treatment, transfer the worms to plates containing a pro-oxidant such as juglone or paraquat.

    • Monitor and score the survival of the worms over time.

  • Intracellular ROS Measurement:

    • Similar to the cellular assay, DCFH-DA can be used to quantify ROS levels in live worms.

  • Antioxidant Enzyme Analysis:

    • Prepare worm lysates and measure the activity of SOD, CAT, and GPx as described for cell lysates.

Data Presentation and Visualization

Table 1: Illustrative Quantitative Data Summary
Assay TypeCell Line/ModelOxidative StressorParameter MeasuredTest Compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
DPPH Radical Scavenging--Radical ScavengingExpected ValueAscorbic AcidKnown Value
ABTS Radical Scavenging--Radical ScavengingExpected ValueTroloxKnown Value
Cellular Antioxidant ActivityHepG2AAPHROS ReductionExpected ValueQuercetin~5-10
Lipid PeroxidationRAW 264.7H₂O₂MDA LevelsExpected ValueN-acetylcysteine~10-20
SOD ActivityHepG2H₂O₂Enzyme ActivityEffect on Activity--
CAT ActivityHepG2H₂O₂Enzyme ActivityEffect on Activity--
GPx ActivityHepG2H₂O₂Enzyme ActivityEffect on Activity--

Experimental Workflow and Mechanistic Diagrams

Experimental_Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Model (Conceptual) DPPH DPPH Radical Scavenging CAA Cellular Antioxidant Assay (DCFH-DA) DPPH->CAA ABTS ABTS Radical Scavenging ABTS->CAA MDA Lipid Peroxidation (MDA Assay) CAA->MDA Enzyme Antioxidant Enzyme Assays (SOD, CAT, GPx) MDA->Enzyme C_elegans C. elegans Oxidative Stress Model Enzyme->C_elegans

Caption: A tiered experimental workflow for evaluating antioxidant potential.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellDamage causes Compound Ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate Compound->ROS Direct Scavenging AntioxidantEnzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) Compound->AntioxidantEnzymes Upregulation? AntioxidantEnzymes->ROS Neutralization

Caption: Proposed dual antioxidant mechanism of action.

References

  • Bio-protocol. (2019). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. Available at: [Link]

  • Health & Packer. (1968). Lipid Peroxidation Protocol. Available at: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Assay Kit. Available at: [Link]

  • Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase, and glutathione peroxidase in cultured cells and tissue. Nature Protocols, 5(1), 51–66. Available at: [Link]

  • Lites, C., & Liu, R. H. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 11(11), 2217. Available at: [Link]

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and Thiazolidinones as Antioxidants. Current medicinal chemistry, 20(36), 4460–4480.
  • Oxford Biomedical Research. Lipid Peroxidation Colorimetric Assay Kit. Available at: [Link]

  • Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. Available at: [Link]

  • G-Biosciences. Lipid Peroxidation (LPO) Assay. Available at: [Link]

  • Cano-Lamadrid, M., et al. (2023). Emerging and Versatile Non-Mammalian Model Organisms for Studying the In Vivo Antioxidant Properties of Food-Derived Bioactive Compounds. Antioxidants, 12(3), 685. Available at: [Link]

  • Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6573. Available at: [Link]

  • ResearchGate. (2020). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... Available at: [Link]

  • Gulcin, İ. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Frontiers in Nutrition, 7, 608888. Available at: [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Available at: [Link]

  • Trouillas, P., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 947. Available at: [Link]

  • ScienceOpen. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Available at: [Link]

  • PubMed. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Available at: [Link]

  • ResearchGate. (2021). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Available at: [Link]

  • Al-Harbi, N. O., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 18(9), e0291416. Available at: [Link]

  • PubMed. (2013). Thiazoles and thiazolidinones as antioxidants. Available at: [Link]

  • Bentham Science. Thiazoles and Thiazolidinones as Antioxidants. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • ResearchGate. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Available at: [Link]

  • ResearchGate. (2021). Antioxidant enzymes; APX (A), GPX (B), POD (C) SOD (D) and CAT (E)... Available at: [Link]

  • Martínez-González, C., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants, 8(5), 143. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Available at: [Link]

  • Taylor & Francis Online. (2021). Determination of oxidative stress levels and some antioxidant enzyme activities in prostate cancer. Available at: [Link]

  • PubMed Central. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Available at: [Link]

  • PubMed Central. (2023). Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis. Available at: [Link]

  • ResearchGate. (2021). Antioxidant enzymatic activities of SOD, CAT, and GPx in. Available at: [Link]

  • MDPI. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Available at: [Link]

  • ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Available at: [Link]

  • MDPI. (2022). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. Available at: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

  • ResearchGate. Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile. Available at: [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile building block in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] Many successful drugs, such as the anti-cancer agent Dasatinib and the antiretroviral Ritonavir, incorporate the thiazole moiety, highlighting its significance in drug development.[1][4]

In the modern drug discovery pipeline, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful technique for predicting the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor), typically a protein.[6][7] This in-silico approach provides invaluable insights into the molecular interactions driving biological activity, thereby guiding rational drug design and reducing the time and cost associated with experimental screening.

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on thiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the procedural "how" and the scientific "why" behind each critical step. By grounding our protocols in established methodologies and authoritative sources, we aim to equip you with the knowledge to perform reliable, reproducible, and meaningful docking simulations.

The Rationale of Molecular Docking

Molecular docking simulates the natural binding process of a ligand to a receptor. The primary objectives are twofold:

  • Binding Mode Prediction: To determine the most probable three-dimensional pose (conformation and orientation) of the ligand when it is bound to the receptor's active site.

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the receptor. This score is often expressed in terms of binding energy (kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction.[8]

The process involves a search algorithm, which explores the vast conformational space of the ligand within the binding site, and a scoring function, which evaluates the fitness of each generated pose.[9] The quality of a docking study is critically dependent on the careful preparation of both the receptor and the ligand structures.[10]

General Workflow for Molecular Docking

The entire molecular docking process can be visualized as a sequential workflow. Each stage requires meticulous attention to detail to ensure the biological relevance and accuracy of the final results.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis & Validation PDB Select & Download Target Protein (PDB) PrepProt Prepare Protein: - Remove water/ions - Add hydrogens - Assign charges PDB->PrepProt Ligand Design/Select Thiazole Ligand (2D) PrepLig Prepare Ligand: - Convert to 3D - Energy Minimization - Define rotatable bonds Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock Execute Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Results: - Binding Affinity - Binding Pose (RMSD) Dock->Analyze Validate Protocol Validation (Re-docking) Dock->Validate Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

Caption: The general workflow for a molecular docking study.

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols using commonly available and validated software. For this guide, we will focus on AutoDock Vina for the docking simulation and UCSF Chimera or AutoDock Tools (ADT) for molecular preparation, as they are widely used and freely available for academic research.[11][12]

Protocol 1: Receptor (Protein) Preparation

The goal of this protocol is to prepare a protein structure for docking by correcting for common issues in raw PDB files, such as missing atoms.[9]

Causality: Raw crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential water molecules, co-factors, and ions. They also typically lack hydrogen atoms. These elements must be addressed because they can interfere with the docking algorithm and lead to inaccurate predictions.[13] Preparing the receptor ensures a clean, chemically correct binding site.

Step-by-Step Methodology (using AutoDock Tools):

  • Obtain Protein Structure: Download the PDB file of your target protein from the . For a case study, let's consider a protein kinase, a common target for thiazole derivatives.[14][15] We will use Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 2GS2).

  • Load Protein into ADT: Open AutoDock Tools. Navigate to File > Read Molecule and select your downloaded PDB file.

  • Clean the Protein:

    • Remove Water Molecules: Water molecules in the binding pocket can influence ligand binding, but are difficult to model accurately. For a standard docking procedure, they are typically removed. Go to Edit > Delete Water.[16]

    • Remove Co-crystallized Ligands/Ions: The downloaded structure may contain the original ligand or other molecules. Select these and delete them to create an empty binding site for your new thiazole derivatives.

  • Add Hydrogens: PDB files from X-ray crystallography usually do not include hydrogen atoms. These are essential for defining correct hydrogen bonding patterns. Navigate to Edit > Hydrogens > Add. In the prompt, select Polar only and click OK.[16]

  • Compute Charges: Assign partial charges to the protein atoms, which are necessary for the scoring function to calculate electrostatic interactions. In ADT, this is typically done by adding Kollman charges. Go to Edit > Charges > Add Kollman Charges.[12]

  • Save as PDBQT: The final step is to save the prepared protein in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types. Navigate to Grid > Macromolecule > Choose. Select your protein and save it. This will create a protein.pdbqt file.[17]

Protocol 2: Ligand (Thiazole Derivative) Preparation

Causality: The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation. The docking algorithm needs to know which bonds in the molecule are rotatable (torsions) to explore different conformations during the simulation.

Step-by-Step Methodology (using ADT):

  • Obtain Ligand Structure: You can draw your thiazole derivative using software like ChemDraw and save it as a .mol or .sdf file, or download it from a database like .[18]

  • Load Ligand into ADT: Navigate to Ligand > Input > Open and select your ligand file. ADT will automatically convert it to a 3D structure.

  • Compute Charges: Similar to the protein, the ligand needs partial charges. Gasteiger charges are typically used for small molecules. Go to Ligand > Output > Compute Gasteiger Charges.[18]

  • Define Torsions (Rotatable Bonds): This is a critical step. The flexibility of the ligand is defined by its rotatable bonds. ADT can automatically detect these. Go to Ligand > Torsion Tree > Detect Root. Then, go to Ligand > Torsion Tree > Choose Torsions to manually inspect and adjust the rotatable bonds if necessary. The number of rotatable bonds will affect the complexity and duration of the search.[18]

  • Save as PDBQT: Save the prepared ligand in the PDBQT format. Ligand > Output > Save as PDBQT.

Protocol 3: Grid Generation and Docking Execution

Causality: The docking software needs to know where to perform the search. The grid box defines the three-dimensional space of the binding site. A grid that is too small may miss the correct binding pose, while one that is too large will unnecessarily increase computation time.

Step-by-Step Methodology (using ADT and AutoDock Vina):

  • Load Prepared Molecules: In ADT, load both your prepared protein.pdbqt and ligand.pdbqt files.

  • Define the Grid Box: Go to Grid > Grid Box. A box will appear around your protein.

    • If you are re-docking a known inhibitor, center the grid box on that inhibitor's position.

    • If you are performing a blind docking, adjust the grid box to cover the entire protein surface or a predicted active site.[19][20]

    • Adjust the center coordinates and dimensions (in Angstroms) to encompass the entire binding cleft. Note down the center (x, y, z) and size (x, y, z) values.

  • Create Vina Configuration File: AutoDock Vina is run from the command line and requires a configuration text file (e.g., conf.txt). Create this file with a text editor and add the following information:

    • exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a reasonable starting point.

  • Run AutoDock Vina: Open a command terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --log log.txt

This will start the docking simulation. Upon completion, you will have an output file (all_results.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinity scores.[12]

Protocol 4: Analysis and Visualization of Results

Causality: The raw output of a docking simulation is a set of coordinates and scores. To derive meaningful biological insights, these results must be visualized and analyzed to understand the specific molecular interactions that stabilize the protein-ligand complex.

Step-by-Step Methodology:

  • Analyze Binding Scores: Open the log.txt file. It will contain a table of binding affinities for the top poses (usually 9). The top-ranked pose has the lowest (most negative) binding energy.[21]

    ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
    1-9.50.0000.000
    2-9.21.8522.431
    3-8.82.1053.578
  • Visualize Docked Poses: Use a molecular visualization tool like PyMOL or Discovery Studio Visualizer to view the results.[8][22]

    • Open your original prepared protein (protein.pdbqt or a clean PDB).

    • Open the Vina output file (all_results.pdbqt). This will load all the predicted binding poses of your thiazole derivative.

    • Focus on the top-ranked pose (Mode 1).

  • Identify Key Interactions: Analyze the non-covalent interactions between the thiazole derivative and the amino acid residues of the protein's active site. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups. Software like Discovery Studio can automatically generate 2D diagrams of these interactions, which are excellent for publications.[23]

G cluster_interactions Key Protein-Ligand Interactions cluster_protein Protein Active Site Ligand Thiazole Derivative AA1 Amino Acid 1 (e.g., Asp) Ligand->AA1 Hydrogen Bond AA2 Amino Acid 2 (e.g., Phe) Ligand->AA2 π-π Stacking AA3 Amino Acid 3 (e.g., Leu) Ligand->AA3 Hydrophobic Interaction

Caption: Common non-covalent interactions in a protein-ligand complex.

Protocol 5: Validation of the Docking Protocol

Causality: To ensure your docking parameters (grid size, location, etc.) are reliable, you must validate the protocol. A common method is to perform "re-docking."[24]

Step-by-Step Methodology:

  • Select a PDB with a Co-crystallized Ligand: Choose a structure of your target protein that was solved with a bound inhibitor (e.g., EGFR with Erlotinib, PDB ID: 1M17).

  • Extract the Native Ligand: Separate the co-crystallized ligand from the protein and save it.

  • Prepare the Protein and Ligand: Prepare the protein (as in Protocol 1) and the extracted native ligand (as in Protocol 2).

  • Dock the Native Ligand: Using the exact same grid parameters and docking settings you plan to use for your thiazole derivatives, dock the native ligand back into its own binding site.

  • Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[24] If the RMSD is high, you may need to adjust your grid box or other parameters.

Conclusion and Best Practices

Molecular docking is a powerful computational tool that, when applied correctly, can significantly aid in the discovery and development of novel thiazole-based therapeutics. The accuracy and reliability of the results hinge on a methodologically sound and carefully executed protocol.

Key Best Practices:

  • Know Your Target: Understand the biology of your target protein and its functional state before starting.[9]

  • Garbage In, Garbage Out: The quality of your input structures is paramount. Always use high-resolution crystal structures and ensure proper preparation of both protein and ligand.[10]

  • Always Validate: Never trust docking results without first validating your protocol, preferably by re-docking a known ligand.[24][25]

  • Scores are Estimates: Binding scores are useful for ranking compounds but are not absolute measures of affinity. Do not over-interpret small differences in scores. Cross-reference with experimental data whenever possible.[26][27]

  • Visualize and Analyze: Do not rely solely on the docking score. Visually inspect the top-ranked poses to ensure they make chemical and biological sense. A good score with a poor interaction profile is a red flag.[23]

By integrating these protocols and best practices into your research, you can leverage molecular docking to effectively explore the therapeutic potential of thiazole derivatives, generating robust hypotheses that can be further tested and validated through experimental studies.

References

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube.
  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube.
  • Gomha, S. M., et al. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.
  • Rashdan, H. R. M., et al. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. National Institutes of Health.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Molecular Docking Tutorial. University of Bologna.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ACS Omega.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • How to validate the molecular docking results? (2022, April 25). ResearchGate.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). YouTube.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
  • A review on thiazole based compounds & it's pharmacological activities. (2024, October 23). LinkedIn.
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation.
  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review.
  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate.
  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
  • How to validate molecular docking results with no proper crystal structure?? (2021, October 28). ResearchGate.
  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology.
  • Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents. Benchchem.
  • Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. Benchchem.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Advances.
  • Best Practices in Docking and Activity Prediction. ResearchGate.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube.
  • Song, H., et al. (2011, September 15). Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents. PubMed.
  • How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • Preparing the protein and ligand for docking. University of Edinburgh.
  • Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl- Coumarin derived Aminothiozoles. Scholars Research Library.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
  • Session 4: Introduction to in silico docking. University of Cambridge.
  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2025, October 13). ResearchGate.
  • Learn Maestro: Preparing protein structures. (2024, January 29). YouTube.
  • DOCKING TUTORIAL. (2010, June 24). University of Lille.
  • Autodock_Vina Protocol. Scribd.
  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PubMed Central.
  • A Beginner's Guide to Molecular Docking. ETFLIN.
  • How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. (2021, February 3). YouTube.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.

Sources

Application Note: Structural Characterization of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in numerous pharmacologically active molecules. Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We present detailed, predicted spectral data based on the analysis of its constituent chemical moieties, alongside standardized protocols for sample preparation and spectral acquisition.

Molecular Structure and Predicted NMR Spectral Features

The structure of this compound comprises three key fragments: a 4-hydroxyphenyl group, a thiazole ring, and an ethyl carboxylate group. The electron-donating and withdrawing nature of these groups, along with their spatial arrangement, dictates the chemical environment of each nucleus and, consequently, their chemical shifts in the NMR spectrum.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is characterized by distinct signals for the aromatic protons of the 4-hydroxyphenyl ring, a singlet for the thiazole proton, and a characteristic quartet and triplet for the ethyl ester group. The hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH9.5 - 10.5br s-1H
H58.1 - 8.3s-1H
H2'/H6'7.7 - 7.9d~8.52H
H3'/H5'6.8 - 7.0d~8.52H
-OCH₂CH₃4.2 - 4.4q~7.12H
-OCH₂CH₃1.2 - 1.4t~7.13H

Justification of Predicted Chemical Shifts:

  • Aromatic Protons (H2'/H6' and H3'/H5'): The 4-hydroxyphenyl group will exhibit a typical AA'BB' system. The protons ortho to the hydroxyl group (H3'/H5') are shielded due to the electron-donating effect of the -OH group and are expected to resonate upfield (6.8 - 7.0 ppm). The protons meta to the -OH group (H2'/H6'), which are ortho to the electron-withdrawing thiazole ring, will be deshielded and appear downfield (7.7 - 7.9 ppm). The coupling between these ortho protons will result in doublets with a typical coupling constant of approximately 8.5 Hz.[4]

  • Thiazole Proton (H5): Protons on thiazole rings typically resonate in the aromatic region, often between 7.27 and 8.77 ppm.[5] The H5 proton is adjacent to the electron-withdrawing carboxylate group, which will deshield it, pushing its chemical shift downfield to the 8.1 - 8.3 ppm range. It is expected to be a singlet as there are no adjacent protons.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene (-CH₂-) protons are adjacent to an oxygen atom and are deshielded, appearing as a quartet around 4.2 - 4.4 ppm due to coupling with the three methyl protons.[6][7] The terminal methyl (-CH₃) protons are more shielded and will appear as a triplet around 1.2 - 1.4 ppm, coupled to the two methylene protons.[8]

  • Hydroxyl Proton (-OH): In a polar aprotic solvent like DMSO-d₆, the phenolic hydroxyl proton will engage in hydrogen bonding and is expected to appear as a broad singlet at a downfield chemical shift, typically between 9.5 and 10.5 ppm.[1] In protic solvents like D₂O or CD₃OD, this proton will exchange with the solvent and the signal will disappear.[1]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O160 - 162
C2165 - 168
C4145 - 148
C4'158 - 160
C2'/C6'128 - 130
C1'123 - 125
C5118 - 120
C3'/C5'115 - 117
-OCH₂CH₃60 - 62
-OCH₂CH₃14 - 15

Justification of Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to resonate in the 160 - 162 ppm region.[9][10]

  • Thiazole Carbons (C2, C4, C5): The C2 carbon, attached to both sulfur and nitrogen and the aromatic ring, will be significantly deshielded (165 - 168 ppm). The C4 carbon, attached to the carboxylate group, will also be downfield (145 - 148 ppm). The C5 carbon, being a CH group, will be the most shielded of the thiazole ring carbons (118 - 120 ppm).

  • 4-Hydroxyphenyl Carbons (C1', C2'/C6', C3'/C5', C4'): The carbon bearing the hydroxyl group (C4') will be the most deshielded of the phenyl ring carbons (158 - 160 ppm). The carbon attached to the thiazole ring (C1') will be shielded relative to benzene (123 - 125 ppm). The C2'/C6' carbons will be in a typical aromatic region (128 - 130 ppm), while the C3'/C5' carbons, ortho to the electron-donating -OH group, will be shielded (115 - 117 ppm).

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) attached to the oxygen atom will be deshielded and appear around 60 - 62 ppm. The methyl carbon (-CH₃) will be the most upfield signal in the spectrum, resonating at approximately 14 - 15 ppm.[9]

Experimental Protocols

The following are generalized protocols for the NMR characterization of this compound. Instrument-specific parameters may require optimization.

Protocol 1: Sample Preparation
  • Compound Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like the hydroxyl proton. CDCl₃ can also be used, but the hydroxyl proton may be broader and its chemical shift more variable.

  • Concentration: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

Protocol 2: ¹H NMR Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K.

Protocol 3: ¹³C NMR Acquisition
  • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K.

Protocol 4: 2D NMR Experiments (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly for the 4-hydroxyphenyl and ethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting the different structural fragments.[11][12]

Workflow and Data Analysis

The process of characterizing this compound by NMR follows a logical progression from sample preparation to final structure confirmation.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Elucidation A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition B->C E Fourier Transform & Phase Correction B->E D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D C->E D->E F Chemical Shift Referencing (to residual solvent or TMS) E->F G Integration of ¹H Spectrum F->G H Analysis of Multiplicity & Coupling Constants G->H J Assign ¹H Signals G->J I Correlation of 2D Spectra H->I H->J I->J K Assign ¹³C Signals I->K J->K L Confirm Connectivity with 2D NMR K->L M Final Structure Verification L->M

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic transformation. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this valuable thiazole derivative.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring. This reaction involves the condensation of an α-halo ketone with a thioamide. In this specific case, the key starting materials are Ethyl 2-chloroacetoacetate and 4-hydroxythiobenzamide .

The overall reaction proceeds as follows:

G cluster_reactants Starting Materials cluster_product Product A Ethyl 2-chloroacetoacetate C This compound A->C + B 4-hydroxythiobenzamide B->C Hantzsch Synthesis

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

This guide will delve into the critical parameters of this reaction, offering solutions to common problems and strategies for maximizing your synthetic yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable recommendations.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common frustration in organic synthesis. For the Hantzsch synthesis of this particular thiazole, several factors can be at play. Let's break down the potential culprits and their solutions.

  • Purity of Starting Materials:

    • 4-Hydroxythiobenzamide: This starting material can be prone to degradation, especially if it's been stored for a long time or exposed to air and moisture. Impurities in the thioamide can lead to a host of side reactions, consuming your starting material and complicating purification. It is recommended to use freshly prepared or high-purity 4-hydroxythiobenzamide. You can synthesize it from 4-hydroxybenzonitrile and a sulfur source like sodium hydrosulfide or Lawesson's reagent.[1]

    • Ethyl 2-chloroacetoacetate: This α-halo ketone is reactive and can degrade upon storage. It's best to use a freshly opened bottle or distill it before use to ensure high purity.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent is crucial. Polar protic solvents like ethanol are commonly used and generally provide good results. In some cases, a mixture of ethanol and water can enhance the reaction rate and yield. A solvent screening is always a good practice to find the optimal medium for your specific setup.

    • Temperature: While some Hantzsch syntheses can proceed at room temperature, this specific reaction often requires heating to overcome the activation energy. Gentle heating in the range of 60-80°C is a good starting point.[2] However, excessive heat can lead to the decomposition of starting materials and the formation of byproducts. It's a delicate balance that may require some optimization.

    • Reaction Time: Incomplete conversion is a common reason for low yields. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe unreacted starting materials after the initially planned reaction time, extending the duration may be necessary. A typical reaction time for this synthesis can range from 24 to 48 hours.[2]

  • Work-up Procedure:

    • Product Precipitation: The desired product, this compound, is often isolated by precipitation. After the reaction is complete, pouring the reaction mixture into a basic solution, such as aqueous sodium bicarbonate, can help neutralize any acid formed and facilitate the precipitation of the product.

    • Extraction: If the product does not precipitate, it might be soluble in the work-up solution. In such cases, extraction with a suitable organic solvent like ethyl acetate is recommended.

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

The formation of side products is a common challenge in the Hantzsch thiazole synthesis. Here are some likely impurities and strategies to mitigate their formation:

  • Formation of Isomeric Byproducts: Under certain conditions, particularly acidic environments, the Hantzsch synthesis can yield isomeric dihydrothiazole intermediates that can lead to different final products. To favor the formation of the desired thiazole, it's generally recommended to run the reaction under neutral or slightly basic conditions.

  • Self-Condensation of Ethyl 2-chloroacetoacetate: The α-halo ketone can undergo self-condensation, especially in the presence of a base. Using a slight excess of the thioamide can help to ensure the complete consumption of the ethyl 2-chloroacetoacetate and minimize this side reaction.

  • Decomposition of 4-hydroxythiobenzamide: As mentioned earlier, 4-hydroxythiobenzamide can be unstable, especially under acidic conditions and at elevated temperatures.[2] This decomposition can lead to a complex mixture of byproducts. Using high-purity starting material and carefully controlling the reaction temperature are crucial to minimize this issue.

Question 3: I'm having difficulty purifying my final product. What are the best methods for purification?

Purification of this compound can be achieved through a couple of standard methods:

  • Recrystallization: If your crude product is a solid, recrystallization is often the most effective method for achieving high purity. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of your product and impurities.

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is the method of choice. A common eluent system is a gradient of ethyl acetate in hexanes. This will allow you to separate the desired product from any remaining starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halo-ketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.

G A Thioamide (Sulfur attack) C Thioether Intermediate A->C B α-Halo Ketone B->C D Intramolecular Cyclization (Nitrogen attack) C->D E Hydroxythiazoline Intermediate D->E F Dehydration E->F G Thiazole Product F->G

Caption: Simplified workflow of the Hantzsch thiazole synthesis mechanism.

Q2: Are there any catalysts that can improve the reaction?

While the traditional Hantzsch synthesis often proceeds without a catalyst, modern variations have explored the use of catalysts to improve reaction rates and yields. For multicomponent versions of the Hantzsch synthesis, catalysts such as silica-supported tungstosilisic acid have been shown to be effective.[3] For the specific synthesis of this compound, exploring the use of a mild acid or base catalyst could be a worthwhile optimization strategy.

Q3: What are the key characterization data for this compound?

The expected characterization data for the final product are as follows:

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₃S[4]
Molecular Weight263.31 g/mol [4]
AppearanceWhite to pale yellow crystalline solid[5]
Melting Point180°C[4]

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxythiobenzamide

This protocol is adapted from established methods for the synthesis of thioamides from nitriles.

Materials:

  • 4-Hydroxybenzonitrile

  • Sodium hydrosulfide (NaSH) or Lawesson's reagent

  • Solvent (e.g., water, pyridine, or toluene)

  • Acid for work-up (e.g., dilute HCl)

Procedure:

  • Dissolve 4-hydroxybenzonitrile in the chosen solvent in a round-bottom flask.

  • Add sodium hydrosulfide or Lawesson's reagent portion-wise to the stirred solution.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using NaSH in water, carefully acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-hydroxythiobenzamide. The product should have a melting point of 192-193°C.[6]

Protocol 2: Synthesis of this compound

This protocol provides a general procedure based on typical Hantzsch synthesis conditions. Optimization may be required.

Materials:

  • 4-Hydroxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxythiobenzamide (1 equivalent) in ethanol.

  • Add ethyl 2-chloroacetoacetate (1 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 24-48 hours.[2]

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a stirred solution of aqueous sodium bicarbonate.

  • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Data Presentation

While a systematic optimization study for this specific reaction is not available in the cited literature, the following table summarizes the reported reaction conditions for similar Hantzsch thiazole syntheses to guide your optimization efforts.

SolventTemperature (°C)Reaction Time (h)CatalystTypical Yield RangeReference
Ethanol60-8024-48NoneModerate to Good[2]
1-ButanolRefluxVariesSiW/SiO₂79-90%[3]
2-PropanolRefluxVariesSiW/SiO₂79-90%[3]
WaterRefluxVariesSiW/SiO₂79-90%[3]
Ethanol/Water500.33 (ultrasound)SiW/SiO₂Good[3]

Conclusion

The synthesis of this compound via the Hantzsch reaction is a reliable method that can be optimized to achieve high yields. The key to success lies in using high-purity starting materials, carefully controlling reaction conditions such as temperature and solvent, and employing appropriate work-up and purification techniques. This guide provides a comprehensive resource to troubleshoot common issues and systematically improve your synthetic outcomes. We encourage you to use this information as a starting point for your own process development and optimization.

References

  • CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)
  • Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (URL not available)
  • Synthesis of 4-hydroxy-thiobenzamide - PrepChem.com. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (URL: [Link])

  • WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (URL: [Link])

  • CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 161797-99-5) API Intermediate Manufacturers - apicule. (URL: [Link])

Sources

Technical Support Center: Purification of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate (CAS No. 161797-99-5). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common purification challenges, offering troubleshooting strategies and detailed protocols to ensure you achieve the desired purity and yield for this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and commonly employed purification techniques for this compound are recrystallization and flash column chromatography.[1] The choice between them depends on the impurity profile and the scale of your reaction. Recrystallization is often preferred for larger quantities when a suitable solvent system can be identified, as it is generally more economical and scalable. Column chromatography is invaluable for removing impurities with similar solubility to the product or when dealing with complex mixtures.[2]

Q2: What key physical and chemical properties of this compound should I consider during purification?

Understanding the compound's properties is crucial for designing an effective purification strategy. Key properties include:

PropertyValue / ObservationSignificance for Purification
Molecular Weight 263.31 g/mol [3][4]Standard molecular weight for a small molecule intermediate.
Melting Point ~180 °C[5]A high melting point suggests a stable crystal lattice, which is favorable for recrystallization.
Appearance Pale yellow to yellow solid[6]The color can be an initial indicator of purity. Highly colored batches may contain chromophoric impurities.
Solubility Slightly soluble in DMSO and very slightly soluble in Methanol.[5]This provides a starting point for selecting solvents for both recrystallization and column chromatography.
Chemical Stability The phenolic hydroxyl group can make the compound slightly acidic and prone to interactions with basic or highly acidic media.This is important when selecting mobile phase modifiers for chromatography to avoid peak tailing.

Q3: What are the most common impurities I might encounter after synthesizing this molecule?

Impurities typically stem from the starting materials or side reactions during the Hantzsch thiazole synthesis. Common contaminants may include:

  • Unreacted Starting Materials: Such as 4-hydroxythiobenzamide or an ethyl bromopyruvate derivative.

  • Side-Reaction Byproducts: Formation of bis-thiazoles or isomeric impurities can occur if reaction stoichiometry and conditions are not tightly controlled.[1]

  • Oxidation Products: The 2-aminothiophenol starting material, if used in an alternative synthesis route, is prone to oxidation, which can introduce disulfide-related impurities.[1][2]

Consistent monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to identify the formation of multiple products early.[1]

Purification & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Issue 1: My product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This is often due to a high degree of supersaturation or the solution temperature being above the melting point of the impure compound.

Causality & Solution Workflow:

Caption: Troubleshooting workflow for "oiling out".

Issue 2: After recrystallization, my yield is very low. How can I improve recovery?

Answer: Low recovery is typically caused by the product having significant solubility in the recrystallization solvent even at low temperatures, or premature crystallization during a hot filtration step.

  • Expertise-Driven Solution:

    • Optimize the Solvent System: The ideal system is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Perform a small-scale solvent screen using common pairs like Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexane.[1]

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more product in the solution upon cooling.

    • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-5 °C in an ice bath) to maximize precipitation.

    • Avoid Premature Crashing: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing out on the filter paper.

Issue 3: I'm using column chromatography, but my compound is streaking or giving broad peaks on the silica column. Why?

Answer: This is a classic sign of strong interaction between your compound and the stationary phase (silica gel). The acidic nature of the phenolic hydroxyl group on your molecule can lead to strong hydrogen bonding with the silanol groups on the silica surface, causing poor peak shape and difficult elution.

  • Trustworthy Protocol Adjustment:

    • Mobile Phase Modification: To mitigate this, add a small amount of a polar, acidic modifier to your mobile phase (eluent). A common choice is adding 0.5-1% acetic acid. This protonates the silanol groups, reducing their interaction with your compound and resulting in sharper, more symmetrical peaks.

    • Alternative Stationary Phases: If peak shape remains poor, consider switching to a less acidic stationary phase, such as neutral alumina, or using a reverse-phase (C18) column if your compound has sufficient hydrophobicity.

Issue 4: My final product has a persistent yellow color, but NMR analysis looks clean. What could be the cause?

Answer: A persistent color, even with a clean primary analysis like NMR, often points to trace amounts of highly chromophoric (color-causing) impurities. These may be present at levels too low to be easily detected by NMR but are visually apparent.

  • Authoritative Recommendations:

    • Activated Carbon Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon (charcoal). The carbon will adsorb the colored impurities. Perform a hot filtration through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.

    • Preparative TLC: If the impurity is very close in polarity to your product, preparative Thin Layer Chromatography (TLC) can sometimes provide the necessary resolution to separate the colored band and isolate a pure, colorless sample.[2]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general workflow. The optimal solvent system should be determined experimentally.

  • Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., Ethanol, Ethyl Acetate, Acetone) and solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Identify a system where the compound is soluble when hot but precipitates upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen primary solvent in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent (or the anti-solvent if a pair was used) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate analytical technique (e.g., HPLC, NMR).

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

Caption: Workflow for Flash Column Chromatography.

References

  • ChemBK. (2024, April 9). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]5]

  • Molbase. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Retrieved from [Link]]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]4]

Sources

Technical Support Center: Navigating Solubility Challenges with Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the success of your experiments. Our approach is rooted in chemical principles and field-proven laboratory practices to provide you with a trustworthy and authoritative resource.

Understanding the Challenge: Why is this compound Prone to Solubility Issues?

This compound possesses a molecular structure that contributes to its low aqueous solubility. The presence of the aromatic thiazole and phenyl rings results in a significantly hydrophobic molecule. While the hydroxyl (-OH) and ester (-COOC2H5) groups can participate in hydrogen bonding, the large nonpolar surface area dominates, leading to poor interaction with water. A close analog, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is known to be sparingly soluble in water and only slightly soluble in common organic solvents like methanol and DMSO[1]. This inherent low solubility can lead to challenges in a variety of experimental settings, from biological assays to formulation development.

Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Problems

This section provides a systematic approach to addressing solubility issues with this compound.

Problem 1: The compound is not dissolving in my desired aqueous buffer for a biological assay.

Initial Assessment:

  • Question: What is the target concentration and the composition of your aqueous buffer?

  • Rationale: The limited aqueous solubility of this compound means that achieving high concentrations in purely aqueous systems will be difficult. The pH and ionic strength of your buffer can also significantly impact solubility.

Troubleshooting Steps:

  • Optimize Solvent System with Co-solvents:

    • Action: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

    • Protocol:

      • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 30-40°C) or sonication can aid dissolution.

      • Perform serial dilutions of the DMSO stock into your aqueous buffer to reach the desired final concentration.

    • Causality: DMSO is a powerful aprotic solvent that can effectively solvate the compound. By creating a concentrated stock, you minimize the final concentration of the organic solvent in your assay, which is crucial to avoid off-target effects on biological systems. It is generally recommended to keep the final DMSO concentration below 0.5% in cell-based assays.

  • pH Adjustment:

    • Action: Modify the pH of your aqueous buffer.

    • Protocol:

      • Given the phenolic hydroxyl group, increasing the pH of the buffer to slightly alkaline conditions (pH 7.5-8.5) can improve solubility.

      • Prepare a series of buffers with varying pH values to determine the optimal condition for your experiment.

    • Causality: The hydroxyl group on the phenyl ring is weakly acidic. At a pH above its pKa, this group will deprotonate to form a phenoxide ion. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous media[2][3]. However, be mindful that significant pH changes can affect the stability of the compound and the biological system under investigation[4].

Problem 2: The compound precipitates out of solution upon dilution of the organic stock into the aqueous buffer.

Initial Assessment:

  • Question: At what dilution step and concentration does the precipitation occur?

  • Rationale: Precipitation upon dilution indicates that the aqueous medium cannot maintain the compound in a dissolved state at that concentration, even with the presence of a co-solvent.

Troubleshooting Steps:

  • Employ a Different Co-Solvent or a Co-Solvent Mixture:

    • Action: Experiment with other water-miscible organic solvents.

    • Protocol:

      • Try preparing stock solutions in N,N-Dimethylformamide (DMF), ethanol, or a mixture of solvents (e.g., DMSO/ethanol).

      • Evaluate the solubility and stability of the compound in each solvent system before proceeding with dilutions.

    • Causality: Different solvents have varying solvating capacities. A co-solvent mixture can sometimes provide a more favorable environment for a compound than a single solvent[5].

  • Utilize Surfactants:

    • Action: Incorporate a small amount of a non-ionic surfactant into your aqueous buffer.

    • Protocol:

      • Add a low concentration (e.g., 0.01-0.1%) of a biocompatible surfactant like Tween® 20 or Tween® 80 to your aqueous buffer before adding the compound stock solution.

    • Causality: Surfactants form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate the poorly soluble compound, effectively increasing its apparent solubility in the bulk aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound?

A1: Based on the properties of similar molecules, 100% DMSO is an excellent starting point for creating a high-concentration stock solution. For applications where DMSO is not suitable, N,N-Dimethylformamide (DMF) or ethanol can be considered, although they may offer lower solubility.

Q2: Can I heat the compound to get it into solution?

A2: Gentle warming (up to 40-50°C) can be used to aid dissolution, especially when preparing concentrated stock solutions. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always monitor the stability of your compound under these conditions.

Q3: Are there more advanced techniques to improve the aqueous solubility for in vivo studies?

A3: Yes, for applications requiring higher concentrations in aqueous media, such as in vivo studies, several formulation strategies can be employed:

  • Cyclodextrin Complexation:

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, like our thiazole derivative, forming an inclusion complex that has significantly improved aqueous solubility[6][7][8][9][10].

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.

  • Nanosuspensions:

    • Principle: This technique involves reducing the particle size of the drug to the nanometer range (typically < 1 µm)[11][12][13]. According to the Noyes-Whitney equation, a smaller particle size leads to a larger surface area, which in turn increases the dissolution rate[14].

    • Methods: Nanosuspensions can be prepared by top-down methods like media milling and high-pressure homogenization, or bottom-up methods like precipitation[13].

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 5 mg).

    • Add a calculated volume of DMSO to achieve a high concentration stock solution (e.g., 50 mM).

    • Vortex thoroughly. If necessary, sonicate for 5-10 minutes or warm gently to 30-40°C until the solid is completely dissolved. Visually inspect for any undissolved particles.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Prepare Final Working Solution:

    • Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if applicable) aqueous buffer.

    • Vortex immediately after addition to ensure rapid mixing and prevent precipitation.

    • Ensure the final DMSO concentration is below the tolerance level for your specific assay (typically <0.5%).

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water (1:1 v/v) solution

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Mixing: Accurately weigh the calculated amounts of the compound and HP-β-CD and place them in a mortar.

  • Kneading: Mix the powders thoroughly. Slowly add a small amount of the ethanol/water solution to the powder mixture while continuously triturating with the pestle to form a thick, homogeneous paste.

  • Drying: Continue the kneading process for 30-60 minutes. The paste is then dried in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex. This can be stored and later dissolved in water or aqueous buffers to assess the improvement in solubility.

Data Presentation

Table 1: Recommended Starting Solvents and General Solubility Observations

SolventTypeExpected SolubilityRecommended Use
WaterAqueousPoor/Sparingly SolubleNot recommended for direct dissolution
Phosphate Buffered Saline (PBS)Aqueous BufferPoorNot recommended for direct dissolution
EthanolOrganicModerately SolubleStock solutions, co-solvent
MethanolOrganicSlightly Soluble[1]Limited use for stock solutions
Dimethyl Sulfoxide (DMSO)OrganicSoluble[1]Recommended for high-concentration stock solutions
N,N-Dimethylformamide (DMF)OrganicSolubleAlternative to DMSO for stock solutions

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Start: Undissolved Compound stock_solution Prepare concentrated stock in DMSO/DMF start->stock_solution dilution Dilute stock into aqueous buffer stock_solution->dilution dissolved Compound Dissolved (Proceed with experiment) dilution->dissolved Success precipitate Precipitation Occurs dilution->precipitate Failure adjust_ph Adjust Buffer pH (7.5 - 8.5) precipitate->adjust_ph cosolvent Try alternative co-solvents (e.g., Ethanol) precipitate->cosolvent surfactant Add Surfactant (e.g., Tween® 20) precipitate->surfactant advanced Consider Advanced Formulation (Cyclodextrin, Nanosuspension) precipitate->advanced adjust_ph->dilution cosolvent->dilution surfactant->dilution

Caption: A flowchart for systematically troubleshooting solubility problems.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation compound Poorly Soluble Thiazole Derivative (Hydrophobic) water Water Molecules cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) complex Soluble Inclusion Complex cyclodextrin->complex Encapsulation compound_in_cd Thiazole Derivative

Sources

Technical Support Center: Stability Studies of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for stability studies of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the stability profile of this compound. We will address common experimental challenges, explain the rationale behind protocol design, and provide robust troubleshooting advice in a practical question-and-answer format.

Part 1: Foundational Concepts & General FAQs

This section addresses preliminary questions that are crucial for designing a compliant and scientifically sound stability program.

Q1: What is the primary purpose of conducting stability studies on this molecule?

A1: The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] For this compound, these studies are critical to:

  • Identify Degradation Pathways: Understanding the chemical liabilities of the molecule helps in predicting its behavior during its shelf life.

  • Establish a Re-test Period or Shelf Life: This defines the duration for which the substance is expected to remain within its quality specifications under recommended storage conditions.[2]

  • Develop a Stability-Indicating Analytical Method: A robust analytical method that can separate the intact molecule from its degradation products is essential for accurate quantification.[4]

  • Inform Formulation and Packaging Development: Knowledge of sensitivities (e.g., to light or oxidation) guides the selection of appropriate excipients and container closure systems.[2]

Q2: What are the key structural features of this compound that I should consider before starting my stability study?

A2: The molecule possesses three key functional groups that are likely points of degradation:

  • Ethyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

  • Phenolic Hydroxyl Group: Phenols are prone to oxidation, which can lead to the formation of colored quinone-type impurities or oxidative coupling products.[5][6]

  • Thiazole Ring: While generally stable, substituted thiazole rings can be susceptible to photodegradation and, under harsh conditions, oxidative cleavage.[7][8]

The interplay between these groups will dictate the overall stability profile.

Q3: Where do I start with designing a forced degradation study for this compound?

A3: A forced degradation (or stress testing) study is your first step.[4][9] It involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation products and pathways. This data is indispensable for developing a stability-indicating method.[4] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][10]

Below is a logical workflow for initiating a forced degradation study.

Forced_Degradation_Workflow cluster_setup Phase 1: Preparation & Setup cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis & Evaluation Start Pure API Batch Ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate Prep Prepare Stock Solutions (e.g., in ACN:Water) Start->Prep Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B Light Conditions) Prep->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Evaluate Results: - Purity & Assay - Mass Balance - Identify Degradants Analysis->Eval Outcome Characterize Degradation Profile Eval->Outcome

Caption: Forced Degradation Study Workflow.

Part 2: Troubleshooting Specific Degradation Pathways

This section provides targeted advice for issues encountered during specific stress tests.

Hydrolytic Stability (Acid & Base)

Q4: I see a major new peak in my acid hydrolysis sample. How can I confirm it's the expected carboxylic acid degradant?

A4: This is the most probable degradation product. To confirm its identity:

  • LC-MS Analysis: The primary confirmation tool. The degradant should have a molecular weight corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen (+1 Da), resulting in a net mass change of -27 Da.

  • Co-injection: If you have a reference standard of the corresponding carboxylic acid, spike your degraded sample with it. The peak area of the degradant should increase without the appearance of a new peak.

  • pH Manipulation: The retention time of the carboxylic acid degradant on a reverse-phase HPLC column will be sensitive to the pH of the mobile phase. The peak will likely shift as you approach its pKa.

Q5: My base hydrolysis sample turned a dark yellow/brown color immediately, and I see multiple small peaks in the chromatogram, not just one major degradant. What's happening?

A5: You are likely observing two concurrent phenomena:

  • Ester Hydrolysis: The primary reaction is still the rapid saponification of the ethyl ester to the carboxylate salt.

  • Phenol Oxidation: The phenolic group is highly susceptible to oxidation under basic conditions, especially in the presence of dissolved oxygen.[5] This oxidation leads to the formation of colored quinone-like structures and potentially further polymerization, resulting in the color change and multiple minor peaks.

Application Scientist's Note: To isolate the hydrolysis pathway, perform the base-catalyzed reaction under an inert atmosphere (e.g., by sparging your solutions with nitrogen or argon). This will minimize the oxidative side reactions and should result in a cleaner degradation profile dominated by the hydrolyzed product.

Oxidative Stability

Q6: I'm using 3% hydrogen peroxide, but I'm not seeing significant degradation. Should I increase the concentration or temperature?

A6: Yes, but proceed systematically. The goal of forced degradation is to achieve 5-20% degradation to ensure you can adequately detect and resolve the degradants from the parent peak.

  • Increase Temperature First: Before increasing the peroxide concentration, try heating the sample (e.g., to 40-60°C). Heat will accelerate the reaction rate.

  • Increase Peroxide Concentration: If heating is insufficient, you can increase the H₂O₂ concentration (e.g., to 6% or 10%). Be aware that higher concentrations can lead to more aggressive, less representative degradation pathways.

  • Consider a Catalyst: In some cases, trace amounts of a metal catalyst (e.g., a copper(II) salt) can initiate oxidation if the molecule is resistant. Use this as a last resort, as it may not reflect a real-world degradation mechanism.

Q7: My oxidative stress sample shows a loss of the parent peak, but I'm not seeing a corresponding increase in any new peaks (poor mass balance). Where did my compound go?

A7: This is a common issue in oxidative studies and can be due to several factors:

  • Formation of Non-UV Active Species: The thiazole ring or aromatic ring might have been cleaved into smaller fragments that do not have a chromophore and are therefore invisible to a UV detector.

  • Formation of Insoluble Polymers: Oxidative coupling of the phenol can lead to polymers that precipitate out of solution and are not injected onto the HPLC.[5] Visually inspect your sample for cloudiness or precipitate.

  • Adsorption to the Vial: Highly reactive intermediates or polar degradants may adsorb to the surface of your sample vial.

Troubleshooting Tip: Use a mass spectrometer (MS) detector in parallel with your UV detector. An MS can detect non-UV active compounds. Also, try diluting your sample in a stronger solvent (like pure acetonitrile or methanol) just before injection to ensure any potential precipitates are redissolved.

Photostability

Q8: How do I differentiate between degradation caused by light versus heat during my photostability experiment?

A8: This is a critical control experiment. According to ICH Q1B guidelines, you must expose a "dark control" sample to the same thermal conditions as the light-exposed sample.[3][11]

  • Place one set of samples in the photostability chamber.

  • Wrap an identical set of samples completely in aluminum foil (the dark control) and place them in the same chamber.

  • Any degradation observed in the light-exposed sample that is not present in the dark control can be attributed to photodegradation.

Q9: I observed photodegradation. What is the likely mechanism?

A9: For thiazole compounds with aryl substituents, a common photodegradation mechanism involves a reaction with singlet oxygen.[7][8] This can proceed via a [4+2] cycloaddition across the thiazole ring, forming an unstable endoperoxide that subsequently rearranges or cleaves the ring.[7] This can lead to complex degradation products, and LC-MS/MS will be essential for structural elucidation.

Thermal Stability

Q10: What is a suitable temperature for thermal stress testing?

A10: For solution-state studies, a temperature of 60-80°C is a common starting point. For solid-state studies, the temperature should be high enough to induce degradation but well below the compound's melting point to avoid phase changes.[12] A good practice is to select a temperature at least 10°C above the accelerated stability condition (e.g., 50°C, 60°C, etc.).[2] It is often necessary to test at several temperatures to understand the degradation kinetics.

Part 3: Protocols and Data Presentation

Standard Stability Testing Conditions

Formal stability studies should be conducted according to ICH Q1A(R2) guidelines. The choice of conditions depends on the climatic zone for which the product is intended.

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Data derived from ICH Harmonised Tripartite Guideline Q1A(R2).[3]
Typical Forced Degradation Conditions

These are starting points and should be optimized to achieve 5-20% degradation.

ConditionReagent/StressTypical Conditions
Acid Hydrolysis 0.1 M - 1 M HCl60°C for 24-48 hours
Base Hydrolysis 0.01 M - 0.1 M NaOHRoom Temp for 2-8 hours
Oxidation 3% - 30% H₂O₂Room Temp for 24 hours
Thermal (Solution) In Diluent80°C for 48 hours
Thermal (Solid) Dry Heat80°C (or 10°C below m.p.) for 48 hours
Photolytic Light CabinetOverall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meter
Conditions are based on common industry practices and ICH guidelines.[2][9][11]
Experimental Protocol: Forced Degradation Study

1. Sample Preparation: a. Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 acetonitrile:water mixture. b. For each stress condition, transfer 1 mL of the stock solution into a separate, clearly labeled 10 mL volumetric flask.

2. Application of Stress: a. Acid: Add 1 mL of 1.0 M HCl. Dilute to volume with 50:50 ACN:H₂O. Place in a water bath at 60°C. b. Base: Add 1 mL of 0.1 M NaOH. Keep at room temperature. c. Oxidative: Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. d. Thermal: Dilute the stock solution to volume with 50:50 ACN:H₂O. Place in a water bath at 80°C. e. Control: Dilute 1 mL of stock solution to volume with 50:50 ACN:H₂O. Keep alongside the stress samples at room temperature.

3. Time Point Sampling: a. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). b. For acid and base samples, neutralize the aliquot immediately with an equimolar amount of base or acid, respectively. c. Dilute all samples to a final theoretical concentration of ~0.1 mg/mL with the mobile phase.

4. HPLC-UV Analysis: a. Column: C18, 4.6 x 150 mm, 5 µm b. Mobile Phase A: 0.1% Formic Acid in Water c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile d. Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. e. Flow Rate: 1.0 mL/min f. Detection: UV at 254 nm and 280 nm (or scan with PDA detector). g. Injection Volume: 10 µL

5. Data Evaluation: a. Calculate the percentage of parent compound remaining. b. Calculate the percentage of each degradation product (as % area). c. Calculate the mass balance: (% Assay of Parent) + (Sum of % Area of Degradants). The target is 95-105%.

Potential Degradation Pathways

The diagram below illustrates the most probable sites of degradation on the molecule based on its chemical structure.

Caption: Potential Degradation Sites.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).[1]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.[2]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials (Basel).[12]

  • Ich guidelines for stability studies 1. Slideshare.[11]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.[10]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.[7]

  • Thiazole. Wikipedia.[13]

  • Q1A(R2) Guideline. ICH.[3]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate.[14]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.[15]

  • Processes for preparing thiazole carboxylic acids. Google Patents.[16]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[17]

  • Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate.[18]

  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Benchchem.[8]

  • Photochemical permutation of thiazoles, isothiazoles and other azoles. ResearchGate.[19]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.[20]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications.[21]

  • Thermal decomposition of ester. Chemistry Stack Exchange.[22]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.[23]

  • Forced Degradation Studies. MedCrave online.[9]

  • Oxidative coupling of phenols. Wikipedia.[5]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC.[24]

  • Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate.[25]

  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate.[26]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.[27]

  • Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube.[28]

  • Forced Degradation – A Review. Pharmaffiliates.[4]

  • Reactions of Phenols. Chemistry LibreTexts.[6]

  • Oxidation and reduction of phenols. ResearchGate.[29]

Sources

Technical Support Center: Improving the Purity of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important heterocyclic intermediate. As a key building block in medicinal chemistry, achieving high purity is critical for reliable downstream applications and regulatory compliance. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of this compound, providing both diagnostic insights and actionable solutions.

Q1: My isolated product is an oil or a sticky solid, not the expected crystalline powder. What is the likely cause and solution?

A1: This is a classic sign of persistent impurities that are disrupting the crystal lattice formation of your target compound. The most common culprits are residual solvents, unreacted starting materials, or low-molecular-weight by-products.

  • Causality: The Hantzsch thiazole synthesis, a common route to this molecule, reacts an α-haloketone (like ethyl bromopyruvate) with a thioamide (4-hydroxythiobenzamide).[1][2] If the reaction does not go to completion or if side reactions occur, the resulting crude product will be a mixture. Ethyl bromopyruvate itself can be unstable and may contain acidic impurities that can lead to side reactions.[3][4]

  • Troubleshooting Protocol:

    • Solvent Removal: Ensure all reaction solvents (e.g., methanol, ethanol) are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your compound is soluble but the impurities might azeotrope with, like toluene, can be effective.

    • Aqueous Wash: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like bromopyruvic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate before concentrating.[5]

    • Trituration: If the product is a sticky solid, attempt to induce crystallization by trituration. This involves stirring the crude material as a suspension in a solvent where the desired product has very low solubility, but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can effectively "wash" the impurities away, leaving a solid product.

    • Re-evaluation of Reaction: If these steps fail, it indicates a high impurity load. Re-visit the reaction conditions to ensure full conversion and minimize by-product formation.

Q2: My final product has a persistent yellow or brownish color. How can I decolorize it?

A2: Color in the final product typically arises from high-molecular-weight, conjugated impurities or degradation products. While the pure compound is often a pale yellow solid, a more intense color suggests impurities.[6][7]

  • Causality: Potential sources of color include polymeric by-products from the self-condensation of ethyl bromopyruvate or oxidation of the phenolic hydroxyl group. Thioamides can also undergo side reactions that produce colored species.[8]

  • Decolorization Methods:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) for recrystallization. Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution. Keep the solution hot and stir for 5-10 minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. Filter the hot solution through a pad of celite to remove the carbon, and then allow the filtrate to cool for crystallization.

    • Recrystallization: A carefully chosen recrystallization is often the most effective method for both purification and color removal. Refer to the FAQ section for solvent selection.

    • Silica Gel Chromatography: If recrystallization is insufficient, column chromatography is the next logical step. The colored impurities will often have different polarity and can be separated on the column.

Q3: My NMR/LC-MS analysis shows the presence of unreacted 4-hydroxythiobenzamide. How do I remove it?

A3: Residual 4-hydroxythiobenzamide is a common impurity if the stoichiometry was not exact or the reaction time was insufficient. Its removal is crucial.

  • Causality: The thioamide starting material has significantly different properties from the thiazole product, particularly its acidic phenolic proton and the basicity of the thioamide group.[9]

  • Removal Strategy:

    • Acid/Base Extraction: The phenolic nature of both the starting material and the product makes separation by simple base extraction difficult. However, the thioamide group can be protonated. Dissolve the crude mixture in ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). This may selectively pull some of the more basic thioamide into the aqueous layer. Note: This may not be highly effective and risks hydrolysis of the ester group if conditions are too harsh.

    • Column Chromatography: This is the most reliable method. 4-hydroxythiobenzamide is significantly more polar than the target ester. A gradient elution on silica gel, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, will allow the product to elute first, with the thioamide eluting much later.

    • Recrystallization: If the thioamide is present in small amounts, a well-optimized recrystallization can leave it behind in the mother liquor.

Q4: Analytical data indicates residual ethyl bromopyruvate. What is the recommended removal procedure?

A4: Ethyl bromopyruvate is a reactive and lachrymatory reagent, and its removal is critical for product stability and safety.[3][4]

  • Causality: As a highly reactive α-haloketone, any excess ethyl bromopyruvate from the reaction will persist in the crude product if not quenched or removed.[10]

  • Removal Strategy:

    • Aqueous Bicarbonate Wash: During the workup, washing the organic solution of your product with saturated sodium bicarbonate solution is highly effective. The basic conditions will promote the hydrolysis of the highly reactive ethyl bromopyruvate to bromopyruvic acid, which is then extracted into the aqueous layer as its sodium salt.

    • Column Chromatography: Ethyl bromopyruvate is much less polar than the desired product due to the absence of the phenolic hydroxyl group. It will elute much faster from a silica gel column.

    • Volatilization: Being relatively volatile (Boiling Point: 98-100 °C at 10 mmHg), it can often be removed under high vacuum, though this is less controlled and may not be sufficient for high levels of contamination.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for purifying crude this compound?

A1: A multi-step approach is generally most effective for achieving high purity. The following workflow is recommended as a starting point.

G cluster_0 Crude Product Isolation cluster_1 Liquid-Liquid Extraction cluster_2 Primary Purification cluster_3 Secondary Purification (If Needed) cluster_4 Final Product crude Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate crude->dissolve wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) & Concentrate wash_brine->dry recrystallize Recrystallization (e.g., Ethanol/Water) dry->recrystallize chromatography Column Chromatography recrystallize->chromatography Purity <99% pure Pure Crystalline Product (>99% Purity) recrystallize->pure Purity OK chromatography->pure

Caption: Figure 1. General Purification Workflow.

Q2: Which recrystallization solvents are most effective for this compound?

A2: The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility when cold. For this compound, the phenolic hydroxyl group and the ester provide moderate polarity. A single solvent or a binary solvent system is often effective.

Solvent SystemRationale & Comments
Ethanol/Water The compound is typically soluble in hot ethanol. Water is then added dropwise as an anti-solvent to the hot solution until turbidity persists, followed by reheating to clarify and slow cooling. This is often a very effective system.
Isopropanol A good single-solvent option. It has a lower boiling point than ethanol, which can be advantageous.
Ethyl Acetate/Hexanes Dissolve the compound in a minimum of hot ethyl acetate. Add hexanes as the anti-solvent. This is good for removing more polar impurities that remain in the ethyl acetate-rich mother liquor.
n-Butanol Mentioned in patent literature for recrystallization, suggesting its utility for achieving high purity.[11]

Pro-Tip: Perform small-scale solubility tests with your crude material in various solvents to identify the optimal system before committing to a large-scale recrystallization.

Q3: What are the optimal conditions for purifying this compound using column chromatography?

A3: Silica gel column chromatography is a powerful tool for removing impurities that are difficult to separate by other means.[12][13] The moderate polarity of the target compound allows for good separation using common solvent systems.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexanes (or Heptane). Start with 10-20% Ethyl Acetate and gradually increase to 40-50%.
Loading Dry loading is preferred. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This gives sharper bands than wet loading.
Monitoring Thin Layer Chromatography (TLC) using the same solvent system. Visualize spots under UV light (254 nm). The product should have an approximate Rf value of 0.3-0.4 in 30% Ethyl Acetate/Hexanes.
Q4: What are the major potential impurities originating from the Hantzsch thiazole synthesis for this specific molecule?

A4: Understanding the potential by-products of the synthesis is key to designing an effective purification strategy. The Hantzsch synthesis, while generally robust, can have several side reactions.[14][15]

G cluster_reactants Reactants cluster_impurities Potential Impurities Thioamide 4-Hydroxythiobenzamide Product Desired Thiazole Product Thioamide->Product Hantzsch Synthesis Hydrolysis_Product 4-Hydroxybenzoic Acid / 4-Hydroxybenzamide Thioamide->Hydrolysis_Product Hydrolysis Dimerization Thioamide Dimer Thioamide->Dimerization Oxidative Dimerization Haloester Ethyl Bromopyruvate Haloester->Product Hantzsch Synthesis SelfCondensation Polymeric By-products Haloester->SelfCondensation Self-Condensation

Caption: Figure 2. Potential Impurity Formation Pathways.

Impurity TypePotential OriginRecommended Removal Method
Unreacted Starting Materials Incomplete reaction, incorrect stoichiometry.Column Chromatography, Recrystallization.
4-Hydroxybenzoic Acid Hydrolysis of the thioamide starting material under acidic or basic conditions.[8]Aqueous base wash (e.g., NaHCO3).
Polymeric materials Base-catalyzed self-condensation of ethyl bromopyruvate.Column Chromatography, Recrystallization.
Isomeric Thiazole While less common with primary thioamides, reaction conditions can sometimes influence regioselectivity.[15]Fractional Recrystallization, Preparative HPLC.

References

  • Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • Al-Majdoub, Z. M., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PLOS ONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

  • Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Retrieved from [Link]

  • LookChem. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile. Retrieved from [Link]

  • IUCr. (n.d.). Ethyl 2-hydroxy-5-oxo-4-phenyl-2,3,4,5-tetrahydropyrano[3,2-c]chromene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. Retrieved from [Link]

Sources

Technical Support Center: Scale-up Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and practical experience.

I. Overview of the Synthesis Pathway

The industrial synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This involves the cyclocondensation of 4-hydroxythiobenzamide with an ethyl α-halo-pyruvate derivative, typically ethyl bromopyruvate.[3] The overall reaction is a robust method for forming the thiazole ring, a key heterocyclic motif in many pharmaceutical agents.[4]

Below is a diagram illustrating the primary synthetic route.

Hantzsch_Thiazole_Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Hydroxythiobenzamide 4-Hydroxythiobenzamide Reaction_Vessel Cyclocondensation (e.g., in Ethanol) 4-Hydroxythiobenzamide->Reaction_Vessel + Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction_Vessel Product This compound Reaction_Vessel->Product Yields

Caption: Hantzsch synthesis of the target molecule.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section is formatted as a series of questions and answers to directly address issues you may encounter during the scale-up process.

Question 1: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes?

Low yield during scale-up is a common issue and can stem from several factors that are less pronounced at a smaller scale.[5]

  • Inadequate Mixing: As the reactor volume increases, ensuring homogenous mixing becomes critical. Dead zones in the reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Verify that your reactor's impeller design and agitation speed are sufficient for the vessel geometry and batch volume. Consider installing baffles to improve turbulence and mixing.

  • Poor Temperature Control: The Hantzsch synthesis is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature rise can lead to the degradation of reactants and products, and the formation of impurities.

    • Solution: Employ a reactor with a jacketed cooling system and a reliable temperature probe. Implement a controlled, possibly dropwise, addition of one of the reactants (typically ethyl bromopyruvate) to manage the exotherm.

  • Suboptimal Stoichiometry: While a slight excess of one reactant might be manageable at the bench, on a larger scale this can lead to significant downstream purification challenges and reduced yield of the desired product.

    • Solution: Re-optimize the stoichiometry of your reactants at the intended scale. Ensure accurate weighing and charging of all materials.

Question 2: I'm observing the formation of a dark, tar-like substance in my reaction mixture, which complicates work-up. What is causing this and how can I prevent it?

The formation of dark-colored impurities often points to the degradation of starting materials or intermediates.

  • Stability of Ethyl Bromopyruvate: Ethyl bromopyruvate is a lachrymator and can be unstable, especially at elevated temperatures or in the presence of impurities.[6] It can undergo self-condensation or other side reactions to form polymeric materials.

    • Solution: Use freshly prepared or high-purity ethyl bromopyruvate. Store it at the recommended temperature (typically 2-8°C) and handle it under an inert atmosphere if possible. The controlled, slow addition of ethyl bromopyruvate into the heated reaction mixture can minimize its residence time at higher temperatures before it reacts.

  • Oxidation of 4-Hydroxythiobenzamide: The phenolic hydroxyl group and the thioamide functionality can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Ensure the purity of your 4-hydroxythiobenzamide, as trace metal impurities can catalyze oxidation.

Question 3: The purity of my isolated product is inconsistent, and I'm struggling with a recurring impurity. How can I identify and control it?

Impurity control is paramount in pharmaceutical synthesis. A common impurity in this reaction is the uncyclized intermediate or products from side reactions.

Potential Impurity Likely Cause Mitigation Strategy
Unreacted 4-HydroxythiobenzamideIncomplete reaction due to insufficient heating, short reaction time, or poor mixing.Increase reaction time, ensure proper temperature control, and verify mixing efficiency. Monitor reaction progress by TLC or HPLC.
Unreacted Ethyl BromopyruvateIncorrect stoichiometry or addition rate.Optimize reactant ratios. Ensure controlled addition to prevent accumulation.
Side-products from self-condensationPoor temperature control leading to reactant degradation.Implement controlled addition and efficient cooling.
Isomeric thiazole productsWhile less common for this specific substrate, variations in cyclization can occur.Maintain a consistent reaction temperature and pH.
  • Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Purity Issue Check_Reactants 1. Verify Purity of Starting Materials Start->Check_Reactants Check_Conditions 2. Review Reaction Conditions (Temp, Time, Mixing) Check_Reactants->Check_Conditions Reactants OK Re-evaluate Re-evaluate Synthesis Check_Reactants->Re-evaluate Impure Reactants Analyze_Impurity 3. Characterize Impurity (LC-MS, NMR) Check_Conditions->Analyze_Impurity Conditions OK Check_Conditions->Re-evaluate Suboptimal Conditions Optimize_Workup 4. Adjust Work-up & Purification Analyze_Impurity->Optimize_Workup Impurity Identified Analyze_Impurity->Re-evaluate Unknown Impurity Success Purity Improved Optimize_Workup->Success Optimization Effective Optimize_Workup->Re-evaluate Ineffective

Sources

Technical Support Center: Degradation Pathways of Hydroxyphenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for investigating the degradation pathways of hydroxyphenylthiazole compounds. Our goal is to equip you with the expertise to anticipate stability challenges, design robust experiments, and interpret complex degradation data with confidence.

Core Concepts: Understanding the Intrinsic Stability of Hydroxyphenylthiazole Compounds

Hydroxyphenylthiazole derivatives are a class of compounds with significant interest in medicinal chemistry. The stability of these molecules is paramount to their efficacy, safety, and shelf-life. Understanding their degradation pathways is not merely a regulatory hurdle but a fundamental aspect of drug development that informs formulation, packaging, and storage decisions.[1][2]

The most common chemical degradation mechanisms for pharmaceutical compounds, including hydroxyphenylthiazoles, are hydrolysis, oxidation, and photolysis.[3] Forced degradation studies, or stress testing, are essential to deliberately degrade the molecule under conditions more severe than accelerated stability testing to identify potential degradation products and elucidate these pathways.[1][4]

The Primary Degradation Pathways

The structure of a hydroxyphenylthiazole compound, featuring a hydroxyl group, a thiazole ring, and potentially other labile functional groups (e.g., esters, amides), dictates its susceptibility to different degradation mechanisms.

Hydrolysis (Acidic & Basic)

Hydrolysis involves the cleavage of chemical bonds by water.[5] For hydroxyphenylthiazole derivatives, this pathway is highly dependent on pH and the presence of susceptible functional groups.

  • Mechanism: In acidic or basic conditions, functional groups like esters or amides, which may be part of the larger molecular structure, can be cleaved. The thiazole ring itself can also undergo ring-opening under harsh hydrolytic conditions.[6][7]

  • Causality: The rate of hydrolysis is often catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions. Therefore, pH is a critical factor influencing the stability of the compound in solution.[8] Liquid dosage forms are particularly vulnerable.[9]

Oxidation

Oxidation involves the loss of electrons, often mediated by atmospheric oxygen, residual peroxides in excipients, or trace metal ions.[3]

  • Mechanism: The phenolic hydroxyl group is a primary site for oxidation, potentially forming quinone-type structures. The sulfur atom in the thiazole ring is also susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. Autoxidation, a free-radical-mediated process, is a common form of oxidative decomposition.[3]

  • Causality: The presence of oxygen is the main driver.[8] Peroxides, which can be present as impurities in polymeric excipients (e.g., polyethylene glycols), can initiate and propagate oxidative degradation.[10]

Photolysis

Photodegradation occurs when a molecule absorbs light energy (UV or visible), leading to the breaking of chemical bonds.[11]

  • Mechanism: Absorbed photons can excite the molecule to a higher energy state, making it more reactive. This can lead to various reactions, including bond cleavage, rearrangement, or reaction with other molecules. For aromatic systems like the hydroxyphenylthiazole core, this can be a significant degradation pathway.[11]

  • Causality: Exposure to light, particularly UV radiation between 300-800 nm, provides the activation energy for these reactions.[12] Photostability testing is a specific requirement under ICH guideline Q1B to assess the impact of light.[12]

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent Hydroxyphenylthiazole Compound hydrolysis_node Cleavage of Esters/Amides Ring Opening parent->hydrolysis_node H₂O (Acid/Base) oxidation_node Phenol Oxidation (Quinones) Sulfur Oxidation (Sulfoxides) parent->oxidation_node O₂ (Peroxides) photolysis_node Bond Cleavage Rearrangement Products parent->photolysis_node UV/Vis Light (hν)

Caption: Major degradation pathways for hydroxyphenylthiazole compounds.

Experimental Design: Forced Degradation Studies

A well-designed forced degradation study is the cornerstone of understanding a molecule's stability.[13] The goal is to achieve a target degradation of 5-20%, which is sufficient to form and detect primary degradation products without being so excessive that it leads to complex secondary reactions.[14]

Summary of Recommended Stress Conditions

The following table outlines standard starting conditions for forced degradation studies, as recommended by regulatory guidelines like ICH Q1A(R2).[12][13]

Stress ConditionReagent/ParameterTypical ConditionsPurpose
Acid Hydrolysis 0.1 N HClRoom temperature or reflux at 60-80°C.[4][15]To test stability in acidic environments.
Base Hydrolysis 0.1 N NaOHRoom temperature or reflux at 60-80°C.[4][15]To test stability in alkaline environments.
Oxidation 3-30% H₂O₂Room temperature.To simulate oxidative stress.
Thermal Dry Heat60-105°C.[12][16]To evaluate intrinsic thermal stability.
Photolytic Light ExposureMinimum 1.2 million lux hours (visible) and 200 watt hours/m² (UV).[12]To assess light sensitivity as per ICH Q1B.
Step-by-Step Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data.

cluster_prep Phase 1: Planning & Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation p1 Define Objectives & Scope[13] p2 Prepare Drug Substance & Reagents p1->p2 s1 Acid Hydrolysis s2 Base Hydrolysis s3 Oxidation p2->s3 s4 Thermal s5 Photolytic s_control Control Sample (Unstressed) a1 Analyze via Stability- Indicating HPLC Method[12] s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 s_control->a1 a2 Assess Peak Purity (e.g., PDA Detector)[1] a1->a2 a3 Calculate Mass Balance a2->a3 a4 Isolate & Characterize Degradants (LC-MS/MS, NMR)[4] a3->a4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic agent is a meticulous process of validation. Establishing the biological activity of a synthetic compound is the cornerstone of this endeavor, a critical step that dictates whether a molecule proceeds down the long and arduous path of drug discovery. This guide provides an in-depth comparison of essential methodologies, offering not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and reliable validation process.

The Foundational Principles of Biological Activity Validation

Before delving into specific techniques, it is crucial to understand the core principles that underpin the validation of any synthetic compound. The primary goal is to move beyond mere observation of an effect to a quantifiable and reproducible understanding of a compound's interaction with a biological system. This involves a hierarchical approach, starting with broad screening and progressively narrowing down to specific mechanisms of action.

A self-validating system is one where each experimental step provides internal controls and cross-verification, minimizing the risk of false positives and negatives.[1] This is achieved through a combination of orthogonal assays—different experimental methods that measure the same biological endpoint—and a deep understanding of the potential for compound interference with assay technologies.[1]

I. The Initial Litmus Test: High-Throughput Screening (HTS)

High-Throughput Screening (HTS) serves as the initial funnel in the drug discovery process, enabling the rapid assessment of large compound libraries for potential "hits"—compounds that exhibit a desired biological effect.[2][3] HTS is not about detailed mechanistic understanding but about efficiently identifying starting points for further investigation.[4]

A. The Two Pillars of HTS: Biochemical and Cell-Based Assays

The choice between a biochemical and a cell-based primary screen is a critical strategic decision.

  • Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[5][6] They are generally simpler, more cost-effective, and less prone to off-target effects, making them ideal for initial large-scale screens.[7]

  • Cell-Based Assays: These assays use living cells to assess a compound's effect in a more physiologically relevant context.[8] They can provide insights into a compound's cell permeability, cytotoxicity, and impact on cellular pathways, information that is unattainable from a simple biochemical assay.[9][10]

Comparison of Primary Screening Approaches

FeatureBiochemical AssaysCell-Based Assays
Throughput Very HighHigh
Cost LowerHigher
Biological Relevance Lower (in vitro)Higher (in situ)
Information Gained Direct target interaction, Potency (IC50/EC50)Cellular activity, Permeability, Cytotoxicity, Pathway effects
Potential for Artifacts Assay interference (e.g., fluorescence quenching)Off-target effects, Cell health variability
B. Experimental Workflow: A High-Throughput Screen for Kinase Inhibitors

The following diagram illustrates a typical HTS workflow for identifying inhibitors of a specific kinase, a common target in drug discovery.[4]

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Identification & Confirmation cluster_3 Dose-Response & Potency AssayDev Develop robust biochemical assay (e.g., TR-FRET) Miniaturize Miniaturize to 384- or 1536-well format AssayDev->Miniaturize SinglePointScreen Single-point screen at a fixed concentration (e.g., 10 µM) Miniaturize->SinglePointScreen CompoundLibrary Compound Library (e.g., 100,000 compounds) CompoundLibrary->SinglePointScreen DataAnalysis Data analysis to identify 'hits' (e.g., >50% inhibition) SinglePointScreen->DataAnalysis HitConfirmation Re-test 'hits' from fresh compound stock DataAnalysis->HitConfirmation DoseResponse Generate dose-response curves for confirmed hits HitConfirmation->DoseResponse IC50 Determine IC50 values DoseResponse->IC50

Caption: A typical high-throughput screening workflow for identifying kinase inhibitors.

II. From "Hit" to "Lead": In-Depth In Vitro Characterization

Once initial hits are identified and confirmed, the focus shifts to a more detailed characterization of their biological activity. This phase aims to understand the compound's potency, selectivity, and mechanism of action.

A. Key In Vitro Assays for Lead Characterization

A battery of in vitro assays is employed to build a comprehensive profile of a compound's activity.

  • Enzyme Inhibition Assays: These assays are fundamental for compounds targeting enzymes.[11][12] They determine the potency of inhibition (IC50) and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[13][14][15]

  • Receptor Binding Assays: For compounds targeting receptors, these assays measure the affinity of the compound for its target.[16][17][18][19] Radioligand binding assays have historically been a gold standard, but non-radioactive methods are increasingly common.[20]

  • Cytotoxicity Assays: It is crucial to assess whether a compound's biological effect is due to specific target engagement or simply because it is toxic to cells.[21][22][23][24] A variety of cytotoxicity assays are available, each measuring different indicators of cell health.[25]

  • Cell-Based Functional Assays: These assays measure the downstream consequences of target engagement in a cellular context.[26][27][28] Examples include measuring changes in second messengers (e.g., cAMP), reporter gene expression, or cell signaling pathways.[10]

Comparison of Key In Vitro Characterization Assays

Assay TypePrimary Question AnsweredKey Parameters MeasuredCommon Technologies
Enzyme Inhibition How strongly and in what manner does the compound inhibit the enzyme?IC50, Ki, Mechanism of InhibitionFluorescence, Luminescence, Absorbance
Receptor Binding How tightly does the compound bind to the receptor?Kd, Ki, BmaxRadiometric, TR-FRET, AlphaScreen
Cytotoxicity Is the compound toxic to cells?CC50 (Cytotoxic Concentration 50)MTT, MTS, LDH release, ATP content
Cell-Based Functional Does the compound elicit the expected biological response in a cell?EC50, Emax, Pathway modulationReporter genes, Calcium flux, Western blot
B. Experimental Protocol: Determining the IC50 of an Enzyme Inhibitor

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a synthetic compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Synthetic compound (inhibitor)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of detecting the assay signal (e.g., fluorescence)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthetic compound in the assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the 384-well plate.

    • Include control wells: "no inhibitor" (vehicle control) and "no enzyme" (background control).

  • Enzyme Addition: Add the diluted enzyme to all wells except the "no enzyme" controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the enzyme substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: Read the plate at multiple time points using the plate reader to measure the reaction progress.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

III. Bridging the Gap to In Vivo: ADMET and Early Safety Assessment

A compound can be highly potent in vitro but fail in a living organism due to poor pharmacokinetic properties or toxicity. Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[]

A. In Silico and In Vitro ADMET Screening
  • In Silico Prediction: Computational models can predict various ADMET properties based on the compound's structure, providing an early red flag for potential liabilities.[30][31][32]

  • In Vitro ADMET Assays: A suite of in vitro assays can provide experimental data on properties such as:

    • Solubility: Poor solubility can limit absorption.

    • Permeability: The ability to cross cell membranes is essential for oral absorption and reaching intracellular targets.

    • Metabolic Stability: Rapid metabolism by liver enzymes can lead to a short duration of action.

    • Plasma Protein Binding: Extensive binding to plasma proteins can reduce the amount of free compound available to act on its target.

    • CYP450 Inhibition: Inhibition of key drug-metabolizing enzymes can lead to drug-drug interactions.

IV. The Ultimate Test: In Vivo Validation

The final and most critical step in validating the biological activity of a synthetic compound is to demonstrate its efficacy in a living organism.[33][34] In vivo studies provide essential information about a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[35][36][37][38]

A. The PK/PD Relationship: The Key to In Vivo Efficacy

Understanding the relationship between the concentration of the compound in the body over time (PK) and its biological effect (PD) is paramount.[39] This relationship helps in determining the optimal dosing regimen to achieve the desired therapeutic effect.

The following diagram illustrates the interplay between pharmacokinetics and pharmacodynamics.

PK_PD_Relationship cluster_PK Pharmacokinetics (PK): What the body does to the drug cluster_PD Pharmacodynamics (PD): What the drug does to the body Dose Dose of Synthetic Compound Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Concentration Drug Concentration in Plasma & Tissues Distribution->Concentration Excretion Excretion Metabolism->Excretion TargetInteraction Interaction with Biological Target BiologicalEffect Biological Effect (Efficacy & Toxicity) TargetInteraction->BiologicalEffect Concentration->TargetInteraction

Caption: The relationship between pharmacokinetics (PK) and pharmacodynamics (PD).

B. Choosing the Right In Vivo Model

The selection of an appropriate animal model is critical for the successful in vivo validation of a compound.[40] The model should be relevant to the disease being studied and predictive of the human response.[41]

Considerations for In Vivo Model Selection

FactorDescription
Disease Relevance The model should recapitulate key aspects of the human disease.
Translatability The results from the model should be predictive of the compound's effect in humans.
Practicality The model should be ethically sound, cost-effective, and technically feasible.
Pharmacology The target of the compound should be present and functional in the model organism.

Conclusion: A Rigorous Path to Confidence

Validating the biological activity of a synthetic compound is a multi-faceted and iterative process. It requires a strategic combination of high-throughput screening, in-depth in vitro characterization, early ADMET assessment, and ultimately, rigorous in vivo testing. By employing a self-validating experimental approach and understanding the "why" behind each assay, researchers can build a comprehensive and reliable data package that provides a high degree of confidence in a compound's therapeutic potential. This methodical and evidence-based approach is the bedrock upon which successful drug discovery is built.

References

  • Genesis Drug Discovery & Development. In Vivo Assays.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Biobide. What is an Inhibition Assay? - Blog.
  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics.
  • Alimentiv. Understanding Pharmacokinetics & Pharmacodynamics.
  • Wikipedia. Ligand binding assay.
  • Charles River Laboratories. In Vitro Assay Development Services.
  • Revvity. Receptor-Ligand Binding Assays.
  • PubMed. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective.
  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Domainex. Biochemical Assays | Enzymatic & Kinetic Activity.
  • KCAS Bio. Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD.
  • PubMed. Receptor-ligand binding assays: technologies and applications.
  • Creative Bioarray. Receptor Binding Assay.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Biobide. In Vivo vs In Vitro: Differences in Early Drug Discovery - Blog.
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death.
  • Wikipedia. High-throughput screening.
  • MedchemExpress.com. Compound Screening Guide!
  • NCBI. Receptor Binding Assays for HTS and Drug Discovery.
  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay.
  • Evotec. Biochemical Assay Services.
  • Oncodesign Services. In vivo models | Drug Discovery | CRO services.
  • BPS Bioscience. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Drug Target Review. High-throughput screening as a method for discovering new drugs.
  • BioDuro. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science.
  • Boster Bio. What Is Compound Screening? Methods & Applications Guide.
  • Danaher Life Sciences. Biochemical Assays.
  • PMC. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • PeploBio. The Role of Assay Development and Validation in Drug Discovery.
  • Frontiers. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges.
  • Reaction Biology. Biochemical Assays.
  • wisdomlib®. Enzymatic inhibition assays: Significance and symbolism.
  • AXXAM. In Vitro Assays | For successful drug discovery programs.
  • BOC Sciences. ADMET Prediction Services.
  • Danaher Life Sciences. Assay Development in Drug Discovery.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • NCBI Bookshelf. In Vivo Assay Guidelines - Assay Guidance Manual.
  • Sigma-Aldrich. Cell-Based Assays.
  • Eurofins Discovery. In Vivo Oncology Models for Drug Discovery.
  • Charles River Laboratories. Biology Cell-Based Assays.
  • ADMETlab 2.0.
  • ADMETlab 3.0.
  • ADMET-AI.
  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • News-Medical.Net. The role of cell-based assays for drug discovery.
  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction.
  • Sygnature Discovery. Cell Based Assays Development | Drug Discovery.
  • Biology LibreTexts. 6.4: Enzyme Inhibition.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a pharmacophore that interacts with a wide array of biological targets.[3][4] Thiazole derivatives are integral to numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib, and the antiretroviral Ritonavir, highlighting the scaffold's clinical significance.[2][3]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of thiazole derivatives across different therapeutic areas. We will move beyond a simple cataloging of compounds to explore the causal relationships between specific structural modifications and their impact on biological activity, offering field-proven insights for researchers in drug discovery and development. The narrative is grounded in experimental data, self-validating protocols, and authoritative references to ensure scientific integrity.

Core Principles of Thiazole SAR: A Foundational Overview

The biological activity of a thiazole derivative is profoundly influenced by the nature and position of substituents on the core ring. The thiazole nucleus offers three primary positions for substitution: C2, C4, and C5. The nitrogen atom at position 3 is also crucial, often acting as a hydrogen bond acceptor in interactions with biological targets.[3] Understanding the electronic and steric effects of substituents at these positions is fundamental to rational drug design.

Caption: Core substitution points on the thiazole ring and their general roles in modulating biological activity.

Thiazole Derivatives as Anticancer Agents

Thiazoles are a prolific source of anticancer compounds, acting through diverse mechanisms including kinase inhibition and apoptosis induction.[3][5] The success of drugs like Dasatinib has spurred extensive research into novel thiazole-based antineoplastic agents.[6]

Causality in Anticancer SAR

The anticancer potency of thiazole derivatives is highly dependent on the substitution pattern, particularly at the C2 and C4 positions.

  • C4-Aryl Substitution: A phenyl or other aryl group at the C4 position is a common feature. The electronic nature of substituents on this aryl ring is critical. For instance, one study found that a hydroxyl group on the C4-phenyl ring enhances activity, while a fluorine group can decrease it, likely due to altered electronic distribution and hydrogen bonding potential.[2] Conversely, other studies on different molecular backbones have found that fluoro-substituted phenyl rings are crucial for activity, underscoring the context-dependent nature of SAR.[1][5]

  • C2-Amine/Hydrazine Linkages: The C2 position is often a point of attachment for amine or hydrazine-based linkers, connecting the thiazole to other pharmacophores. This position is vital for establishing key hydrogen bonds within enzyme active sites.[3] For example, in many kinase inhibitors, the C2-amino group interacts with the hinge region of the ATP-binding pocket.[4]

  • C5-Substitutions: While less commonly the primary driver of potency, substitutions at the C5 position can modulate solubility, metabolic stability, and cell permeability. Small groups like methyl or ester functionalities can refine the overall pharmacological profile.[7]

Comparative Performance Data of Anticancer Thiazole Derivatives

The following table summarizes experimental data for various thiazole derivatives, showcasing the impact of structural modifications on their cytotoxic activity against different cancer cell lines.

Compound IDCore Structure & Key SubstitutionsTarget Cell LineIC50 (µM)Reference
87a β-pentene based; C4-phenyl with -OH groupHeLa3.48 ± 0.14[2]
87b β-pentene based; C4-phenyl with -OH groupSSMC-77216.99 ± 0.15[2]
91a Pyrazole-naphthalene-thiazole hybrid; C4-phenyl with -OCH3HeLa0.86[2]
2f 4-methylthiazole; C2-hydrazinyl linker to 2,5-difluorophenylMCF-77.7[5]
2i 4-methylthiazole; C2-hydrazinyl linker to 4-(trifluoromethoxy)phenylMCF-78.0[5]
4c 2-hydrazinyl-thiazol-4-one; 4-hydroxy-3-methoxybenzylideneMCF-72.57 ± 0.16[8]
9t Thiazolyl-pyrazoline conjugate; C4-(4-(trifluoromethyl)phenyl)WM266.40.12[9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard, self-validating method for assessing the cytotoxic effects of thiazole derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Thiazole Derivatives as Antibacterial Agents

The rise of antimicrobial resistance necessitates the development of new antibacterial agents.[10] Thiazole derivatives have demonstrated significant potential, exhibiting activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[10][11]

Causality in Antibacterial SAR

The strategy of "clubbing" or hybridizing the thiazole scaffold with other heterocyclic moieties has proven particularly effective in enhancing antibacterial activity.[12]

  • Hybridization with Other Heterocycles: Linking the thiazole ring to other bioactive scaffolds like pyrazoline, quinoline, or triazole can create synergistic effects.[12][13] This approach can broaden the spectrum of activity or enhance potency against specific targets, possibly by allowing the hybrid molecule to interact with multiple sites or overcome resistance mechanisms.

  • Influence of Substituents on Lipophilicity: The nature of substituents on the thiazole and any attached aryl rings significantly influences the compound's ability to penetrate the bacterial cell wall. SAR studies have shown that the presence of electron-withdrawing groups like nitro (-NO₂) or electron-donating groups like methoxy (-OCH₃) on a C4-phenyl ring can significantly improve antimicrobial activity, likely by optimizing the molecule's electronic and lipophilic properties for target interaction and cell entry.[14]

  • Bis-Thiazole Systems: Compounds containing two thiazole moieties linked together have been associated with increased antibacterial and antifungal activity, suggesting that the duplication of this key pharmacophore can enhance target binding or overall efficacy.[7]

Comparative Performance Data of Antibacterial Thiazole Derivatives
Compound ClassKey Structural FeaturesTarget OrganismActivity (MIC, µg/mL)Reference
Thiazolyl–amino-azetidinone 4-(quinolin-3-yl) substitutionE. coli62.5 - 125[13]
Thiazolyl-pyrazoline Furan-2-yl at pyrazoline C5S. aureus0.5 - 8[13]
Thiazolyl-pyrazoline Thiophen-2-yl at pyrazoline C3P. aeruginosa15.6 - 31.25[13]
Azo-thiazole Azo linker to a second thiazole moietyS. aureus10[15]
Imidazolothiazole Fused imidazole-thiazole coreM. luteus1.95 - 3.91[16]
Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains a cornerstone for the preparation of the thiazole core and is a fundamental workflow for generating novel derivatives for screening.[2][16]

Principle: This method involves the cyclocondensation reaction between an α-haloketone and a thioamide (or thiourea) to form the 2,4-disubstituted thiazole ring.

Hantzsch_Synthesis_Workflow cluster_workflow Workflow for Hantzsch Thiazole Synthesis arrow arrow start Start Materials: α-Haloketone & Thioamide mix 1. Mixing & Reflux - Dissolve reactants in a suitable solvent (e.g., ethanol). - Heat the mixture to reflux for 2-6 hours. start->mix Reagents monitor 2. Reaction Monitoring - Track reaction progress using  Thin Layer Chromatography (TLC). mix->monitor Time cool 3. Isolation - Cool the reaction mixture to room temperature. - Pour into ice-cold water to precipitate the product. monitor->cool Completion filter 4. Filtration & Washing - Collect the solid product by vacuum filtration. - Wash with cold water to remove impurities. cool->filter Precipitation purify 5. Purification - Recrystallize the crude product from a  suitable solvent (e.g., ethanol/water) to obtain pure thiazole derivative. filter->purify Crude Product

Caption: A generalized experimental workflow for the Hantzsch synthesis of thiazole derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the selected thioamide (10 mmol) in absolute ethanol (30 mL).

  • Addition of α-Haloketone: To the stirred solution, add the corresponding α-haloketone (e.g., phenacyl bromide) (10 mmol) portion-wise. The choice of thioamide and α-haloketone dictates the final substituents at the C2 and C4/C5 positions, respectively.

  • Reaction Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 3-5 hours. The causality here is that the elevated temperature provides the necessary activation energy for the nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration.

  • Progress Monitoring: Monitor the reaction's completion by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. The thiazole derivative, being less polar than the starting materials and byproducts, will precipitate out of the aqueous solution.

  • Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[17][18]

Thiazole Derivatives as Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant function is a hallmark of cancer.[19] Thiazole derivatives have emerged as a privileged scaffold for designing potent and selective kinase inhibitors.[20][21]

Causality in Kinase Inhibition SAR

The effectiveness of thiazole-based kinase inhibitors stems from their ability to mimic the adenine moiety of ATP and form specific interactions within the ATP-binding pocket.

  • Hinge-Binding Interaction: The thiazole ring, particularly when substituted with a C2-amino group, is adept at forming critical hydrogen bonds with the "hinge region" of the kinase. This interaction anchors the inhibitor in the active site, a foundational requirement for potent inhibition.[3]

  • Occupation of Hydrophobic Pockets: Aromatic groups attached at the C4 and C5 positions extend into adjacent hydrophobic pockets within the ATP-binding site. The size, shape, and electronic properties of these groups determine the inhibitor's affinity and selectivity for different kinases.[22]

  • Gatekeeper Residue Interaction: Selectivity among kinases is often governed by the size of the "gatekeeper" residue. Thiazole derivatives can be designed with specific C4/C5 substituents that are sterically compatible with the gatekeeper of the target kinase while clashing with that of off-target kinases.

Kinase_Inhibition_Pathway cluster_pathway Mechanism of Thiazole-Based Kinase Inhibition ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate (Leads to Cell Proliferation) Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Thiazole Thiazole Inhibitor Thiazole->Kinase Competitively Binds to ATP Pocket InactiveKinase Kinase-Inhibitor Complex (Inactive)

Caption: Competitive inhibition of a protein kinase by a thiazole derivative, preventing ATP binding and substrate phosphorylation.

Comparative Performance Data of Thiazole-Based Kinase Inhibitors
Compound IDTarget KinaseKey Structural FeaturesIC50 (nM)Reference
Dasatinib Bcr-Abl, SRC family2-chloro-6-methylphenyl at C4; hydroxyethylpiperazine at C2<1[3]
39 Adenosine A3 ReceptorN-acetyl at C5-amino; 4-methoxyphenyl at C3 of thiadiazole0.79 (Ki)[22]
9t BRAFV600E4-(trifluoromethyl)phenyl at C4; pyrazoline at C250[9]
59 DHFRThiazolyl-pyrazoline hybrid4210[13]

*Note: Adenosine A3 receptor is a GPCR, and DHFR is not a kinase, but they are included to show the versatility of thiazole derivatives against various enzyme targets, with data presented for comparison.

Conclusion

The thiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. This guide has demonstrated that a deep understanding of its structure-activity relationships is paramount for the rational design of potent and selective therapeutic agents. By systematically modifying substituents at the C2, C4, and C5 positions, researchers can fine-tune the biological activity of thiazole derivatives to target a wide range of diseases, from cancer to bacterial infections. The key to future success lies in leveraging these established SAR principles while employing innovative strategies, such as molecular hybridization and computational modeling, to develop the next generation of thiazole-based drugs with improved efficacy and pharmacokinetic profiles.[23][24]

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2018). Molecules. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2021). Journal of the Serbian Chemical Society. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLOS ONE. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Thiazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). ResearchGate. [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). European Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... (2024). ResearchGate. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (1999). Drug Metabolism and Disposition. [Link]

  • Structure-Activity Relationships of Thiazole Ring Modifications. (2024). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Chemistry & Biodiversity. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Current Bioactive Compounds. [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2025). ResearchGate. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (2018). Chemistry Central Journal. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules. [Link]

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). BMC Chemistry. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances. [Link]

Sources

A Comparative Spectroscopic Guide to Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold remains a cornerstone of medicinal chemistry, prized for its diverse biological activities. The precise structural elucidation of novel thiazole derivatives is paramount to understanding their structure-activity relationships (SAR) and advancing lead optimization. This guide provides an in-depth comparative analysis of the spectroscopic data for Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a key heterocyclic compound, and its structurally related analogs. By delving into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, we aim to equip researchers with the expertise to confidently characterize these molecules and interpret their spectral data.

The Structural Significance of this compound

The title compound, this compound, features a trifecta of pharmacologically relevant moieties: a thiazole core, a phenol group, and an ethyl ester. This combination presents multiple avenues for hydrogen bonding, aromatic interactions, and esterase-mediated prodrug strategies, making it and its derivatives attractive candidates for various therapeutic targets. Accurate spectroscopic characterization is the first and most critical step in validating the synthesis of these compounds and ensuring their purity before biological evaluation.

Comparative Spectroscopic Analysis

Predicted and Comparative Spectroscopic Data
Spectroscopic Technique Predicted Data for this compound Comparative Data: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate [1][2]Comparative Data: Other Thiazole Derivatives [3]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~10.0 (s, 1H, OH), ~8.0 (s, 1H, thiazole-H), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)No data available in search results.δ (ppm): 9.36 (brs, 1H, NH), 7.85 (brs, 1H, NH), 7.16 (d, 2H), 7.49 (d, 2H), 5.20 (s, 1H), 4.26 (q, 2H), 2.29 (s, 3H), 1.29 (t, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~162 (C=O, ester), ~160 (Ar-C-O), ~158 (thiazole C2), ~145 (thiazole C4), ~129 (Ar-CH), ~123 (Ar-C), ~116 (Ar-CH), ~115 (thiazole C5), ~61 (OCH₂), ~14 (CH₃)No data available in search results.δ (ppm): 174.5, 167.6, 160.2, 149.4, 145.9, 128.3, 125.1, 104.6, 61.2, 58.6, 18.5, 14.5
Mass Spectrometry (MS) Expected [M+H]⁺: 264.05Expected [M+H]⁺: 264.06m/z: 321 (M⁺), 276 (M⁺), 290 (M⁺), 294 (M⁺), 379 (M⁺), 260 (M⁺), 305 (M⁺)[3]
Infrared (IR) Spectroscopy ν (cm⁻¹): ~3400 (O-H), ~1710 (C=O, ester), ~1600 (C=C, aromatic), ~1500 (C=N, thiazole)Melting Point: 180°Cν (cm⁻¹): 3398, 2943, 1722, 1640, 1541, 1533[3]

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The choice of spectroscopic methods and their parameters is not arbitrary; it is a carefully considered process to maximize the information obtained.

  • Choice of Solvent for NMR: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds. Its high polarity effectively dissolves the molecule, and importantly, its ability to form hydrogen bonds with the phenolic proton allows for its observation in the ¹H NMR spectrum, typically as a broad singlet at around 10 ppm. In contrast, using solvents like chloroform-d (CDCl₃) might lead to rapid proton exchange, making the OH peak difficult to observe.

  • NMR Frequency (400 MHz): A 400 MHz spectrometer provides a good balance between resolution and cost. For these molecules, it is sufficient to resolve the aromatic protons and the ethyl ester signals clearly, allowing for unambiguous assignment. Higher field strengths (e.g., 600 or 800 MHz) would offer greater dispersion but are not strictly necessary for routine characterization.

  • Mass Spectrometry Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for this type of molecule. The presence of the basic nitrogen atom in the thiazole ring readily allows for protonation, leading to a strong [M+H]⁺ signal, which simplifies spectral interpretation and provides a clear confirmation of the molecular weight.

  • IR Spectroscopy Sample Preparation: For solid samples, preparing a KBr pellet is a standard and reliable method to obtain a high-quality IR spectrum. This technique minimizes scattering and provides clear transmission windows across the mid-IR range, allowing for the unambiguous identification of key functional groups like the hydroxyl and carbonyl stretches.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data, the following detailed protocols should be followed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the thiazole derivative and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) and reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum with a 30° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

    • Process the data with an exponential window function (line broadening of 1 Hz) and reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the [M+H]⁺ ion.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Press the KBr mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Visualizing the Molecular Structure and Workflow

To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

molecular_structure cluster_thiazole Thiazole Core cluster_substituents Substituents Thiazole Thiazole Ring C2 C2 Thiazole->C2 2 C4 C4 Thiazole->C4 4 C5 C5 Thiazole->C5 5 N N Thiazole->N 3 S S Thiazole->S 1 Hydroxyphenyl 4-Hydroxyphenyl C2->Hydroxyphenyl EthylCarboxylate Ethyl Carboxylate C4->EthylCarboxylate

Caption: Molecular components of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Interpretation & Data Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Validation Structure Validation & Purity Assessment Data_Analysis->Structure_Validation Further_Studies Further_Studies Structure_Validation->Further_Studies Proceed to Biological Assays

Caption: Workflow for the synthesis and characterization of thiazole derivatives.

Conclusion

The comprehensive spectroscopic analysis of this compound and its analogs is a critical component of the drug discovery process. By understanding the expected spectral features and employing robust, self-validating experimental protocols, researchers can ensure the structural integrity of their synthesized compounds. This guide provides a framework for this analysis, blending theoretical predictions with comparative experimental data to empower scientists in their pursuit of novel therapeutics. The provided protocols and visual aids are designed to be practical tools for the modern medicinal chemist.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

This compound is a key heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif, featuring a 2-arylthiazole-4-carboxylate core, is found in a range of compounds with diverse therapeutic applications. Notably, this scaffold is a central component in the development of xanthine oxidase inhibitors, which are instrumental in the management of hyperuricemia and gout. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest to the pharmaceutical and medicinal chemistry sectors. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the renowned Hantzsch thiazole synthesis and its modern, more sustainable variations. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative assessment of their respective yields, reaction conditions, and overall efficiency to guide researchers in selecting the most suitable method for their specific needs.

The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely employed method for the construction of the thiazole ring.[1][2] This classical approach involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of our target molecule, this translates to the reaction of 4-hydroxythiobenzamide with an ethyl α-haloacetoacetate derivative, typically ethyl bromopyruvate or ethyl 2-chloroacetoacetate.

Reaction Mechanism

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.

  • Step 1: Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide ion.

  • Step 2: Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Step 3: Dehydration: The tetrahedral intermediate formed undergoes dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism reagents 4-Hydroxythiobenzamide + Ethyl bromopyruvate intermediate1 S-Alkylated Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Route 1: The Conventional Two-Step Hantzsch Synthesis

This traditional approach involves the separate synthesis of the precursors, 4-hydroxythiobenzamide and ethyl bromopyruvate, followed by their condensation.

  • 4-Hydroxythiobenzamide: This intermediate can be prepared from 4-cyanophenol. One common industrial method involves the reaction of p-cyanophenol with a sulfur source like sodium hydrosulfide.[3]

  • Ethyl Bromopyruvate: This α-haloketone is typically synthesized by the bromination of ethyl pyruvate.[4]

The following protocol is adapted from a conventional method described for a structurally analogous compound.[3]

  • Reaction Setup: In a reaction vessel, suspend 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-Haloketone: To this suspension, add ethyl 2-chloroacetoacetate or ethyl bromopyruvate (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours.

  • Work-up and Isolation: After completion of the reaction (monitored by TLC), cool the mixture and add water to precipitate the product. The solid is then filtered, washed with water, and dried to afford this compound.

A patent for a similar synthesis reports a high yield of 98% for ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate, highlighting the efficiency of this method.[3]

Modern Advancements in Thiazole Synthesis: Greener and More Efficient Alternatives

In recent years, significant efforts have been directed towards developing more sustainable and efficient synthetic methodologies, in line with the principles of green chemistry.[5] For the Hantzsch thiazole synthesis, these advancements primarily focus on one-pot procedures and the use of alternative energy sources like microwave irradiation.

Route 2: The One-Pot Hantzsch Synthesis

One-pot synthesis offers several advantages over the traditional multi-step approach, including reduced reaction times, simplified work-up procedures, and minimized waste generation.[6] In the context of our target molecule, a one-pot Hantzsch synthesis would involve the in-situ formation of the α-haloketone followed by the addition of the thioamide without isolation of the intermediate.

One_Pot_Workflow start Ethyl Acetoacetate + Halogenating Agent + 4-Hydroxythiobenzamide reaction Single Reaction Vessel (In-situ Halogenation & Condensation) start->reaction product This compound reaction->product

The following is a representative protocol for a one-pot synthesis of a 2-substituted-4-methylthiazole-5-carboxylate, which can be adapted for the target molecule.[7]

  • Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a mixture of water and an organic solvent (e.g., THF), add a halogenating agent such as N-bromosuccinimide (NBS) (1.2 equivalents) at a low temperature (e.g., 0°C).

  • In-situ Halogenation: Stir the reaction mixture at room temperature for a couple of hours to allow for the formation of the ethyl 2-bromoacetoacetate intermediate.

  • Condensation: Add 4-hydroxythiobenzamide (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (around 80°C) for 2-3 hours.

  • Isolation: Upon completion, the product can be isolated by filtration and purified by recrystallization.

This one-pot approach has been shown to significantly increase the overall yield for similar thiazole derivatives (from <11% in a two-step process to 72% in one-pot).[7]

Route 3: Microwave-Assisted Hantzsch Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods.[8][9][10][11]

Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and a significant reduction in reaction time. This can also minimize the formation of side products.

The following is a general procedure for a microwave-assisted Hantzsch synthesis of 2-aminothiazole derivatives that can be adapted for the target molecule.[11]

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 4-hydroxythiobenzamide (1 equivalent) and ethyl bromopyruvate (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specific temperature (e.g., 100-120°C) for a short duration (typically 5-15 minutes).

  • Work-up: After cooling, the product can be precipitated by the addition of water, filtered, and recrystallized.

Studies on similar thiazole syntheses have demonstrated a dramatic reduction in reaction time from several hours under conventional heating to just a few minutes with microwave irradiation, often with improved yields.[11]

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key parameters of the discussed synthetic routes are summarized in the table below.

ParameterRoute 1: Conventional HantzschRoute 2: One-Pot HantzschRoute 3: Microwave-Assisted Hantzsch
Number of Steps Two or more (precursor synthesis + condensation)OneOne
Reaction Time Several hours2-3 hours5-15 minutes
Typical Yield High (up to 98% reported for similar compounds)Good to Excellent (reported up to 72% for similar compounds)Good to Excellent (often higher than conventional)
Reaction Conditions Reflux temperature (65-80°C)Reflux temperature (around 80°C)Elevated temperature (100-120°C) under pressure
Scalability Well-established and scalablePotentially scalable, may require process optimizationScalability can be a challenge for large-scale production
Sustainability Generates more waste due to multiple steps"Greener" due to fewer steps and less solvent usage"Greener" due to reduced energy consumption and time
Equipment Standard laboratory glasswareStandard laboratory glasswareSpecialized microwave reactor

Conclusion and Future Perspectives

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. While the conventional two-step method is robust, reliable, and has demonstrated high yields, it is more time- and resource-intensive. For laboratory-scale synthesis and process development, the one-pot Hantzsch synthesis offers a more efficient and environmentally friendly alternative by reducing the number of operational steps and minimizing waste.

The microwave-assisted synthesis represents the most rapid method, providing high yields in a fraction of the time required by conventional heating. This makes it an excellent choice for rapid library synthesis and initial lead optimization. However, the scalability of microwave-assisted reactions for large-scale industrial production may require specialized equipment and further process development.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as scale, time constraints, available equipment, and sustainability goals. Future research in this area will likely focus on the development of continuous flow processes for the synthesis of this important intermediate, which could offer the advantages of both high efficiency and scalability.

References

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Available at: [Link]

  • Synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available at: [Link]

  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. PMC - NIH. Available at: [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Taylor & Francis Online. Available at: [Link]

  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 16, 1860-1937. Available at: [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-667. Available at: [Link]

  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Available at: [Link]

  • Synthetic method of febuxostat. Google Patents.
  • Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • of isolated yields for microwave-assisted and conventional Hantzsch synthesis of thiazolyl coumarins 10. ResearchGate. Available at: [Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • An Efficient, Uncatalyzed, and Rapid Synthesis of Thiazoles and Aminothiazoles Under Microwave Irradiation and Investigation of Their Biological Activity. Semantic Scholar. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. Available at: [Link]

  • An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. ResearchGate. Available at: [Link]

  • Preparation method of febuxostat intermediate. Eureka | Patsnap. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • One-Pot Synthesis and its Practical Application in Pharmaceutical Industry. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including noteworthy anti-cancer properties.[1][2][3] Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate (henceforth designated EHT-4C) is a novel compound belonging to this class. While specific biological data for EHT-4C is not yet widely published, its structural similarity to other 2-arylthiazole derivatives suggests a strong potential for anti-proliferative and cytotoxic activity against cancer cells.[2][4] Many such compounds exert their effects by targeting critical cellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancers like melanoma and colorectal carcinoma.[5][6]

This guide provides a comprehensive, hypothesis-driven framework for the in vitro characterization of EHT-4C. We postulate that EHT-4C may function as an inhibitor of the BRAF kinase, a key component of the MAPK pathway. To validate this hypothesis and objectively assess its performance, this guide details a phased testing protocol. We will compare the hypothetical performance of EHT-4C against Vemurafenib , a well-characterized, FDA-approved BRAF inhibitor, providing a gold-standard benchmark for potency and cellular effects.

The following protocols are designed to be self-validating, incorporating essential controls and clear decision points, guiding the researcher from initial cytotoxicity screening to specific target engagement and mechanistic elucidation.

Phase 1: Primary Screening - Quantifying Cytotoxic Potential

The initial step is to determine the compound's general anti-proliferative and cytotoxic effect across a panel of relevant human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7][8][9]

Experimental Workflow: Phased In Vitro Evaluation

G cluster_0 Phase 1: Cytotoxicity Screening p1_start Seed Cancer Cell Lines (e.g., A375, HT-29, MCF-7) p1_treat Treat with EHT-4C & Vemurafenib (Dose-Response, 72h) p1_start->p1_treat p1_assay Perform MTT Assay p1_treat->p1_assay p1_end Calculate IC50 Values p1_assay->p1_end p2_apoptosis Apoptosis Assay (Annexin V/PI Staining) p1_end->p2_apoptosis If IC50 is potent p2_western Western Blot Analysis (Apoptotic Markers: Cleaved PARP, Caspase-3) p2_apoptosis->p2_western p3_kinase Biochemical Kinase Assay (BRAF Inhibition) p2_western->p3_kinase If apoptosis is confirmed p3_pathway Pathway Analysis (Western Blot) (Phospho-MEK, Phospho-ERK) p3_kinase->p3_pathway G EHT_4C EHT-4C BRAF BRAF V600E EHT_4C->BRAF Inhibits MEK MEK1/2 BRAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) ERK->Pro_Survival Upregulates Apoptosis Apoptosis Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Pro_Survival->Pro_Apoptotic Inhibits Caspases Caspase Cascade Pro_Apoptotic->Caspases Activates Caspases->Apoptosis Executes

Caption: Hypothesized mechanism of EHT-4C inducing apoptosis.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed A375 cells in 6-well plates and grow to ~70% confluency. Treat cells with EHT-4C and Vemurafenib at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to maintain membrane integrity. [10]Centrifuge the collected cells and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [11][10]Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Antibody and Dye Addition: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. [10]Gently mix and incubate for 15-20 minutes at room temperature in the dark. [11][12]5. Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. [11][12]6. Data Analysis: Use appropriate controls (unstained, Annexin V only, PI only) to set compensation and quadrants. Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells [11] * Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells [11] * Upper-Left (Annexin V- / PI+): Necrotic cells

Comparative Data: Hypothetical Apoptosis Induction in A375 Cells (48h)
Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 9532
EHT-4C 453025
Vemurafenib 403525

Scientist's Note: A significant increase in the Annexin V positive populations (both early and late) for EHT-4C-treated cells compared to the vehicle control would confirm that the compound induces apoptosis. Comparing the distribution to Vemurafenib helps characterize if the apoptotic profile is similar to a known BRAF inhibitor.

Phase 3: Target Engagement and Pathway Modulation

The final phase aims to confirm direct target engagement and its downstream consequences. This involves a biochemical assay to measure direct inhibition of the BRAF enzyme and a cell-based assay (Western Blot) to observe the effect on the signaling pathway.

Detailed Protocol 1: In Vitro BRAF Kinase Assay
  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate (e.g., MEK1) by the BRAF enzyme. This can be done using various platforms, such as an ELISA-based assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay like LanthaScreen™. [13][14]2. Inhibitor Preparation: Prepare a serial dilution of EHT-4C and Vemurafenib in the appropriate assay buffer, starting from a high concentration (e.g., 100 µM).

  • Enzyme and Inhibitor Incubation: In a microplate, add the diluted inhibitor to the recombinant BRAF V600E enzyme. Allow to incubate for 15-30 minutes at room temperature to permit binding. [15]4. Reaction Initiation: Initiate the kinase reaction by adding a solution containing the MEK1 substrate and ATP. [15]5. Reaction and Detection: Incubate for a defined period (e.g., 60 minutes) at 30°C. Stop the reaction and measure the amount of phosphorylated MEK1 using a detection antibody and a suitable substrate or reader, according to the specific assay kit's instructions. [15]6. Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for direct enzyme inhibition.

Detailed Protocol 2: Western Blot for MAPK Pathway Modulation
  • Cell Lysis: Treat A375 cells with EHT-4C and Vemurafenib at their IC50 concentrations for a short duration (e.g., 2, 6, 24 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane. [6]4. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [6] * Incubate the membrane overnight at 4°C with primary antibodies specific for Phospho-MEK, Total-MEK, Phospho-ERK, Total-ERK, and a loading control (e.g., GAPDH or β-actin). [5][6] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [6]5. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities. A successful on-target effect would be demonstrated by a significant decrease in the ratio of Phospho-MEK to Total-MEK and Phospho-ERK to Total-ERK in the EHT-4C treated samples.

Comparative Data: Target Inhibition and Pathway Analysis
CompoundBiochemical BRAF IC50 (nM)Cellular p-ERK Inhibition (at IC50, 6h)
EHT-4C 150Strong Decrease
Vemurafenib 31Strong Decrease

Scientist's Note: The biochemical assay provides definitive evidence of direct target engagement. A potent IC50 in the nanomolar range would classify EHT-4C as a direct BRAF inhibitor. The Western blot confirms that this enzymatic inhibition translates into a functional blockade of the downstream signaling pathway within the cell, which is the ultimate goal for therapeutic efficacy. [6]

Conclusion

This guide outlines a systematic, multi-phase approach to the in vitro characterization of this compound (EHT-4C) as a putative BRAF inhibitor. By progressing from broad cytotoxicity screening to specific mechanistic and target-validation assays, researchers can build a comprehensive profile of the compound's activity. The direct comparison with Vemurafenib at each stage provides a critical benchmark for evaluating its potential as a viable anti-cancer drug candidate. The data generated through these protocols will establish the compound's potency, selectivity, mode of action, and on-target efficacy, providing a solid foundation for further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Narayanan, D., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(22). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Chaudhary, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Xiang, A.X., et al. (2014). Identification of BRAF inhibitors through in silico screening. PLoS ONE, 9(5), e96756. Retrieved from [Link]

  • Smalley, K.S.M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 123-138. Retrieved from [Link]

  • Zhang, X., et al. (2022). Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives. Frontiers in Pharmacology, 13, 1013626. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-arylbenzothiazole derivatives as potent anticancer agents. Retrieved from [Link]

  • Jones, C.A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 155-170. Retrieved from [Link]

  • Parbhane, M., et al. (2021). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT), 9(5). Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Retrieved from [Link]

  • Uivarosi, V., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6265. Retrieved from [Link]

  • Lountos, G.T., et al. (2022). An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. Proceedings of the National Academy of Sciences, 119(43), e2207106119. Retrieved from [Link]

  • NIH. (2023). Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. Retrieved from [Link]

  • Kayagil, I., & Demirayak, S. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(9), 2345-2356. Retrieved from [Link]

  • NIH. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein.... Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The detection of MAPK signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some thiazole derivatives with antitumor activity. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 422-31. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Shandong Huayang Pharmaceutical Co., Ltd. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • NIH. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

Sources

A Researcher's Guide to the Biological Evaluation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel analogs derived from Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. For researchers and drug development professionals, this document outlines key in vitro and in vivo assays to characterize the therapeutic potential of these compounds, with a focus on anticancer and anti-inflammatory activities. The methodologies presented herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Therapeutic Promise of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound serves as a versatile starting point for the synthesis of novel derivatives. The 4-hydroxyphenyl group offers a site for modification to modulate activity and selectivity, while the thiazole-4-carboxylate moiety can be altered to fine-tune physicochemical properties and target engagement. This guide will walk you through a systematic approach to evaluate the biological potential of your synthesized analogs.

Part 1: In Vitro Anticancer Evaluation

A primary focus in the evaluation of novel thiazole derivatives is their potential as anticancer agents. This section details crucial in vitro assays to determine the cytotoxicity and explore the mechanism of action of your synthesized compounds.

Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability.[1] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1] The intensity of the purple color is directly proportional to the number of viable cells.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Compound IDModificationMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
Parent This compound>100>100>100
Analog 1 R = OCH3 at phenyl ring45.262.855.1
Analog 2 R = Cl at phenyl ring12.525.318.9
Analog 3 Ester hydrolysis to acid88.9>10095.4
Doxorubicin Positive Control0.81.21.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific analogs synthesized.

Mechanism of Action: Tubulin Polymerization Inhibition

Many successful anticancer drugs target the dynamic instability of microtubules, which are essential for cell division.[2] Thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[3][4]

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Tubulin (>99% pure) - GTP solution - Polymerization buffer - Test Compounds & Controls plate Add test compounds, positive control (e.g., Colchicine), and negative control (vehicle) to a 96-well plate. reagents->plate Dispense initiate Initiate polymerization by adding ice-cold tubulin/GTP mix and incubating at 37°C. plate->initiate Start Reaction measure Measure fluorescence intensity (e.g., using a fluorescent reporter) or absorbance (turbidity) at 340 nm over time. initiate->measure Monitor plot Plot fluorescence/absorbance vs. time to generate polymerization curves. measure->plot Generate Data ic50 Calculate IC50 values for tubulin polymerization inhibition. plot->ic50 Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

A decrease in the rate and extent of polymerization in the presence of a test compound indicates inhibition of tubulin assembly.[5] By comparing the IC50 values of different analogs, you can establish a structure-activity relationship (SAR) for this specific mechanism.

Part 2: In Vivo Anti-inflammatory Evaluation

Chronic inflammation is a hallmark of many diseases, including cancer. Therefore, evaluating the anti-inflammatory potential of your thiazole analogs is a critical step.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.[6][7] Subplantar injection of carrageenan induces a biphasic inflammatory response, allowing for the evaluation of compounds that inhibit different inflammatory mediators.

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, a positive control (e.g., Indomethacin), and the vehicle control orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Compound IDDose (mg/kg)% Inhibition of Edema at 3h
Parent 2015.3
Analog 1 2035.8
Analog 2 2058.2
Analog 3 2022.5
Indomethacin 1065.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many drugs are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[8]

Cyclooxygenase_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Physiological Physiological Functions (e.g., gastric protection, platelet aggregation) Prostanoids->Physiological via COX-1 Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation via COX-2

Caption: The cyclooxygenase (COX) pathway in inflammation.

A fluorometric or colorimetric assay kit can be used to determine the COX-2 inhibitory activity of the synthesized compounds.[9] These assays typically measure the peroxidase component of the COX enzyme.

  • Reagent Preparation: Prepare the assay buffer, heme, and a solution of the test compounds and a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Enzyme Incubation: Add the COX-2 enzyme to the wells of a 96-well plate, followed by the test compounds or controls. Incubate for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 values.

Part 3: In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize late-stage failures.[2][5] Several free and commercial software tools are available for in silico ADMET prediction.

ADMET_Prediction cluster_input Input cluster_tools Prediction Tools cluster_output Output & Analysis smiles Prepare SMILES strings or SD files of the analyzed analogs. servers Utilize online servers: - SwissADME - pkCSM - ADMETlab 2.0 smiles->servers Submit Structures properties Analyze predicted properties: - Lipophilicity (logP) - Water Solubility - GI Absorption - BBB Permeability - CYP450 Inhibition - Toxicity Risks servers->properties Generate Predictions selection Select promising candidates for further development based on favorable ADMET profiles. properties->selection Decision Making

Caption: Workflow for in silico ADMET prediction.

  • Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

  • Distribution: Plasma protein binding.

  • Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

By integrating these in vitro, in vivo, and in silico evaluation methods, researchers can build a comprehensive biological profile of novel this compound analogs. This systematic approach will enable the identification of lead compounds with promising therapeutic potential for further preclinical and clinical development.

References

  • Aurlide. How do you predict ADMET properties of drug candidates? - Aurlide. Published September 27, 2025. Accessed January 16, 2026.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Published December 24, 2025. Accessed January 16, 2026. [Link]

  • Jordan MA, Wilson L. Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. Curr Med Chem Anticancer Agents. 2002;2(1):1-17.
  • El-Abd, et al. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. 2022;7(37):33599-33613.
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Accessed January 16, 2026. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Accessed January 16, 2026. [Link]

  • Wang, et al. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. 2022;7(37):33599–33613.
  • Liu, et al. The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harb Perspect Biol. 2017;9(6):a023591.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Accessed January 16, 2026. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Accessed January 16, 2026. [Link]

  • ADMET-AI. ADMET-AI. Accessed January 16, 2026. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Accessed January 16, 2026. [Link]

  • VLS3D. ADMET predictions. Accessed January 16, 2026. [Link]

  • ResearchGate. Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). Accessed January 16, 2026. [Link]

  • de Almeida Junior, S. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP. 2019;2(4):386-389.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a key structural component in numerous clinically approved drugs, from anticancer agents like Dasatinib to vitamins like Thiamine.[1][2][3] However, the very reactivity that makes the thiazole moiety a valuable pharmacophore can also be a liability, predisposing it to metabolic activation and subsequent off-target interactions. Understanding and rigorously evaluating the cross-reactivity of thiazole-containing drug candidates is not merely a regulatory checkbox; it is a fundamental pillar of preclinical safety assessment, crucial for mitigating the risk of idiosyncratic adverse drug reactions (IDRs).[4][5]

This guide provides an in-depth comparison of methodologies used to assess the cross-reactivity of thiazole compounds. We will move beyond simple protocol recitation to explore the mechanistic rationale behind these studies, offering a framework for designing robust, self-validating experimental plans.

The Mechanistic Underpinnings of Thiazole Cross-Reactivity

The primary driver of cross-reactivity and toxicity for many thiazole-containing drugs is metabolic activation, predominantly mediated by Cytochrome P450 (CYP) enzymes.[6][7][8] This bioactivation transforms the relatively stable parent drug into highly reactive, electrophilic metabolites.

These reactive metabolites can then form covalent bonds with nucleophilic residues on cellular macromolecules, such as proteins and DNA.[5] This covalent modification can lead to a cascade of deleterious outcomes, including:

  • Direct Cytotoxicity: Disruption of essential enzyme function.

  • Immune-Mediated Hypersensitivity: Formation of drug-protein adducts that are recognized as neoantigens by the immune system, triggering idiosyncratic drug reactions.[9]

  • Metabolic Intermediate Complexes (MICs): Covalent binding to the CYP enzyme itself, leading to mechanism-based inhibition and potential drug-drug interactions.[4][7]

The most common pathways of metabolic activation for the thiazole ring involve oxidation, leading to the formation of epoxides, S-oxides, and N-oxides.[5][6] Quantum chemical studies have shown that the energy barrier for epoxidation is often the lowest, making it a preferential pathway, especially for aminothiazoles.[4][5][7]

Thiazole_Metabolism cluster_0 Phase I Metabolism cluster_1 Reactive Metabolite Formation cluster_2 Downstream Toxicological Events Parent_Drug Parent Thiazole Compound CYP450 Cytochrome P450 (CYP) Enzymes Parent_Drug->CYP450 Oxidation RM_Epoxide Thiazole Epoxide CYP450->RM_Epoxide RM_SOxide Thiazole S-Oxide CYP450->RM_SOxide RM_Other Other Oxidative Metabolites CYP450->RM_Other Covalent_Binding Covalent Binding to Cellular Macromolecules (e.g., Proteins, DNA) RM_Epoxide->Covalent_Binding Electrophilic Attack RM_SOxide->Covalent_Binding Electrophilic Attack RM_Other->Covalent_Binding Electrophilic Attack Toxicity Hepatotoxicity, Idiosyncratic Reactions, MIC Formation Covalent_Binding->Toxicity

Caption: Metabolic activation pathway of thiazole compounds leading to toxicity.

A Tiered Approach to Cross-Reactivity Assessment

A robust strategy for assessing cross-reactivity follows a tiered, hierarchical approach, moving from broad, high-throughput methods to more specific, hypothesis-driven assays. This ensures that resources are used efficiently, focusing detailed investigations on compounds with the highest potential risk.[10]

Screening_Workflow InSilico Tier 1: In Silico & Computational (Predictive Off-Target Profiling, Metabolite Prediction) HTS Tier 2: In Vitro High-Throughput Screening (Thiol Reactivity, Broad Kinase Panels, Receptor Binding Assays) InSilico->HTS Guide Assay Selection CellBased Tier 3: Cell-Based Functional Assays (LTT, BAT, Cytotoxicity, Biomarker Assays) HTS->CellBased Confirm Functional Relevance InVivo Tier 4: In Vivo Models (Relevant Animal Species, Toxicology Studies) CellBased->InVivo Validate in a Systemic Context

Caption: A tiered workflow for assessing thiazole compound cross-reactivity.

Comparison of In Vitro Cross-Reactivity Assays

In vitro testing is the cornerstone of modern cross-reactivity profiling, offering a controlled environment to dissect specific molecular interactions.[11] The choice of assay depends on the predicted mechanism of cross-reactivity, whether it's covalent binding by a reactive metabolite or off-target pharmacology.

Assay TypePrinciplePrimary Endpoint(s)Key AdvantagesLimitations & Considerations
Thiol Reactivity Assay Measures the rate of depletion of a model thiol (e.g., Glutathione, DTT) in the presence of the test compound and a metabolic activation system (e.g., liver microsomes).[12]Thiol depletion rate, formation of drug-thiol adducts (LC-MS).High-throughput; directly assesses potential for covalent binding.May not reflect reactivity with protein nucleophiles; requires metabolic activation system.
Broad Off-Target Panels The compound is screened at a fixed concentration against a large panel of known off-targets (e.g., kinases, GPCRs, ion channels).[10]Percent inhibition or binding.Broad coverage of the "targetable" proteome; identifies potential pharmacological off-targets.Lacks functional context; risk of false positives; does not assess reactive metabolite effects.
Lymphocyte Transformation Test (LTT) Patient/donor peripheral blood mononuclear cells (PBMCs) are cultured with the drug. Drug-specific T-cell activation and proliferation are measured.[9][13][³H]-thymidine incorporation (proliferation), cytokine release (e.g., IFN-γ).Assesses T-cell mediated hypersensitivity; clinically relevant for delayed reactions.[11]Technically complex; lower sensitivity; requires cells from sensitized individuals for diagnostic use.[13]
Basophil Activation Test (BAT) Measures the upregulation of surface markers (e.g., CD63, CD203c) on basophils via flow cytometry after exposure to the drug.[11]Percentage of activated basophils.Useful for IgE-mediated, immediate hypersensitivity reactions. High specificity.[11]Limited to certain reaction types; requires fresh whole blood.
Cell-Based Cytotoxicity Assays Various cell lines (e.g., HepG2 for liver toxicity) are exposed to the compound, and cell viability is measured.IC₅₀ (viability), release of toxicity biomarkers (e.g., LDH).Provides a measure of overall cellular toxicity; can be adapted to high-throughput.May not capture immune-mediated toxicity; choice of cell line is critical.

Experimental Protocols: A Practical Guide

Protocol 1: Glutathione (GSH) Depletion Assay for Covalent Binding Potential

This protocol provides a framework for assessing the formation of reactive metabolites that can covalently bind to nucleophiles.

Rationale: GSH is a ubiquitous intracellular antioxidant and a soft nucleophile that readily traps electrophilic reactive metabolites. Its depletion serves as a reliable surrogate for the potential of a compound to form covalent adducts with cellular proteins.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): 20 mg/mL stock.

    • NADPH Regenerating System (e.g., Promega NADPH-Regen®).

    • GSH Stock: 100 mM in assay buffer.

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Termination/Protein Precipitation Reagent: Acetonitrile with an internal standard.

  • Incubation Setup (in triplicate):

    • To a microcentrifuge tube, add assay buffer, HLM (final concentration 1 mg/mL), and GSH (final concentration 1 mM).

    • Add the test compound (final concentration 10 µM).

    • Control Wells: Include wells without the test compound (negative control) and wells with a known reactive compound (positive control, e.g., acetaminophen). Also, include wells without the NADPH system to check for direct reactivity.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the NADPH regenerating system to start the metabolic reaction.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to 3 volumes of the cold termination reagent.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to an analysis plate or vial.

    • Analyze the remaining GSH concentration using a suitable method, such as derivatization with Ellman's reagent (DTNB) followed by spectrophotometric reading, or by LC-MS/MS.

  • Data Interpretation:

    • Plot GSH concentration versus time. A time-dependent decrease in GSH concentration in the presence of NADPH, but not in its absence, indicates metabolism-dependent covalent binding.

Protocol 2: In Vivo Assessment in a Relevant Animal Model

In vivo studies are critical for understanding how cross-reactivity manifests in a complex biological system.[14] The choice of a relevant species—one where the drug is pharmacologically active and has a similar tissue cross-reactivity profile to humans—is paramount.[15][16]

Rationale: Animal models integrate the effects of absorption, distribution, metabolism, and excretion (ADME), providing a holistic view of a compound's safety profile that cannot be fully replicated in vitro.[14]

Step-by-Step Methodology (General Framework):

  • Species Selection:

    • Conduct preliminary screening (e.g., immunochemical or functional assays) to identify a species that expresses the target epitope and demonstrates a tissue cross-reactivity profile similar to humans.[16] Non-human primates are often used for biologics, while rodents or dogs may be suitable for small molecules, depending on metabolic similarities.

  • Study Design (e.g., 28-day repeated-dose toxicity):

    • Dose Groups: Typically include a vehicle control group, a low-dose, mid-dose, and high-dose group. Doses are selected based on preliminary pharmacokinetic and dose-range-finding studies.

    • Administration: The route of administration should mimic the intended clinical route.

    • Animals: Use both male and female animals.

  • In-Life Monitoring:

    • Conduct daily clinical observations for signs of toxicity (e.g., changes in weight, behavior, food consumption).

    • Perform periodic collections of blood for hematology and clinical chemistry analysis.

    • Collect samples for pharmacokinetic (PK) analysis to ensure adequate drug exposure.

  • Terminal Procedures:

    • At the end of the study, perform a complete necropsy.

    • Collect a comprehensive set of tissues for histopathological examination by a veterinary pathologist. Pay special attention to potential target organs identified in in vitro studies or based on the drug's mechanism.

    • Organ weights should be recorded.

  • Data Interpretation:

    • Correlate any observed toxicities (clinical signs, changes in lab parameters, histopathological findings) with drug exposure levels (PK data).

    • Identify any dose-dependent off-target effects. Histopathology is crucial for identifying unexpected tissue damage indicative of cross-reactivity.

Conclusion and Future Perspectives

The assessment of cross-reactivity for thiazole compounds is a multifactorial challenge that demands a deeply integrated, mechanism-based strategy. The propensity of the thiazole ring to undergo metabolic activation necessitates a strong focus on assays that can detect the formation of reactive metabolites and their potential for covalent binding.[5][12]

Future advancements will likely involve the greater use of advanced in vitro models, such as organ-on-a-chip systems and complex 3D organoids, which can better mimic human physiology and metabolic processes.[17] Furthermore, the continued development of in silico predictive tools, powered by artificial intelligence and machine learning, will allow for more accurate and earlier identification of potential liabilities, guiding medicinal chemists in designing safer, more selective thiazole-based therapeutics.[18] By combining these cutting-edge techniques with the robust, validated assays outlined in this guide, researchers can more effectively navigate the complexities of drug development and deliver safer medicines to patients.

References

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. JuSER. [Link]

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. [Link]

  • Jaladanki, C. K., et al. (2021).
  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. [Link]

  • Elzagallaai, A. A., & Rieder, M. J. (2015). In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. British Journal of Clinical Pharmacology, 80(4), 659–671. [Link]

  • Ariza, A., et al. (2012). In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. ResearchGate. [Link]

  • Trubiano, J. A., et al. (2022). In Vitro Assays for Diagnosis of Drug-Induced Nonsevere Exanthemas: A Systematic Review and Meta-Analysis. Journal of Allergy and Clinical Immunology: In Practice, 10(12), 3237-3246.e6. [Link]

  • Al-Dhmani, S. A., et al. (2018). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Chemical Engineering and Applications, 9(3), 73-78. [Link]

  • Pirc, K., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1953–1960. [Link]

  • Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 211. [Link]

  • KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. KnowledgeDose. [Link]

  • Mayorga, C., et al. (2016). In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper. Allergy, 71(8), 1103-1134. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Lin, J. H. (2009). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Drug Metabolism and Disposition, 37(1), 1-5. [Link]

  • Leach, M. W., et al. (2010). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. mAbs, 2(5), 554-567. [Link]

  • Unknown. (n.d.). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Publisher unknown. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4849. [Link]

  • Lee, S., & Lee, M. Y. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 123. [Link]

  • Ionescu, M. A., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3354. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 106(9), 3935–4051. [Link]

  • Wurpts, G., et al. (2020). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with other societies. Allergologie select, 4, 1-43. [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. ICH. [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron CRO. [Link]

  • Al-Buriahi, A. K., et al. (2022). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Semantic Scholar. [Link]

  • Asran, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1749. [Link]

  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 187, 112016. [Link]

  • Mbaveng, A. T., et al. (2023). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Pharmacology & Pharmacy, 14(7), 205-223. [Link]

  • ResearchGate. (n.d.). Some clinically approved thiazole-bearing anticancer drugs. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18885–18898. [Link]

  • Asran, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Caimmi, D., et al. (2022). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Allergy, 77(1), 67–87. [Link]

  • Işık, M. (n.d.). Profile of Mesut Işık. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar chemical entities with the highest degree of safety and confidence.

Part 1: A Hazard Assessment Built on Chemical Intuition

Specific safety and toxicology data for this compound are not extensively documented. In such cases, a seasoned scientist must deconstruct the molecule to anticipate its hazards based on its constituent functional groups. This compound presents a dual-hazard profile stemming from its phenolic and thiazole moieties.

  • The Phenolic Hazard : The 4-hydroxyphenyl group is a phenol derivative. Phenols as a class are notorious for their ability to cause severe chemical burns and exhibit systemic toxicity.[1] A particularly insidious property is their anesthetic effect, which can numb the skin upon contact, delaying the sensation of pain and leading to a false sense of security while a severe burn develops.[1] Furthermore, phenol can be absorbed rapidly through the skin, potentially leading to systemic effects on the central nervous system, liver, and kidneys.[2]

  • The Thiazole Hazard : Thiazole and its derivatives are known to be potential irritants. Safety data for analogous structures, such as Ethyl 2-aminothiazole-4-carboxylate and Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, indicate they can cause skin, eye, and respiratory irritation.[3][4] A related compound, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, is classified as causing serious eye damage.[5][6]

  • Physical Form Hazard : As a solid or powder, this compound poses an inhalation risk, which can lead to respiratory tract irritation.[3][7] Minimizing dust generation during handling is a critical safety measure.[7]

This analysis dictates a conservative approach. We must assume the compound carries the significant hazards of both phenols and irritating thiazole derivatives and select our personal protective equipment accordingly.

Part 2: The Core PPE Protocol: A Head-to-Toe Defense

Effective chemical safety begins with engineering controls and culminates in the correct selection and use of personal protective equipment.

Primary Engineering Controls: Your First Line of Defense

Before any PPE is considered, the work environment must be optimized for safety.

  • Chemical Fume Hood : All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[1][2] This is non-negotiable and serves to protect you from inhaling dust or vapors.

  • Emergency Stations : A fully functional and recently tested emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the fume hood.[1][8]

Personal Protective Equipment (PPE) Selection

The following table summarizes the required PPE for handling this compound. The rationale for each choice is detailed below.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transferring Solid N95 Respirator (if outside fume hood)Chemical Safety Goggles & Face ShieldDouble-Gloved: Nitrile (inner), Neoprene or Butyl Rubber (outer)Fully-Buttoned Lab Coat
Preparing Solutions Not required in fume hoodChemical Safety Goggles & Face ShieldDouble-Gloved: Nitrile (inner), Neoprene or Butyl Rubber (outer)Lab Coat & Chemical-Resistant Apron
Running Reaction/Workup Not required in fume hoodChemical Safety GogglesDouble-Gloved: Nitrile (inner), Neoprene or Butyl Rubber (outer)Lab Coat & Chemical-Resistant Apron
  • Eye and Face Protection : Due to the high risk of serious eye damage posed by related compounds, chemical safety goggles are mandatory at all times.[5][6] When handling the solid powder or preparing solutions where the splash potential is highest, a full-face shield must be worn over the safety goggles for maximum protection.[2][9]

  • Hand Protection : This is arguably the most critical piece of PPE due to the dermal absorption risk of the phenolic group. Standard nitrile gloves offer minimal protection and should only be considered for incidental contact with dilute solutions, and even then, they should be doubled.[2] For any direct handling, including making solutions or working with the concentrated compound, double-gloving with a nitrile inner glove and a utility-grade neoprene or butyl rubber outer glove is required.[1][2] Gloves must be changed immediately upon any known or suspected contact.

  • Body Protection : A fully buttoned, flame-resistant lab coat must be worn at all times.[2] Because of the corrosivity of phenols, a chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat whenever there is a splash risk.[1] Standard laboratory attire, including long pants and fully enclosed, chemical-resistant shoes, is required.[2]

  • Respiratory Protection : When working within a fume hood, specific respiratory protection is generally not necessary. However, if any handling of the powder must occur outside of a fume hood (a practice that should be strongly avoided), a particle-filtering respirator (e.g., N95 or a higher-rated cartridge respirator) is necessary to prevent inhalation of the irritant dust.[7]

Part 3: Operational and Emergency Plans

Properly selected PPE is only effective when integrated into safe operational and emergency protocols.

Safe Handling Workflow

The following workflow illustrates the critical steps for safely handling this compound from preparation to disposal.

cluster_prep 1. Pre-Handling cluster_handle 2. Handling cluster_post 3. Post-Handling a Verify Fume Hood Functionality b Locate Spill Kit & Emergency Stations a->b c Don Full PPE (Task-Appropriate) b->c d Handle Compound (Weigh, Dissolve, React) Inside Fume Hood c->d e Decontaminate Work Surface d->e f Segregate All Hazardous Waste e->f g Doff PPE Correctly (Gloves Last) f->g h Wash Hands Thoroughly g->h

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.